Neurokinin antagonist 1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C38H40N4O3 |
|---|---|
Peso molecular |
600.7 g/mol |
Nombre IUPAC |
N-[(1R,2S)-2-[[(2R)-2-[methyl-[2-(4-methylphenyl)acetyl]amino]-3-naphthalen-2-ylpropanoyl]amino]cyclohexyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C38H40N4O3/c1-25-15-17-26(18-16-25)23-36(43)42(2)35(22-27-19-20-28-9-3-4-10-29(28)21-27)38(45)41-34-14-8-7-13-33(34)40-37(44)31-24-39-32-12-6-5-11-30(31)32/h3-6,9-12,15-21,24,33-35,39H,7-8,13-14,22-23H2,1-2H3,(H,40,44)(H,41,45)/t33-,34+,35-/m1/s1 |
Clave InChI |
JXDKAWGCUBTYFX-GVBYMILNSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CC(=O)N(C)[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@H]4CCCC[C@H]4NC(=O)C5=CNC6=CC=CC=C65 |
SMILES canónico |
CC1=CC=C(C=C1)CC(=O)N(C)C(CC2=CC3=CC=CC=C3C=C2)C(=O)NC4CCCCC4NC(=O)C5=CNC6=CC=CC=C65 |
Origen del producto |
United States |
Foundational & Exploratory
The Ascent of a New Class: A Technical Guide to the History and Discovery of Neurokinin 1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and development of Neurokinin 1 (NK1) receptor antagonists represent a significant milestone in pharmacotherapy, particularly in the management of chemotherapy-induced nausea and vomiting (CINV). This technical guide provides an in-depth exploration of the historical context, discovery process, and key experimental methodologies that led to the establishment of this important class of drugs. We will delve into the core scientific principles, from the initial identification of Substance P to the intricate signaling pathways of its receptor and the rational design of its antagonists. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, comparative quantitative data, and visual representations of key biological and experimental processes to aid researchers and professionals in the field of drug development.
A Historical Odyssey: From Substance P to the First Antagonists
The journey to the development of NK1 receptor antagonists began in 1931 with the discovery of "Substance P" (SP) by Ulf von Euler and John H. Gaddum in equine brain and intestine extracts.[1] This peptide was noted for its potent vasodilatory and smooth muscle-contracting properties.[1] However, the purification and sequencing of SP proved to be a formidable challenge, taking several decades to accomplish. A significant breakthrough came in the 1960s with the discovery of a family of nonmammalian peptides, termed tachykinins, that shared a common C-terminal sequence and exhibited similar biological activities to SP.[1] This discovery provided crucial clues that eventually led to the successful purification and sequencing of SP in 1971.[1]
The subsequent identification of two other mammalian tachykinins, Neurokinin A (NKA) and Neurokinin B (NKB), in the mid-1980s, paved the way for the characterization of their corresponding receptors.[1] In 1984, the three distinct tachykinin receptors were officially named the NK1, NK2, and NK3 receptors.[1] The cloning of the NK1 receptor in 1991 was a pivotal moment, opening the door for targeted drug discovery.[2]
Early efforts in the 1980s focused on developing peptide-based antagonists derived from the structure of Substance P.[1][3] While these initial compounds were instrumental in elucidating the physiological roles of the NK1 receptor, they were plagued by poor selectivity, low potency, limited bioavailability, and rapid degradation, rendering them unsuitable for clinical use.[1][3] This led to a strategic shift in the pharmaceutical industry towards the discovery of non-peptide antagonists. In 1991, a major breakthrough occurred when three pharmaceutical companies, including Pfizer, unveiled the first non-peptide NK1 receptor antagonists.[1][3] This marked the dawn of a new era in NK1 receptor pharmacology and set the stage for the development of clinically viable drugs.
The Rise of the "-pitants": Key Neurokinin 1 Receptor Antagonists
The development of non-peptide antagonists, colloquially known as "-pitants," revolutionized the therapeutic landscape for CINV. The following section provides an overview of the key antagonists that have reached the market or have been in late-stage clinical development.
Aprepitant (B1667566): The Pioneer
Aprepitant (Emend®) was the first NK1 receptor antagonist to receive marketing approval from the U.S. Food and Drug Administration (FDA) in 2003 for the prevention of acute and delayed CINV.[1][4] Its development by Merck was a landmark achievement, validating the NK1 receptor as a therapeutic target for emesis.[1] Aprepitant is administered orally and is often used in combination with a 5-HT3 receptor antagonist and a corticosteroid.[5]
Fosaprepitant (B1673561): The Intravenous Prodrug
To address the needs of patients who are unable to take oral medications, an intravenous prodrug of aprepitant, fosaprepitant (Ivemend®), was developed and approved in 2008.[3][6] Fosaprepitant is rapidly converted to aprepitant in the body, providing a parenteral alternative with a similar efficacy and safety profile.[3][7]
Rolapitant: The Long-Acting Antagonist
Rolapitant (Varubi®) is a highly selective NK1 receptor antagonist with a significantly longer half-life of approximately 180 hours.[1][8] This prolonged duration of action allows for a single oral dose to provide coverage against both acute and, notably, delayed CINV.[1] Rolapitant was approved by the FDA in 2015.[1]
Netupitant: A Combination Approach
Netupitant is another potent and selective NK1 receptor antagonist with a long half-life of around 90 hours.[9][10] It is available in a fixed-dose oral combination with the 5-HT3 receptor antagonist palonosetron (B1662849) (Akynzeo®), offering a convenient single-capsule option for the prevention of both acute and delayed CINV.[10]
Casopitant: A Candidate in Development
Casopitant is a novel NK1 receptor antagonist that has undergone extensive clinical investigation.[11][12] While its development has faced some challenges, it has demonstrated efficacy in preventing CINV in clinical trials.[12]
Quantitative Data Presentation
The following table summarizes key quantitative data for the prominent NK1 receptor antagonists, allowing for a direct comparison of their binding affinities and pharmacokinetic properties.
| Compound | Target | Binding Affinity (Ki) | Half-Life (t½) | Oral Bioavailability |
| Aprepitant | Human NK1 Receptor | ~0.1 - 0.9 nM[13] | ~9 - 13 hours[14] | ~60 - 65%[6][14] |
| Fosaprepitant | Human NK1 Receptor | 1.2 nM (as aprepitant)[15] | N/A (prodrug) | N/A (intravenous) |
| Rolapitant | Human NK1 Receptor | 0.66 nM[4] | ~169 - 183 hours[1] | Nearly 100%[1] |
| Netupitant | Human NK1 Receptor | 0.95 nM[16] | ~80 - 96 hours[9][17] | ~63 - 87%[18] |
| Casopitant | Ferret Brain NK1 Receptor | ~0.1 nM[19] | Not readily available | Not readily available |
Experimental Protocols
This section provides detailed methodologies for key experiments that have been instrumental in the discovery and characterization of NK1 receptor antagonists.
Neurokinin 1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the NK1 receptor.
Materials:
-
Cell membranes expressing the human NK1 receptor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mg/mL bovine serum albumin (BSA), and protease inhibitors (e.g., bacitracin, leupeptin, chymostatin)
-
Radioligand: [3H]-Substance P (specific activity ~40-80 Ci/mmol)
-
Non-specific binding control: Unlabeled Substance P (1 µM)
-
Test compounds (NK1 receptor antagonists) at various concentrations
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding) or 1 µM unlabeled Substance P (for non-specific binding) or test compound at various concentrations.
-
50 µL of [3H]-Substance P at a final concentration of ~0.5 nM.
-
100 µL of cell membrane preparation (containing ~10-20 µg of protein).
-
-
Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Transfer the filters to scintillation vials, add 5 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Model of Cisplatin-Induced Emesis in Ferrets
The ferret is a well-established animal model for studying CINV due to its emetic reflex, which is similar to that of humans.
Animals:
-
Male ferrets (Mustela putorius furo) weighing 1-1.5 kg.
Procedure:
-
Acclimatization: Acclimatize the ferrets to the experimental conditions for at least one week prior to the study.
-
Drug Administration:
-
Administer the test NK1 receptor antagonist (or vehicle control) via the desired route (e.g., oral, intraperitoneal, intravenous) at a predetermined time before cisplatin (B142131) challenge.
-
Administer cisplatin (5-10 mg/kg, intraperitoneal or intravenous) to induce emesis.
-
-
Observation: Observe the animals continuously for a defined period (e.g., 4-8 hours for acute emesis, and up to 72 hours for delayed emesis).
-
Data Collection: Record the number of retches and vomits for each animal. A retch is defined as a rhythmic contraction of the abdominal muscles without the expulsion of gastric contents, while a vomit is a forceful expulsion of gastric contents.
-
Data Analysis: Compare the number of emetic episodes in the drug-treated groups to the vehicle-treated control group. Calculate the percentage inhibition of emesis. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the anti-emetic effect.
Visualizing the Core Concepts
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows central to the discovery of NK1 receptor antagonists.
Conclusion and Future Directions
The discovery of NK1 receptor antagonists stands as a testament to the power of persistent scientific inquiry and rational drug design. From the initial characterization of Substance P to the development of highly selective and potent non-peptide antagonists, this journey has transformed the management of CINV and improved the quality of life for countless cancer patients. The detailed experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers seeking to build upon this legacy.
Future research in this area may focus on several key aspects. The development of novel NK1 receptor antagonists with improved pharmacokinetic profiles or alternative delivery mechanisms remains an active area of investigation. Furthermore, the role of the NK1 receptor in other physiological and pathological processes, such as pain, inflammation, and mood disorders, continues to be explored, suggesting that the therapeutic potential of this class of drugs may extend far beyond its current applications. The continued application of the rigorous experimental approaches outlined in this guide will be essential in unlocking the full therapeutic promise of targeting the Neurokinin 1 receptor.
References
- 1. Rolapitant - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Netupitant/Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic evaluation of fosaprepitant dimeglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Profile of netupitant/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profile of netupitant/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of casopitant, a novel NK-1 antagonist, on the pharmacokinetics of ondansetron and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orpdl.org [orpdl.org]
- 15. Pharmacokinetic evaluation of fosaprepitant dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to Neurokinin 1 Receptor Signaling Pathways in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core signaling pathways of the Neurokinin 1 Receptor (NK1R) in the central nervous system. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the molecular mechanisms, experimental methodologies, and quantitative data associated with NK1R signaling.
Introduction
The Neurokinin 1 Receptor (NK1R), a member of the G protein-coupled receptor (GPCR) superfamily, is the primary receptor for the neuropeptide Substance P (SP).[1] Widely distributed throughout the central and peripheral nervous systems, the SP/NK1R system is a key player in a multitude of physiological and pathological processes, including pain transmission, neuroinflammation, mood, and emesis.[2][3][4] The receptor's significant role in these functions has made it an attractive therapeutic target for a range of neurological and psychiatric disorders.[5]
NK1R exists in two main isoforms: a full-length 407-amino acid version and a truncated 311-amino acid form, which lacks a significant portion of the C-terminal tail.[6][7] This structural difference leads to distinct signaling capabilities, with the full-length isoform being more efficient in mediating downstream signaling events.[6][7]
Upon activation by Substance P, the NK1R initiates a cascade of intracellular events through two primary mechanisms: G protein-dependent signaling and β-arrestin-dependent signaling. These pathways ultimately lead to the modulation of various cellular functions.
Core Signaling Pathways
The activation of NK1R by Substance P triggers a conformational change in the receptor, enabling it to couple with and activate heterotrimeric G proteins, primarily of the Gq/11 and Gs subtypes.[8][9] This initiates distinct downstream signaling cascades. Additionally, NK1R signaling is regulated by β-arrestin-mediated pathways, which are crucial for receptor desensitization, internalization, and signaling to other pathways.[10]
Gq/11-Protein Coupled Signaling
The canonical signaling pathway for NK1R involves its coupling to Gq/11 proteins.[6][8] This interaction leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][11] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6] The subsequent increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC).[8] Activated PKC can then phosphorylate a variety of downstream targets, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][8] This pathway is centrally involved in neuronal excitation and neuroinflammation.[2]
Gs-Protein Coupled Signaling
In addition to Gq/11 coupling, NK1R can also activate Gs proteins.[8][9] This interaction stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][12] cAMP acts as a second messenger and activates protein kinase A (PKA).[13] PKA, in turn, can phosphorylate various intracellular proteins, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression.[13] The Gs pathway is often associated with neuromodulatory functions.
β-Arrestin-Mediated Signaling and Receptor Internalization
Upon agonist binding and subsequent phosphorylation of the NK1R's intracellular domains by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[14] This recruitment has two major consequences:
-
Desensitization: β-arrestin binding sterically hinders the coupling of G proteins to the receptor, leading to a termination of G protein-mediated signaling, a process known as desensitization.[11]
-
Internalization: β-arrestins act as adaptor proteins, linking the NK1R to components of the endocytic machinery, such as clathrin and AP-2.[15][16] This facilitates the internalization of the receptor-ligand complex into clathrin-coated vesicles.[15] Following internalization, the receptor can be either dephosphorylated and recycled back to the plasma membrane for resensitization or targeted for degradation in lysosomes.
Furthermore, β-arrestins can act as signal transducers themselves. By serving as scaffolds, they can assemble and activate signaling complexes, including components of the ERK1/2 MAPK pathway, independently of G protein activation.[17] This β-arrestin-mediated ERK activation can have distinct spatial and temporal characteristics compared to G protein-mediated activation, leading to different cellular outcomes.
Quantitative Data on Ligand-Receptor Interactions
The affinity and potency of various ligands for the NK1R are critical parameters in drug development. The following tables summarize key quantitative data for selected NK1R agonists and antagonists.
Table 1: Binding Affinities (Ki) of NK1R Antagonists
| Compound | Ki (nM) | Species | Reference |
| Aprepitant (B1667566) | 0.1 | Human | [15] |
| L-733,060 | 0.8 | Human | [MCE] |
| CP-99,994 | - | - | - |
| SR140333 | 0.74 | - | [MCE] |
| RP-67580 | 2.9 | - | [MCE] |
| Vofopitant | 9.5 (rat), 10.6 (human) | Rat, Human | [18] |
Table 2: Potency (EC50/IC50) of NK1R Ligands
| Ligand | Assay | EC50/IC50 (nM) | Cell Line | Reference |
| Substance P | Ca2+ Mobilization | 7.41 | HEK293 | [13] |
| Substance P | cAMP Accumulation | ~15.8 | HEK293 | [19] |
| Septide | Receptor Endocytosis | 8.5 | Myenteric Neurons | [20] |
| Aprepitant | Inhibition of HIV infection | ~5000 | MDM | [21] |
| DOTA-[Thi8,Met(O2)11]SP | Ca2+ Mobilization | 3.31 | - | [13] |
Key Experimental Protocols
The study of NK1R signaling pathways relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the affinity of ligands for the NK1R.
Objective: To measure the binding of a radiolabeled ligand to the NK1R and determine the binding affinity (Kd) and receptor density (Bmax) or the inhibitory constant (Ki) of unlabeled competitors.
Materials:
-
Cell membranes expressing NK1R
-
Radioligand (e.g., [3H]Substance P)
-
Unlabeled ligands (for competition assays)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing NK1R in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Incubation: In a microplate, incubate the cell membranes with a fixed concentration of radioligand. For competition assays, also include varying concentrations of the unlabeled test compound.
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand will be trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the ligand concentration. For saturation binding, use non-linear regression to determine Kd and Bmax. For competition binding, determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the production of inositol phosphates, a downstream product of Gq/11 signaling.
Objective: To quantify the accumulation of IP3 in response to NK1R activation.
Materials:
-
Cells expressing NK1R
-
[3H]myo-inositol
-
Agonist (e.g., Substance P)
-
LiCl solution
-
Dowex AG1-X8 resin
-
Scintillation counter and fluid
Procedure:
-
Cell Labeling: Culture cells in a medium containing [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Stimulation: Pre-incubate the labeled cells with LiCl (to inhibit inositol monophosphatase) and then stimulate with the agonist for a defined period.
-
Extraction: Terminate the reaction and extract the inositol phosphates using a suitable method (e.g., perchloric acid precipitation).
-
Separation: Separate the different inositol phosphates (IP1, IP2, IP3) by anion-exchange chromatography using a Dowex resin column.
-
Quantification: Elute the inositol phosphates and measure the radioactivity of the fractions using a scintillation counter.
-
Data Analysis: Express the results as the amount of [3H]inositol phosphates accumulated relative to the total [3H]inositol incorporated into the lipids.
cAMP Accumulation Assay
This assay measures the production of cyclic AMP, a downstream product of Gs signaling.
Objective: To quantify the accumulation of cAMP in response to NK1R activation.
Materials:
-
Cells expressing NK1R
-
Agonist (e.g., Substance P)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA, HTRF, or radioimmunoassay)
Procedure:
-
Cell Plating: Seed cells in a multi-well plate and allow them to adhere.
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation, and then stimulate with the agonist for a defined period.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay format (e.g., ELISA or HTRF) or a radioimmunoassay.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the samples and express the results as fold-increase over basal levels.
β-Arrestin Recruitment Assay
This assay measures the translocation of β-arrestin to the activated NK1R.
Objective: To monitor the interaction between NK1R and β-arrestin upon agonist stimulation.
Materials:
-
Cells co-expressing a tagged NK1R (e.g., with a luciferase or fluorescent protein fragment) and a tagged β-arrestin (with the complementary fragment).
-
Agonist (e.g., Substance P)
-
Plate reader capable of detecting the specific signal (e.g., luminescence or fluorescence).
Procedure:
-
Cell Plating: Seed the engineered cells in a multi-well plate.
-
Stimulation: Add the agonist to the cells to induce NK1R activation and β-arrestin recruitment.
-
Detection: After a defined incubation period, measure the signal generated by the interaction of the tagged proteins (e.g., luminescence from reconstituted luciferase or FRET/BRET signal).
-
Data Analysis: Plot the signal intensity as a function of the agonist concentration to determine the EC50 for β-arrestin recruitment.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the activation of the ERK1/2 MAPK pathway.
Objective: To measure the level of phosphorylated ERK1/2 in response to NK1R activation.
Materials:
-
Cells expressing NK1R
-
Agonist (e.g., Substance P)
-
Cell lysis buffer
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer apparatus
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Stimulation: Culture cells to the desired confluency, serum-starve them, and then stimulate with the agonist for various time points.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2. Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal loading.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
Conclusion
The Neurokinin 1 Receptor is a multifaceted signaling hub in the central nervous system, utilizing both G protein-dependent and β-arrestin-mediated pathways to exert its diverse physiological effects. A thorough understanding of these intricate signaling networks, supported by robust experimental methodologies and quantitative data, is paramount for the successful development of novel therapeutics targeting the NK1R for the treatment of a wide array of neurological and psychiatric disorders. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of NK1R signaling and to design and interpret experiments aimed at modulating its activity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System | JNEUROLOGY [jneurology.com]
- 4. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Substance P-induced trafficking of beta-arrestins. The role of beta-arrestins in endocytosis of the neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. EMDB-13141: Human Neurokinin 1 receptor (NK1R) substance P Gs complex - Yorodumi [pdbj.org]
- 13. researchgate.net [researchgate.net]
- 14. Desensitization of the Neurokinin-1 Receptor (NK1-R) in Neurons: Effects of Substance P on the Distribution of NK1-R, Gαq/11, G-Protein Receptor Kinase-2/3, and β-Arrestin-1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neurokinin 1 receptor signaling in endosomes mediates sustained nociception and is a viable therapeutic target for prolonged pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Neurokinin receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 19. mdpi.com [mdpi.com]
- 20. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacologic rationale for the NK1R antagonist, aprepitant as adjunctive therapy in HIV - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Endogenous Ligands of the Neurokinin 1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neurokinin 1 (NK1) receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a critical mediator of a wide array of physiological and pathophysiological processes. Its activation by endogenous tachykinin peptides is implicated in pain transmission, inflammation, neurogenic inflammation, and emesis.[1][2] Consequently, the NK1 receptor has emerged as a significant therapeutic target for a range of clinical applications. This technical guide provides a comprehensive overview of the primary endogenous ligands for the NK1 receptor, their binding affinities, the signaling pathways they initiate, and detailed experimental protocols for their characterization.
Endogenous Ligands for the Neurokinin 1 Receptor
The primary endogenous ligands for the NK1 receptor belong to the tachykinin family of neuropeptides. These peptides share a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for their biological activity.[3]
The principal endogenous ligands include:
-
Substance P (SP): The highest affinity endogenous ligand for the NK1 receptor.[1][2] It is an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.
-
Neurokinin A (NKA): While preferentially binding to the NK2 receptor, NKA also binds to the NK1 receptor with lower affinity than Substance P.[4]
-
Neuropeptide K (NPK) and Neuropeptide γ (NPγ): These are N-terminally extended forms of Neurokinin A, derived from the same preprotachykinin-A gene as Substance P and Neurokinin A.[1][5][6]
-
Endokinins (EKA, EKB, EKC, EKD): A more recently discovered group of tachykinins encoded by the TAC4 gene.[7]
-
Hemokinin-1 (HK-1): Also encoded by the TAC4 gene, HK-1 is another endogenous ligand for the NK1 receptor.[7]
Quantitative Binding Affinity of Endogenous Ligands
The binding affinities of these endogenous ligands for the human NK1, NK2, and NK3 receptors have been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Ligand | NK1 Receptor Ki (nM) | NK2 Receptor Ki (nM) | NK3 Receptor Ki (nM) |
| Substance P (SP) | 0.13 | 560 | >1000 |
| Neurokinin A (NKA) | 23 | 2.8 | 130 |
| Neurokinin B (NKB) | 110 | 1200 | 1.3 |
| Endokinin A/B (EKA/B) | 0.19 | 120 | 500 |
| Endokinin C (EKC) | >1000 | >1000 | >1000 |
| Endokinin D (EKD) | >1000 | >1000 | >1000 |
| Human Hemokinin-1 (hHK-1) | 0.175 | 560 | - |
Data compiled from Bellucci et al., 2002 and Page et al., 2003.[7]
Signaling Pathways of the Neurokinin 1 Receptor
Upon activation by its endogenous ligands, the NK1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The NK1 receptor primarily couples to two main G protein pathways:
-
Gq/11 Pathway: This is the canonical signaling pathway for the NK1 receptor. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). This pathway is central to many of the physiological effects of NK1 receptor activation, including neuronal excitation and smooth muscle contraction.
-
Gs Pathway: The NK1 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase (AC). Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating protein kinase A (PKA), which in turn phosphorylates various downstream targets.
Caption: NK1 Receptor Signaling Pathways.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands for the NK1 receptor.
1. Membrane Preparation:
-
Culture cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
For total binding, add a radiolabeled NK1 receptor ligand (e.g., [3H]-Substance P).
-
For non-specific binding, add the radiolabeled ligand and a high concentration of a non-labeled NK1 receptor antagonist.
-
For competition binding, add the radiolabeled ligand and varying concentrations of the test compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium following NK1 receptor activation.
1. Cell Preparation:
-
Culture cells expressing the human NK1 receptor.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
2. Assay Performance:
-
Transfer the dye-loaded cells to a microplate reader equipped with a fluorometer.
-
Establish a baseline fluorescence reading.
-
Add the test compound (agonist) to the cells.
-
Measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium.
3. Data Analysis:
-
Quantify the peak fluorescence response for each concentration of the agonist.
-
Plot the response against the log concentration of the agonist to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Caption: Calcium Mobilization Assay Workflow.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more direct measure of Gq/11 pathway activation by quantifying the accumulation of a downstream metabolite of IP3.
1. Cell Stimulation:
-
Culture cells expressing the human NK1 receptor in a 96-well plate.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of IP1.
-
Add varying concentrations of the test agonist and incubate to allow for IP1 accumulation.
2. Detection:
-
Lyse the cells.
-
Detect the accumulated IP1 using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology. In this format, a labeled IP1 analog competes with the cellular IP1 for binding to an anti-IP1 antibody.
3. Data Analysis:
-
The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.
-
Plot the HTRF signal against the log concentration of the agonist to determine the EC50 value.
cAMP Accumulation Assay
This assay measures the activation of the Gs pathway by quantifying the production of cAMP.
1. Cell Stimulation:
-
Culture cells expressing the human NK1 receptor in a 96-well plate.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test agonist and incubate.
2. Detection:
-
Lyse the cells.
-
Measure the intracellular cAMP levels using a variety of methods, including competitive immunoassays (e.g., ELISA or HTRF) or reporter gene assays where the expression of a reporter gene is under the control of a cAMP-responsive element.
3. Data Analysis:
-
Plot the measured signal (e.g., absorbance, fluorescence, or luminescence) against the log concentration of the agonist to determine the EC50 value.
Conclusion
The Neurokinin 1 receptor and its endogenous ligands represent a complex and vital signaling system with significant implications for human health and disease. A thorough understanding of the binding and functional characteristics of these ligands is essential for the development of novel therapeutics targeting this receptor. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Blueprint: A Technical Guide to NK1 Receptor Antagonist Pharmacophore Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor (GPCR) implicated in a wide array of physiological and pathophysiological processes.[1] Its role in pain transmission, inflammation, emesis, and mood disorders has made it a compelling target for therapeutic intervention. The development of non-peptide NK1 receptor antagonists has been a significant focus of medicinal chemistry, leading to the successful launch of drugs like aprepitant (B1667566) for chemotherapy-induced nausea and vomiting.[2][3] Central to the discovery of novel and potent NK1 receptor antagonists is a thorough understanding of their pharmacophore – the essential three-dimensional arrangement of chemical features that enables a molecule to bind to and block the receptor. This technical guide provides an in-depth exploration of the NK1 receptor antagonist pharmacophore, detailing the key structural motifs, experimental protocols for its characterization, and the computational workflows employed in its identification.
NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by its endogenous ligand, Substance P, primarily initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in a variety of cellular responses.
Core Pharmacophore Features of Non-Peptide NK1 Receptor Antagonists
Through extensive structure-activity relationship (SAR) studies and computational modeling, a consensus pharmacophore model for non-peptide NK1 receptor antagonists has emerged. This model typically comprises several key features:
-
Two Aromatic Rings: These are crucial for establishing hydrophobic and potential π-π stacking interactions within the receptor binding pocket. One ring often interacts with a hydrophobic pocket, while the other engages with different residues.
-
A Central Scaffold: This component, frequently a piperidine (B6355638) or a related cyclic system, serves to orient the aromatic rings in the correct spatial arrangement for optimal receptor binding.
-
Hydrogen Bond Acceptor(s): One or more hydrogen bond acceptors are generally present on the central scaffold or its substituents. These are critical for forming hydrogen bonds with specific amino acid residues in the binding site, thereby anchoring the antagonist.
-
Hydrophobic/Lipophilic Groups: The overall lipophilicity of the molecule plays a significant role in its ability to access the binding site, which is located within the transmembrane domain of the receptor.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro activities of a series of 4,4-disubstituted piperidine NK1 receptor antagonists, highlighting the impact of various substitutions on their binding affinity.
| Compound | R1 | R2 | hNK1 IC50 (nM)[4] |
| 1 | H | 3,5-bis(trifluoromethyl)benzyl ether | 0.95 |
| 2 | Acyl | 3,5-bis(trifluoromethyl)benzyl ether | 5.3 |
| 3 | Sulfonyl | 3,5-bis(trifluoromethyl)benzyl ether | 5.7 |
| 4 | H | 3,5-dichlorobenzyl ether | 15 |
| 5 | H | 3,5-dimethylbenzyl ether | 25 |
| 6 | H | 2-methoxybenzyl ether | >1000 |
| 7 | H | Benzyl ether | >1000 |
Data compiled from Stevenson et al. (1998).[4]
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
1. Materials:
-
Cell membranes expressing the human NK1 receptor (e.g., from CHO or HEK293 cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, and protease inhibitors.
-
Radioligand: [³H]-Substance P.
-
Non-specific binding control: High concentration of unlabeled Substance P.
-
Test compounds at various concentrations.
-
Glass fiber filters.
-
Filtration apparatus and scintillation counter.
2. Protocol:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-Substance P (at a concentration close to its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled Substance P).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly separate the bound from free radioligand by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium induced by an NK1 receptor agonist.
1. Materials:
-
Cells stably expressing the human NK1 receptor (e.g., CHO or HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
NK1 receptor agonist (e.g., Substance P).
-
Test compounds at various concentrations.
-
Fluorescence plate reader with automated injection capabilities.
2. Protocol:
-
Cell Plating: Seed the NK1 receptor-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of the test compound.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Stimulation: Inject a fixed concentration of the NK1 receptor agonist (e.g., Substance P) into each well and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the antagonist concentration and determine the IC50 value.
Computational Pharmacophore Identification Workflow
Computational methods play a pivotal role in the identification and refinement of pharmacophore models. A typical ligand-based workflow is outlined below.
Conclusion
The identification and characterization of the NK1 receptor antagonist pharmacophore is a cornerstone of rational drug design in this therapeutic area. By integrating data from SAR studies, in vitro assays, and computational modeling, researchers can build a comprehensive understanding of the molecular features required for potent and selective antagonism. The detailed methodologies and workflows presented in this guide provide a robust framework for the discovery and optimization of novel NK1 receptor antagonists, ultimately paving the way for the development of new medicines to address a range of unmet medical needs.
References
- 1. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. selectscience.net [selectscience.net]
The Tachykinin Receptor Family: A Comprehensive Technical Guide to Ligand Selectivity and Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the tachykinin receptor family, their endogenous ligands, and the principles of ligand selectivity. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular pharmacology and signaling mechanisms of these important G protein-coupled receptors (GPCRs). This guide includes structured data on ligand binding affinities, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this complex receptor system.
Introduction to the Tachykinin System
The tachykinin family of neuropeptides and their receptors are key players in a wide array of physiological and pathological processes.[1] The system is primarily composed of three well-characterized receptors—the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors—and their preferred endogenous peptide ligands: Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), respectively.[2] These receptors belong to the rhodopsin-like (Class A) family of G protein-coupled receptors (GPCRs) and are involved in diverse functions including pain transmission, inflammation, smooth muscle contractility, and mood regulation.[2][3]
The endogenous tachykinin peptides all share a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for their biological activity and allows for a degree of cross-reactivity between the receptors.[1][4] However, the N-terminal regions of the peptides contribute to their receptor selectivity.[3] Understanding the nuances of ligand-receptor interactions and the subsequent signaling cascades is paramount for the rational design of selective agonists and antagonists with therapeutic potential.
Tachykinin Receptor Subtypes and Ligand Selectivity
The three tachykinin receptors exhibit preferential, but not exclusive, binding to their endogenous ligands. The selectivity of these interactions is a critical determinant of their distinct physiological roles.
-
NK1 Receptor: Shows the highest affinity for Substance P.[4]
-
NK2 Receptor: Preferentially binds Neurokinin A.[2]
-
NK3 Receptor: Has the highest affinity for Neurokinin B.[2]
This selectivity is not absolute, and the peptides can activate other tachykinin receptors, albeit at lower potencies.[4] The development of selective non-peptide antagonists has been instrumental in dissecting the specific functions of each receptor subtype.[5][6]
Quantitative Ligand Binding Affinities
The following tables summarize the binding affinities (Ki in nM) and functional potencies (IC50 in nM) of various endogenous and synthetic ligands for the human tachykinin receptors. This data is essential for comparing the selectivity profiles of different compounds.
Table 1: Binding Affinities (Ki, nM) of Tachykinin Receptor Ligands
| Ligand | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) |
| Endogenous Agonists | |||
| Substance P | ~1 | >1000 | >1000 |
| Neurokinin A | ~100 | ~10 | >1000 |
| Neurokinin B | >1000 | >1000 | ~1.5 |
| Selective Antagonists | |||
| Aprepitant (NK1) | 0.1-0.2 | >1000 | >1000 |
| Saredutant (NK2) | >1000 | ~26 | >1000 |
| SB-222200 (NK3) | >100,000 | 250 | 4.4 |
| SR 142801 (NK3) | >1000 | >1000 | 1.2 |
Note: Ki values are approximate and can vary depending on the experimental conditions and tissue/cell type used.
Table 2: Functional Antagonist Potencies (IC50, nM) at Tachykinin Receptors
| Antagonist | Target Receptor | IC50 (nM) |
| CP-99,994 | NK1 | 0.3-1.0 |
| MEN 11420 | NK2 | 4.4 |
| Osanetant (SR142801) | NK3 | 1.0-5.0 |
| SB-222200 | NK3 | 18.4 (NKB-induced Ca2+ mobilization)[5] |
Tachykinin Receptor Signaling Pathways
Upon agonist binding, tachykinin receptors undergo a conformational change that facilitates their interaction with intracellular heterotrimeric G proteins. All three receptor subtypes primarily couple to G proteins of the Gq/11 family, initiating a canonical signaling cascade that leads to an increase in intracellular calcium.[2] The NK2 receptor has also been shown to couple to Gs, which can modulate cAMP levels.[2]
Gq/11-Mediated Signaling Pathway
The activation of Gq/11 by tachykinin receptors leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream effector proteins, leading to diverse cellular responses.
Experimental Protocols
The characterization of ligand binding and functional activity at tachykinin receptors relies on a variety of in vitro assays. The following sections provide detailed methodologies for two of the most common experimental approaches.
Radioligand Binding Assay
Radioligand binding assays are a gold standard for determining the affinity (Ki) of unlabeled compounds for a receptor. This is typically achieved through competitive binding experiments where the unlabeled test compound competes with a radiolabeled ligand for binding to the receptor.
4.1.1. Materials and Reagents
-
Cell Membranes: Membranes prepared from cells or tissues endogenously or recombinantly expressing the tachykinin receptor of interest (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity, receptor-selective radiolabeled ligand (e.g., [3H]Substance P for NK1, [125I]NKA for NK2, or [125I][MePhe7]NKB for NK3).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Ligands: Test compounds and a known high-affinity unlabeled ligand for determining non-specific binding.
-
96-well Plates: For incubation.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
4.1.2. Detailed Protocol
-
Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A range of concentrations of the unlabeled test compound.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of a known unlabeled ligand.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
The cell membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
Calcium mobilization assays are functional assays that measure the increase in intracellular calcium concentration following receptor activation. These assays are widely used to determine the potency (EC50) of agonists and the potency (IC50) of antagonists.
4.2.1. Materials and Reagents
-
Cells: Live cells expressing the tachykinin receptor of interest (e.g., HEK293 or CHO cells).
-
Cell Culture Medium: Appropriate for the cell line.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Probenecid: An anion-exchange inhibitor that prevents the efflux of the dye from the cells.
-
Agonists and Antagonists: Test compounds.
-
Black-walled, clear-bottom 96- or 384-well plates: To minimize background fluorescence.
-
Fluorescence Plate Reader with kinetic reading capability: e.g., a FLIPR (Fluorescent Imaging Plate Reader).
4.2.2. Detailed Protocol
-
Cell Plating: Seed the cells into the microplates and allow them to adhere and grow overnight.
-
Dye Loading:
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye in assay buffer, often containing probenecid.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells and be de-esterified.
-
-
Assay Procedure:
-
Place the plate in the fluorescence plate reader.
-
For agonist testing:
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of the agonist to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
For antagonist testing:
-
Pre-incubate the cells with varying concentrations of the antagonist for a specific period.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of a known agonist (typically its EC80).
-
Immediately begin kinetic measurement of fluorescence intensity.
-
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For agonist testing: Plot the peak fluorescence response against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.
-
For antagonist testing: Plot the inhibition of the agonist response against the log concentration of the antagonist to generate an inhibition curve and determine the IC50 value.
-
Conclusion
The tachykinin receptor family represents a crucial target for therapeutic intervention in a multitude of diseases. A thorough understanding of the principles of ligand selectivity, the intricacies of the downstream signaling pathways, and the methodologies used to probe these interactions is fundamental for the successful development of novel and effective drugs. This technical guide provides a solid foundation of data and protocols to aid researchers and drug development professionals in their efforts to modulate the activity of this important receptor system for therapeutic benefit. The continued exploration of the tachykinin system holds significant promise for addressing unmet medical needs in areas such as pain, inflammation, and psychiatric disorders.
References
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonpeptide tachykinin receptor antagonists. II. Pharmacological and pharmacokinetic profile of SB-222200, a central nervous system penetrant, potent and selective NK-3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Neurokinin-1 Receptor Isoforms and Their Physiological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neurokinin-1 receptor (NK1R), also known as Tachykinin Receptor 1 (TACR1), is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes.[1][2][3] Its primary endogenous ligand is the neuropeptide Substance P (SP), a member of the tachykinin family.[4][5] The SP/NK1R system is a key mediator in the communication between the nervous and immune systems and is implicated in pain transmission, inflammation, mood and anxiety disorders, and the vomiting reflex.[1][5][6][7] The complexity of NK1R signaling is further enhanced by the existence of naturally occurring isoforms, generated through alternative splicing of the TACR1 gene, which exhibit distinct structural, functional, and signaling properties.[1][8][9] This guide provides a detailed examination of the major NK1R isoforms, their differential functions, and the experimental methodologies used to investigate them.
NK1 Receptor Isoforms: Structure and Genetics
The human TACR1 gene produces two primary splice variants: a full-length isoform and a truncated isoform.[1][2][8]
-
Full-Length NK1R (NK1R-FL): This is the canonical form of the receptor, consisting of 407 amino acids.[1][2][10] It possesses the classic seven-transmembrane domain structure of a GPCR, with an extracellular N-terminus and an intracellular C-terminus containing critical serine and threonine residues for post-translational modifications.[2][11]
-
Truncated NK1R (NK1R-Tr): This shorter isoform consists of 311 amino acids.[1][2][10] It is generated when the intron between exons 4 and 5 of the TACR1 gene is not removed during mRNA processing. This results in a premature stop codon, leading to the exclusion of the final 96 amino acids from the C-terminal tail.[2] This C-terminal region is crucial for G-protein coupling, receptor desensitization, and internalization.[2][11]
Quantitative Data Summary
The structural differences between the NK1R isoforms lead to significant variations in their biochemical and functional properties. These are summarized in the table below.
| Property | Full-Length NK1R (NK1R-FL) | Truncated NK1R (NK1R-Tr) | Reference(s) |
| Size (Amino Acids) | 407 | 311 | [1][2][10] |
| C-Terminal Tail | Complete (includes 96 additional residues) | Lacks 96 C-terminal amino acids | [1][2][12] |
| Substance P Binding Affinity | High | ~10-fold lower than NK1R-FL | [1][6][13][14] |
| Activation Concentration | Nanomolar (nM) concentrations of SP | Micromolar (µM) concentrations of SP | [15][16] |
| Tissue Distribution | Predominantly in the central nervous system (e.g., brain regions except cerebellum) | Predominantly in peripheral tissues (e.g., heart, lung, spleen) and immune cells (monocytes, T-cells, NK cells) | [1][6][8][15] |
| G-Protein Coupling | Efficiently couples to Gq/11 | Impaired G-protein coupling | [1][11] |
| Ca2+ Mobilization (in response to SP) | Robust and rapid increase in intracellular Ca2+ | No significant Ca2+ mobilization | [1][2][10] |
| NF-κB Activation | Induces activation | Does not activate NF-κB | [1][2][16] |
| ERK Activation | Rapid and transient (peak at 1-2 minutes) | Slow and sustained (peak at 20-30 minutes) | [1][10] |
| Receptor Internalization | Undergoes ligand-induced internalization | Resistant to internalization | [2][11] |
Signaling Pathways and Physiological Functions
The distinct structural and biochemical properties of the NK1R isoforms dictate their unique signaling cascades and physiological roles.
Full-Length NK1R (NK1R-FL) Signaling
Upon binding Substance P, the full-length receptor activates the canonical Gαq/11 signaling pathway.[1] This initiates a cascade involving the activation of phospholipase Cβ (PLCβ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.[1][10] Simultaneously, DAG activates Protein Kinase C (PKC).[11]
Downstream of this initial signaling, NK1R-FL activation leads to the stimulation of the MAP-kinase pathway, resulting in the rapid phosphorylation of ERK1/2.[1][10] It also potently activates the transcription factor NF-κB, which drives the expression of numerous pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[1][17]
Physiological Roles of NK1R-FL:
-
Pain Transmission: Acts as a key receptor in sensory neurons for transmitting pain signals.[2][5]
-
Emesis: NK1R in the brainstem (area postrema and nucleus tractus solitarius) is a critical component of the vomiting reflex, making its antagonists effective anti-emetics.[2][5][7]
-
Neurogenic Inflammation: Mediates inflammatory responses in the nervous system.[4][6]
-
Stress and Anxiety: Involved in modulating emotional and stress-related behaviors.[2][5]
Truncated NK1R (NK1R-Tr) Signaling
The absence of the C-terminal tail dramatically alters the signaling capacity of the NK1R-Tr.[11][15] It exhibits impaired coupling to G-proteins and, consequently, does not mediate a direct increase in intracellular calcium upon SP binding.[1][2][10] While it can still lead to the phosphorylation of ERK, this activation is significantly delayed compared to the full-length receptor.[1][10] Furthermore, the truncated isoform is unable to activate the NF-κB pathway.[2][16]
Physiological Roles of NK1R-Tr:
-
Immune Modulation: The truncated receptor is predominantly expressed on immune cells.[8][15] It is hypothesized to function as a regulatory mechanism, preventing immune cell activation at the low, basal levels of SP found in plasma.[15] However, at sites of inflammation where SP concentrations become highly elevated, the truncated receptor can be activated, contributing to macrophage chemotaxis and modulation of cytokine responses.[12][15]
-
Disease Pathogenesis: The truncated isoform has been implicated in the replication of HIV.[12] Its differential expression in various cancers, such as glioblastoma and esophageal squamous cancer, suggests a role in tumor progression and may serve as a target for therapy.[18][19][20]
Experimental Protocols
Investigating the distinct properties of NK1R isoforms requires specific experimental approaches. Detailed below are methodologies for key experiments.
Receptor Binding Assay
Objective: To determine and compare the binding affinity (Ki or Kd) of Substance P for the full-length and truncated NK1R isoforms.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably transfected to express either NK1R-FL or NK1R-Tr.
-
Harvest cells, homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors), and centrifuge to pellet the cell debris.
-
Collect the supernatant and perform ultracentrifugation to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Saturation Binding:
-
To determine Kd and Bmax, incubate fixed amounts of membrane protein with increasing concentrations of a radiolabeled NK1R ligand (e.g., [³H]Substance P).
-
Perform parallel incubations with an excess of unlabeled SP to determine non-specific binding.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Assay Termination:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) using a cell harvester to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place filters in scintillation vials with scintillation fluid and count the radioactivity using a beta-counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Analyze the data using non-linear regression (e.g., one-site binding hyperbola in Prism) to determine the dissociation constant (Kd) and maximum number of binding sites (Bmax).
-
Intracellular Calcium Mobilization Assay
Objective: To functionally assess the ability of SP to induce calcium signaling through NK1R-FL versus NK1R-Tr.
Methodology:
-
Cell Culture:
-
Plate HEK293 cells stably expressing either NK1R-FL or NK1R-Tr onto black-walled, clear-bottom 96-well plates.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with probenecid) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess extracellular dye.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader or on a fluorescence microscope equipped for live-cell imaging.
-
Measure the baseline fluorescence intensity.
-
-
Ligand Addition and Signal Detection:
-
Use the instrument's automated injection system to add varying concentrations of Substance P to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes) to capture the transient calcium response.
-
-
Data Analysis:
-
For each concentration, calculate the peak fluorescence response relative to the baseline.
-
Plot the peak response against the logarithm of the SP concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration of SP that elicits a half-maximal response).[10]
-
Isoform-Specific mRNA Quantification by RT-qPCR
Objective: To determine the relative expression levels of NK1R-FL and NK1R-Tr mRNA in different cell types or tissues.
Methodology:
-
RNA Extraction:
-
Isolate total RNA from the cells or tissue of interest using a standard method (e.g., TRIzol reagent or a column-based kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
-
Primer Design:
-
Design specific primer pairs to distinguish the two isoforms.
-
NK1R-FL: Design the forward primer in exon 4 and the reverse primer in exon 5. This pair will only amplify the spliced full-length transcript.
-
NK1R-Tr: Design the forward primer in exon 4 and the reverse primer within the retained intron 4 sequence. This will specifically amplify the truncated variant.
-
Total NK1R: Design primers in exons common to both isoforms (e.g., within exons 1-3) to measure total receptor mRNA.
-
-
Design primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green or TaqMan-based assay.
-
Set up reactions containing cDNA template, isoform-specific primers, and qPCR master mix.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Calculate the relative expression of each isoform using the ΔΔCt method, normalizing to the housekeeping gene and a reference sample.
-
References
- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Substance P - Wikipedia [en.wikipedia.org]
- 5. Biological and Pharmacological Aspects of the NK1-Receptor. | Read by QxMD [read.qxmd.com]
- 6. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance [mdpi.com]
- 9. Genetic association of the tachykinin receptor 1 TACR1 gene in bipolar disorder, attention deficit hyperactivity disorder, and the alcohol dependence syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. Neurokinin 1 receptor isoforms and the control of innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 14. Identification of the Neurokinin-1 Receptor as Targetable Stratification Factor for Drug Repurposing in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Truncation of neurokinin-1 receptor-Negative regulation of substance P signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye | MDPI [mdpi.com]
- 17. Neurokinin‐1 receptor: functional significance in the immune system in reference to selected infections and inflammation | Semantic Scholar [semanticscholar.org]
- 18. Expression of different neurokinin-1 receptor (NK1R) isoforms in glioblastoma multiforme: potential implications for targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. TACR1 tachykinin receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular and Molecular Effects of NK1 Receptor Blockade
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Neurokinin-1 receptor (NK1R), a member of the tachykinin receptor family and a Class A G-protein-coupled receptor (GPCR), plays a pivotal role in a myriad of physiological and pathological processes.[1] Its primary endogenous ligand is Substance P (SP), an undecapeptide neuropeptide that is widely distributed throughout the central and peripheral nervous systems.[2] The interaction between SP and NK1R is implicated in pain transmission, inflammation, emesis, anxiety, depression, and cell proliferation.[2][3]
Blockade of the NK1 receptor by specific antagonists has emerged as a promising therapeutic strategy for various conditions. These antagonists competitively inhibit the binding of SP to the NK1R, thereby attenuating its downstream signaling cascades.[4][5] The most notable clinical success of NK1R antagonists, such as aprepitant, has been in the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][4] Furthermore, extensive preclinical research has highlighted their potential as anti-cancer, anti-inflammatory, and anxiolytic agents.[6][7] This guide provides a comprehensive overview of the cellular and molecular mechanisms affected by NK1R blockade, details common experimental protocols, and presents quantitative data for key antagonists.
NK1 Receptor Signaling Pathways
Upon binding of its agonist, Substance P, the NK1 receptor undergoes a conformational change that facilitates its interaction with heterotrimeric G proteins. The NK1R primarily couples to Gαq/11 but can also signal through Gαs, Gαi, and Gα12/13, leading to the activation of a complex and diverse network of intracellular signaling pathways.[1][8][9]
Gαq/11-Mediated Signaling
This is the canonical and most well-characterized pathway for NK1R activation.
-
Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][8]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[9] This transient increase in intracellular Ca2+ is a critical signaling event that influences numerous cellular processes.
-
Protein Kinase C (PKC) Activation: DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC).[1] PKC, in turn, phosphorylates a wide array of downstream target proteins, including those involved in the mitogen-activated protein kinase (MAPK) cascade.[1][3]
Gαs and Gαi-Mediated Signaling
The NK1R can also modulate the levels of cyclic adenosine (B11128) monophosphate (cAMP).
-
Gαs Activation: Coupling to Gαs activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP.[8] cAMP then activates Protein Kinase A (PKA), which phosphorylates various substrates, including the cAMP response element-binding protein (CREB).[8]
-
Gαi Activation: Conversely, coupling to Gαi inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[8]
Downstream Kinase Cascades and Transcription Factors
The initial signals from G protein activation are amplified and diversified through several key kinase cascades:
-
MAPK/ERK Pathway: The NK1R robustly activates the Raf-MEK-ERK (MAPK) pathway, often through PKC-dependent mechanisms.[1][10] Activated ERK1/2 translocates to the nucleus, where it phosphorylates transcription factors that regulate genes involved in cell proliferation, survival, and differentiation.[10]
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical downstream effector.[1][10] Activation of this pathway is crucial for promoting cell survival and inhibiting apoptosis.[10]
-
NF-κB Activation: SP-NK1R signaling can lead to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[1][9]
Receptor Internalization and Desensitization
Like many GPCRs, the NK1R undergoes desensitization and internalization upon prolonged agonist exposure. This process is crucial for terminating the signal and is mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.
-
Phosphorylation: Upon agonist binding, GRKs phosphorylate the C-terminal tail of the NK1R.
-
β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestins to the receptor.
-
Internalization: β-arrestin binding uncouples the receptor from G proteins (desensitization) and targets it for internalization into endosomes via clathrin-coated pits.[2]
-
Resensitization or Degradation: Once internalized, the receptor can either be dephosphorylated and recycled back to the plasma membrane (resensitization) or targeted for lysosomal degradation.[2][11]
Signaling Pathway Diagrams
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 6. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The substance P/NK-1 receptor system: NK-1 receptor antagonists as anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of desensitization and resensitization of G protein-coupled neurokinin1 and neurokinin2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Distribution of Neurokinin 1 Receptors in Peripheral Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the distribution of the Neurokinin 1 (NK1) receptor, the primary receptor for Substance P, in peripheral tissues. The NK1 receptor is a G-protein coupled receptor implicated in a wide array of physiological and pathological processes, including inflammation, pain transmission, and immune responses, making it a significant target for therapeutic development.[1][2] This document summarizes quantitative expression data, details common experimental methodologies for receptor detection, and visualizes key signaling and experimental pathways.
Quantitative Distribution of NK1 Receptors in Peripheral Tissues
The expression of the NK1 receptor varies significantly across different peripheral tissues and cell types. Quantification of the receptor has been achieved at both the mRNA and protein levels, utilizing techniques such as quantitative reverse transcription PCR (qRT-PCR) and radioligand binding assays, respectively. Two isoforms of the NK1 receptor have been identified: a full-length form and a truncated form, which lacks a portion of the C-terminal tail and exhibits different signaling properties.[3] The truncated isoform is reported to be predominant in peripheral tissues.[3]
NK1 Receptor mRNA Expression
Quantitative analysis of NK1 receptor mRNA provides valuable insights into the potential for receptor protein expression. The following table summarizes available quantitative data on NK1 receptor mRNA levels in various human peripheral tissues and cells.
| Tissue/Cell Type | Species | Method | Reported Expression Level | Reference |
| Lamina Propria Mononuclear Cells (LPMC) | Human | qcRT-PCR | Mean of 8 NK1-R mRNA transcripts/cell | [4] |
| Peripheral Blood Mononuclear Cells (PBMC) | Human | Nested RT-PCR | 1 NK1-R mRNA transcript in >1,000 cells | [5] |
| Monocyte-Derived Macrophages (MDM) | Human | Real-Time RT-PCR | Quantifiable (low levels) | [6] |
| Peripheral Blood Lymphocytes (PBL) | Human | Real-Time RT-PCR | Quantifiable (low levels) | [6] |
| Colonic Epithelial Cells (in vivo) | Human | In Situ Hybridization | NK1-R mRNA detected | [7][8] |
| Colonic Epithelial Cell Lines (in vitro, unstimulated) | Human | RT-PCR | Negative | [8] |
| Colonic Epithelial Cell Lines (in vitro, stimulated with IFN-γ, TNF-α, IL-1β) | Human | RT-PCR | NK1-R mRNA induced | [8] |
| Keratinocytes (HaCaT cells) | Human | RT-PCR | NK1-R mRNA detected | [9] |
| Dermal Fibroblasts | Human | RT-PCR | Weaker expression than keratinocytes | [9] |
NK1 Receptor Protein Distribution and Density
While specific quantitative data on NK1 receptor protein density (e.g., Bmax values in fmol/mg protein) in a wide range of human peripheral tissues is not extensively available in publicly accessible literature, numerous studies have characterized its qualitative distribution and relative changes in density. Radioligand binding assays and immunohistochemistry are the primary methods used for this purpose.
Gastrointestinal Tract: In the normal human ileum and colon, NK1 receptors are localized to smooth muscle cells of the muscularis mucosae and propria, some inflammatory cells in the lamina propria, the muscular wall of submucosal blood vessels, enteric neurons, and to a lesser extent, surface epithelial cells.[4][10] In inflammatory bowel diseases such as Crohn's disease and ulcerative colitis, a significant increase in NK1 receptor density has been observed in both inflamed and uninvolved mucosa, particularly on epithelial cells and endothelial cells of capillaries and venules.[4][10]
Skin: NK1 receptors have been identified in human skin homogenates through radioligand binding studies.[11] Immunohistochemical studies have localized the receptor to keratinocytes and dermal fibroblasts.[9]
Immune System: While mRNA expression is low in peripheral blood mononuclear cells, it is significantly higher in mucosal immune cells.[5] NK1 receptor protein has been detected on lamina propria mononuclear cells, including T cells, B cells, and macrophages, via flow cytometry.[4]
Respiratory System: In the human respiratory tract, NK1 receptors are expressed in various cell types. Their expression has been noted to be upregulated in certain inflammatory airway diseases.[12]
Experimental Protocols
Accurate detection and quantification of NK1 receptors are crucial for research and drug development. The following sections provide detailed methodologies for key experimental techniques.
Radioligand Binding Assay for NK1 Receptor Quantification
Radioligand binding assays are the gold standard for quantifying receptor density (Bmax) and affinity (Kd) in tissue homogenates or cell membranes.
Objective: To determine the Bmax and Kd of NK1 receptors in a peripheral tissue sample.
Materials:
-
Tissue of interest
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA)
-
Radioligand (e.g., [³H]-Substance P)
-
Non-labeled Ligand (e.g., unlabeled Substance P for determining non-specific binding)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Saturation Binding:
-
Set up a series of tubes with a constant amount of membrane protein.
-
Add increasing concentrations of the radioligand to the tubes.
-
To a parallel set of tubes, add a high concentration of the non-labeled ligand in addition to the radioligand to determine non-specific binding.
-
Incubate the tubes to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
-
Filtration and Counting:
-
Rapidly separate bound from free radioligand by filtering the contents of each tube through glass fiber filters.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding against the concentration of the radioligand.
-
Analyze the data using non-linear regression to determine the Bmax (maximal number of binding sites) and Kd (dissociation constant).
-
Immunohistochemistry (IHC) for NK1 Receptor Localization
IHC allows for the visualization of NK1 receptor protein expression within the cellular context of a tissue.
Objective: To localize NK1 receptor protein in paraffin-embedded peripheral tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene and graded alcohols for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM citrate (B86180) buffer, pH 6.0)
-
Peroxidase blocking solution (e.g., 3% H₂O₂)
-
Blocking buffer (e.g., PBS with 5% normal serum and 0.3% Triton X-100)
-
Primary antibody against NK1 receptor
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in graded alcohols (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Incubate slides in antigen retrieval solution at 95-100°C for a specified time (e.g., 10-20 minutes) to unmask the antigenic epitope.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Quench endogenous peroxidase activity by incubating with peroxidase blocking solution.
-
Block non-specific antibody binding by incubating with blocking buffer.
-
Incubate with the primary anti-NK1 receptor antibody at an optimized dilution, typically overnight at 4°C.
-
Wash slides with PBS.
-
Incubate with the biotinylated secondary antibody.
-
Wash slides with PBS.
-
Incubate with streptavidin-HRP conjugate.
-
Wash slides with PBS.
-
-
Visualization and Counterstaining:
-
Develop the color by adding DAB substrate solution and incubate until the desired stain intensity is reached.
-
Stop the reaction by rinsing with water.
-
Counterstain the nuclei with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
Visualize under a microscope.
-
In Situ Hybridization (ISH) for NK1 Receptor mRNA Localization
ISH is used to detect and localize specific mRNA sequences within individual cells in a tissue section, providing information on gene expression at the cellular level.
Objective: To localize NK1 receptor mRNA in frozen or paraffin-embedded peripheral tissue sections.
Materials:
-
Tissue sections on slides
-
4% paraformaldehyde for fixation
-
Proteinase K
-
Hybridization buffer
-
Labeled antisense riboprobe for NK1 receptor mRNA (e.g., DIG-labeled)
-
Stringent wash buffers
-
Blocking solution
-
Anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase)
-
Chromogenic substrate (e.g., NBT/BCIP)
Procedure:
-
Tissue Preparation:
-
Fix tissue sections with 4% paraformaldehyde.
-
Permeabilize the tissue by treating with Proteinase K to allow probe entry.
-
-
Hybridization:
-
Pre-hybridize the sections in hybridization buffer to block non-specific binding sites.
-
Apply the labeled NK1 receptor antisense probe diluted in hybridization buffer to the sections.
-
Incubate overnight at an appropriate temperature (e.g., 65°C) in a humidified chamber to allow the probe to anneal to the target mRNA.
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes at high temperature to remove unbound and non-specifically bound probe.
-
-
Detection:
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with an enzyme-conjugated antibody that recognizes the label on the probe (e.g., anti-DIG-AP).
-
Wash to remove unbound antibody.
-
-
Visualization:
-
Add the chromogenic substrate and incubate until a colored precipitate forms at the site of mRNA localization.
-
Stop the reaction by washing with water.
-
Counterstain if desired and mount the slides.
-
Analyze under a microscope.
-
Visualizations of Key Pathways and Workflows
NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by its primary ligand, Substance P, initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, ultimately resulting in various cellular responses such as proliferation, inflammation, and pain signaling.[3]
Figure 1. Simplified signaling pathway of the Neurokinin 1 Receptor.
Experimental Workflow for NK1 Receptor Localization
A comprehensive understanding of NK1 receptor distribution often requires a combination of techniques to correlate gene expression with protein localization. The following workflow illustrates a logical sequence for such an investigation, starting from tissue collection to data interpretation.
References
- 1. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P (neurokinin-1) and neurokinin A (neurokinin-2) receptor gene and protein expression in the healthy and inflamed human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurokinin-1 receptor promotes non-small cell lung cancer progression through transactivation of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bradykinin binding sites in healthy and carcinomatous human lung - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurokinin-1 receptor expression in inflammatory bowel disease: molecular quantitation and localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurokinin-1 receptor (NK-1R) expression is induced in human colonic epithelial cells by proinflammatory cytokines and mediates proliferation in response to substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substance P receptor expression in human skin keratinocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substance P (Neurokinin-1) and Neurokinin A (Neurokinin-2) Receptor Gene and Protein Expression in the Healthy and Inflamed Human Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of [3H]substance P binding sites in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The substance P/neurokinin-1 receptor system in lung cancer: focus on the antitumor action of neurokinin-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Aprepitant's Mechanism of Action in Chemotherapy-Induced Nausea and Vomiting: A Technical Guide
Abstract
Chemotherapy-induced nausea and vomiting (CINV) is a debilitating side effect of cancer therapy, significantly impacting patient quality of life. Aprepitant (B1667566), a selective, high-affinity neurokinin-1 (NK-1) receptor antagonist, has revolutionized the management of CINV, particularly the challenging delayed phase. This document provides a comprehensive technical overview of aprepitant's mechanism of action. It details the molecular interactions, signaling pathways, and key quantitative pharmacological data. Furthermore, it outlines the experimental protocols used to characterize its binding affinity and visualizes complex biological and experimental workflows using Graphviz diagrams, serving as a critical resource for professionals in oncology and pharmacology.
The Pathophysiology of CINV: A Dual-Pathway Mechanism
The emetic response to chemotherapy is not a single event but a complex process mediated by multiple neural pathways, primarily categorized into acute and delayed phases. These phases are distinguished by their timing and the principal neurotransmitters involved.
-
Acute Phase: Occurring within the first 24 hours post-chemotherapy, this phase is largely driven by the release of serotonin (B10506) (5-HT) from enterochromaffin cells in the gastrointestinal tract. Serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the central nervous system's "vomiting center."[1]
-
Delayed Phase: Manifesting 24 to 120 hours after chemotherapy, this phase is predominantly mediated by Substance P.[1] Cytotoxic agents trigger the release of Substance P within the brainstem, which activates neurokinin-1 (NK-1) receptors to induce a sustained emetic response.[2][3]
The diagram below illustrates the key mediators and their temporal relationship in CINV.
Core Mechanism of Action: NK-1 Receptor Antagonism
Aprepitant's therapeutic effect stems from its function as a potent and highly selective antagonist of the NK-1 receptor.[4][5]
-
Target: The NK-1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P.[1][6]
-
Location: These receptors are densely concentrated in key areas of the central and peripheral nervous systems involved in the emetic reflex, including the nucleus tractus solitarius and area postrema in the brainstem.[2][3]
-
Action: Aprepitant crosses the blood-brain barrier and competitively binds to NK-1 receptors.[6][7] This blockade prevents Substance P from binding and activating the receptor, thereby inhibiting the downstream signaling cascade that ultimately triggers nausea and vomiting.[5][8]
The Substance P / NK-1 Signaling Pathway
The binding of Substance P to the NK-1 receptor initiates a well-defined intracellular signaling cascade. Aprepitant's role is to interrupt this process at its inception.
-
Chemotherapy Trigger: Emetogenic chemotherapy induces neuronal and immune cells in the brainstem to release Substance P.
-
Receptor Activation: Substance P binds to the extracellular domain of the NK-1 receptor.
-
G-Protein Coupling: This binding causes a conformational change in the receptor, activating the associated Gq alpha subunit of its G-protein.[9]
-
Second Messenger Production: The activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]
-
Cellular Response: IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC).[9] This cascade leads to neuronal excitation and the transmission of emetic signals.
The following diagram visualizes this pathway and the point of aprepitant's intervention.
Quantitative Pharmacology of Aprepitant
The clinical utility of aprepitant is underpinned by its favorable pharmacological properties, including high binding affinity and optimized pharmacokinetics.
Receptor Binding Affinity and Pharmacokinetics
Aprepitant demonstrates high affinity and selectivity for the human NK-1 receptor. Its pharmacokinetic profile is characterized by good oral bioavailability and a half-life that supports the established dosing regimen for CINV.[4][6]
| Parameter | Value | Reference |
| Binding Affinity (IC₅₀) | 0.1 nM (for human NK-1R) | [10] |
| Selectivity | ~3000-fold higher for NK-1R vs NK-3R | [10] |
| Oral Bioavailability | ~60-65% | [6][11][12] |
| Peak Plasma Concentration (Tmax) | ~4 hours | [4] |
| Plasma Protein Binding | >95% | [7][11] |
| Terminal Half-Life | 9-13 hours | [4][7] |
| Metabolism | Primarily via CYP3A4; minorly by CYP1A2, CYP2C19 | [6][11][13] |
Clinical Efficacy in CINV
Clinical trials have consistently demonstrated that adding aprepitant to a standard antiemetic regimen (a 5-HT3 receptor antagonist and a corticosteroid) significantly improves the rate of complete response (CR), defined as no vomiting and no use of rescue medication.
| Clinical Trial Phase | Aprepitant Regimen (CR %) | Control Regimen (CR %) | Improvement | Reference |
| Overall (0-120h) | 87.0% | 66.7% | +20.3% | [14] |
| Acute (0-24h) | 92.7% | 75.8% | +16.9% | [14] |
| Delayed (24-120h) | 88.6% | 70.0% | +18.6% | [14] |
| Meta-Analysis (Overall) | Odds Ratio: 1.88 (95% CI 1.71–2.07) | - | - | [15] |
Experimental Protocols: NK-1 Receptor Binding Assay
The high binding affinity of aprepitant is determined using competitive radioligand binding assays. This section details a representative protocol for such an experiment.
Objective
To determine the affinity (expressed as Kᵢ or IC₅₀) of a test compound (e.g., aprepitant) for the human NK-1 receptor by measuring its ability to displace a specific radioligand.
Materials
-
Membrane Preparation: Homogenates of cultured cells (e.g., CHO-K1) stably expressing the recombinant human NK-1 receptor.
-
Radioligand: [³H]-Substance P (specific activity ~80-120 Ci/mmol).[9]
-
Non-specific Binding Control: High concentration (e.g., 10 µM) of unlabeled Substance P.[16]
-
Test Compound: Aprepitant, dissolved and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, protease inhibitors (e.g., bacitracin, bestatin).[16]
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI) and a cell harvester.[9]
-
Detection: Liquid scintillation cocktail and a liquid scintillation counter.
Experimental Workflow
The assay follows a standardized workflow from reaction setup to data analysis.
Detailed Procedure
-
Reaction Setup: In a 96-well plate, combine the assay buffer, NK-1R membrane preparation, [³H]-Substance P, and either the test compound (apretitant), unlabeled Substance P (for non-specific binding), or buffer alone (for total binding).
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.[9]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus. The receptors and any bound radioligand will be trapped on the filter.
-
Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.[9]
-
Quantification: Transfer the individual filters to scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For each aprepitant concentration, determine the percentage of specific binding inhibition.
-
Plot the percent inhibition against the log concentration of aprepitant and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Conclusion
Aprepitant's mechanism of action is a targeted pharmacological intervention that precisely addresses the Substance P/NK-1 receptor pathway, a key driver of delayed CINV. Its high affinity for the NK-1 receptor, coupled with a favorable pharmacokinetic profile, translates into significant clinical efficacy. By blocking the central emetic signals mediated by Substance P, aprepitant provides a crucial component to multi-modal antiemetic therapy, substantially improving the management of one of chemotherapy's most distressing side effects and enhancing the overall quality of care for cancer patients.
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Substance P - Wikipedia [en.wikipedia.org]
- 4. Aprepitant: Mechanism of action, Side effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 5. qingmupharm.com [qingmupharm.com]
- 6. Aprepitant - Wikipedia [en.wikipedia.org]
- 7. Aprepitant - WikiAnesthesia [wikianesthesia.org]
- 8. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of aprepitant after single and multiple oral doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Effect of Aprepitant for the Prevention of Chemotherapy-Induced Nausea and Vomiting in Women: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiemetic regimen with aprepitant in the prevention of chemotherapy-induced nausea and vomiting: An updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Fosaprepitant: A Technical Guide to the Prodrug of Aprepitant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosaprepitant (B1673561) is a water-soluble N-phosphoryl derivative and prodrug of aprepitant (B1667566), a selective neurokinin-1 (NK1) receptor antagonist.[1][2] Its development was driven by the need for an intravenous (IV) formulation of aprepitant, which has poor water solubility, making it suitable only for oral administration.[3] Fosaprepitant addresses this limitation, providing a parenterally administered alternative for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV), particularly in patients who cannot tolerate oral medications.[2] Upon intravenous infusion, fosaprepitant is rapidly and nearly completely converted to the active aprepitant by ubiquitous phosphatases.[4][5]
This guide provides a comprehensive technical overview of fosaprepitant, focusing on its conversion to aprepitant, mechanism of action, pharmacokinetics, and the experimental methodologies used in its evaluation.
Bioactivation and Mechanism of Action
Conversion of Fosaprepitant to Aprepitant
Fosaprepitant is a phosphorylated analog of aprepitant.[4] Following intravenous administration, it undergoes rapid and extensive metabolism by hepatic and extrahepatic phosphatases, such as alkaline phosphatase, to yield the active drug, aprepitant, and a phosphate (B84403) group.[5][6] This conversion is typically complete within 30 minutes after the end of the infusion.[5]
Mechanism of Action of Aprepitant
Aprepitant is a highly selective antagonist of the substance P/neurokinin 1 (NK1) receptor.[7][8] Substance P is a key neuropeptide involved in the emetic reflex.[8] Chemotherapeutic agents can trigger the release of substance P in the brain, which then binds to NK1 receptors in the vomiting center, initiating nausea and vomiting.[8]
Aprepitant competitively blocks the binding of substance P to NK1 receptors in the central nervous system.[9] By preventing this interaction, it inhibits both the acute (within 24 hours) and delayed (25-120 hours) phases of CINV.[9][10] Animal and human positron emission tomography (PET) studies have confirmed that aprepitant crosses the blood-brain barrier and occupies brain NK1 receptors.[7][10] It has little to no affinity for serotonin (B10506) (5-HT3), dopamine, or corticosteroid receptors, which are targets for other antiemetic therapies.[7]
Pharmacokinetics
The clinical efficacy of fosaprepitant is entirely attributable to aprepitant.[11] The intravenous administration of fosaprepitant allows for circumvention of the variability associated with oral absorption.
Pharmacokinetic Parameters
Following a single intravenous dose of fosaprepitant, the prodrug is rapidly cleared from the plasma as it is converted to aprepitant. The resulting aprepitant exhibits predictable pharmacokinetic behavior. Clinical studies have established the bioequivalence of a 115 mg IV dose of fosaprepitant to a 125 mg oral dose of aprepitant.[6][11]
Table 1: Pharmacokinetic Parameters of Fosaprepitant and Aprepitant (Following 115 mg IV Fosaprepitant Administration)
| Parameter | Fosaprepitant | Aprepitant | Unit |
|---|---|---|---|
| Tmax (Time to Peak Conc.) | < 0.5[5] | ~0.5 (end of infusion)[5] | hours |
| Cmax (Peak Plasma Conc.) | Variable, transient | 3.27 (±1.16)[11] | mcg/mL |
| AUC₀-∞ (Area Under Curve) | Not applicable | 31.7 (±14.3)[11] | mcg·hr/mL |
| t½ (Half-life) | ~2.3[3] | 9 - 13[12][13] | minutes / hours |
| Vd (Volume of Distribution) | ~5[3] | ~70[11][14] | L |
| Protein Binding | Not specified | >95%[7][14] | % |
Metabolism and Excretion of Aprepitant
Aprepitant is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2C19.[7][14] Seven weakly active metabolites have been identified in human plasma.[7][11] Due to its metabolism via CYP3A4, aprepitant is a moderate inhibitor of this enzyme, leading to potential drug-drug interactions.[9][15]
Elimination of aprepitant occurs primarily through metabolism. After administration of a radiolabeled dose, approximately 57% of the radioactivity is recovered in the urine and 45% in the feces.[12][13]
Experimental Protocols
Bioanalytical Method for Fosaprepitant and Aprepitant in Plasma
A common and validated method for the simultaneous quantification of fosaprepitant and its active metabolite aprepitant in human plasma is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[16][17]
Objective: To accurately measure the concentrations of fosaprepitant and aprepitant in plasma samples obtained from clinical trial subjects for pharmacokinetic analysis.
Methodology:
-
Sample Collection: Whole blood is collected from subjects at predetermined time points post-dose into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
Sample Stabilization: Plasma samples are basified to stabilize fosaprepitant, which is prone to degradation.[16]
-
Protein Precipitation: An organic solvent, typically acetonitrile (B52724), is added to the plasma sample to precipitate proteins. This step releases the analytes from plasma proteins and removes larger molecules that could interfere with the analysis.[16]
-
Internal Standards: Deuterated analogs of fosaprepitant (d4-fosaprepitant) and aprepitant (d4-aprepitant) are added to the samples at a known concentration to serve as internal standards for quantification, correcting for variability during sample preparation and analysis.[16]
-
Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. The analytes and internal standards are separated on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid).[16][18]
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. The instrument is operated in the Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the parent-to-product ion transitions for each analyte and internal standard.[16]
-
Quantification: A standard curve is generated using calibration standards of known concentrations. The concentration of fosaprepitant and aprepitant in the unknown plasma samples is determined by comparing their peak area ratios (analyte/internal standard) to the standard curve.[17]
Clinical Trial Design for Bioequivalence
To establish that IV fosaprepitant is a suitable replacement for oral aprepitant, randomized, open-label, crossover studies are often conducted.[2]
Objective: To compare the pharmacokinetic profile of aprepitant following administration of IV fosaprepitant versus oral aprepitant.
Methodology:
-
Subject Population: Healthy adult volunteers.
-
Study Design: A two-period, two-sequence crossover design. Subjects are randomized to one of two treatment sequences.
-
Sequence A: Receive a single 115 mg IV dose of fosaprepitant in Period 1, followed by a washout period, and then a single 125 mg oral dose of aprepitant in Period 2.
-
Sequence B: Receive the treatments in the reverse order.
-
-
Drug Administration: Fosaprepitant is administered as an IV infusion over 15-30 minutes.[11][19] Oral aprepitant is given with water.
-
Blood Sampling: Serial blood samples are collected at frequent intervals before and for up to 120 hours after drug administration in each period.[20]
-
Bioanalysis: Plasma concentrations of aprepitant are determined using a validated LC-MS/MS method as described above.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters (AUC and Cmax) for aprepitant are calculated for each treatment.
-
Statistical Analysis: The geometric mean ratios and 90% confidence intervals for AUC and Cmax are calculated to assess bioequivalence. Bioequivalence is concluded if the 90% CIs fall within the predetermined range (typically 0.80 to 1.25).[6]
Conclusion
Fosaprepitant serves as a critical therapeutic alternative to oral aprepitant, enabling intravenous administration for the prevention of CINV and PONV. Its rapid and complete conversion to the active moiety, aprepitant, ensures a pharmacokinetic profile that is bioequivalent to the oral formulation. The well-understood mechanism of NK1 receptor antagonism by aprepitant provides a targeted approach to managing emesis. The robust bioanalytical and clinical trial methodologies outlined herein have been fundamental in establishing the safety, efficacy, and pharmacokinetic properties of this important prodrug, solidifying its place in antiemetic therapy.[2][21]
References
- 1. Fosaprepitant | C23H22F7N4O6P | CID 135413538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling and Simulation Analysis of Aprepitant Pharmacokinetics in Pediatric Patients With Postoperative or Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fosaprepitant versus aprepitant in the prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based chemotherapy: a multicenter, randomized, double-blind, double-simulated, positive-controlled phase III trial - Zhang - Annals of Translational Medicine [atm.amegroups.org]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 9. Aprepitant: Mechanism of action, Side effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 10. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic evaluation of fosaprepitant dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Aprepitant and fosaprepitant drug interactions: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CN105974016A - Method for simultaneously detecting fosaprepitant and aprepitant in plasma - Google Patents [patents.google.com]
- 18. Determination and validation of aprepitant in rat plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
- 20. Single-dose fosaprepitant for the prevention of chemotherapy-induced nausea and vomiting associated with moderately emetogenic chemotherapy: results of a randomized, double-blind phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Role of the Neurokinin-1 Receptor in Pain Transmission and Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), and its primary endogenous ligand, Substance P (SP), are key players in the intricate symphony of pain signaling.[1][2][3] Predominantly expressed in regions of the central and peripheral nervous systems integral to nociception, the SP/NK1R system is a critical mediator of pain transmission and sensitization.[4][5] This technical guide provides an in-depth exploration of the NK1 receptor's role in pain, focusing on its signaling pathways, the experimental methodologies used to elucidate its function, and quantitative data to support our understanding. This document is intended to be a comprehensive resource for researchers and professionals involved in the development of novel analgesic therapies targeting this important receptor.
NK1 Receptor Signaling in Pain Transmission
The binding of Substance P, an eleven-amino acid neuropeptide, to the NK1 receptor initiates a cascade of intracellular events that contribute to neuronal excitability and pain signaling.[6][7] This process is fundamental to both acute pain transmission and the development of chronic pain states through a phenomenon known as central sensitization.[8][9]
Upon activation by SP, the NK1 receptor couples to Gαq/11 G-proteins, leading to the activation of phospholipase C (PLC).[10][11] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[10][12] This signaling cascade ultimately leads to the activation of downstream effectors such as mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), which play a role in synaptic plasticity and neuronal sensitization.[10][13]
Sustained or intense noxious stimuli can lead to the internalization of the NK1 receptor, a process mediated by clathrin and dynamin.[10][14] Rather than terminating the signal, this endocytosis can lead to prolonged signaling from within the endosome, contributing to sustained neuronal excitation and chronic pain states.[14]
Role in Central Sensitization
Central sensitization is a state of heightened excitability of dorsal horn neurons in the spinal cord, contributing to the maintenance of chronic pain.[8] The NK1 receptor plays a pivotal role in this process.[8] The release of Substance P from the central terminals of primary afferent fibers activates NK1 receptors on second-order neurons in the spinal cord's dorsal horn.[6][7] This activation, in conjunction with glutamate (B1630785) acting on NMDA receptors, leads to a prolonged depolarization and increased responsiveness of these neurons to subsequent stimuli.[4][8][15] Studies have shown that both NMDA and NK1 receptor stimulation and upregulation are implicated in central sensitization.[8] Furthermore, inflammation can lead to an increase in NK1 receptor synthesis in dorsal horn neurons, further amplifying pain signals.[16]
Quantitative Data on NK1 Receptor Function
The following tables summarize key quantitative data related to the NK1 receptor in the context of pain.
Table 1: Binding Affinities of Ligands for the NK1 Receptor
| Ligand | Receptor | Preparation | KD (nM) | Reference |
| [3H]Substance P | Rat NK1 | Transfected CHO cells | 0.33 ± 0.13 | [17] |
| [3H]RP 67580 (antagonist) | Rat NK1 | Transfected CHO cells | 1.22 ± 0.27 | [17] |
| Substance P | Human NK1 (truncated) | Peripheral tissues | ~10-fold lower affinity than full-length | [10][18] |
Table 2: Changes in NK1 Receptor Expression in Pain Models
| Pain Model | Tissue | Change in Expression | Magnitude of Change | Reference |
| Freund's Adjuvant-induced Inflammation | Rat Spinal Cord Dorsal Horn (Lamina I/II) | mRNA Increase | Almost two-fold | [16] |
| Spine Surgery (Laminectomy) | Mouse Spinal Cord Dorsal Horn | Protein Upregulation | Statistically significant | [8] |
| Chronic Constriction Injury (CCI) | Rat Spinal Cord Dorsal Horn | Increased Excitatory Synaptic Drive to NK1R neurons | Not specified | [7] |
| Human Spinal Cord Injury | Human Spinal Cord | Increased Perivascular Staining | Marked increase | [19] |
Table 3: Effects of NK1 Receptor Antagonists on Postoperative Pain
| Antagonist Administration | Time Point | Pain Reduction (0-10 scale) | Morphine Consumption | Reference |
| Preoperative (single dose) | 2 hours post-op | Mean Difference: -0.62 | No significant difference | [20] |
| Preoperative (single dose) | 24 hours post-op | Mean Difference: -0.65 | No significant difference | [20] |
Experimental Protocols
A variety of experimental techniques are employed to investigate the role of the NK1 receptor in pain.
Immunohistochemistry for NK1 Receptor Localization
Objective: To visualize the distribution of NK1 receptors in nervous tissue.
Methodology:
-
Tissue Preparation: Animals are anesthetized and perfused with a fixative solution (e.g., 4% paraformaldehyde). The tissue of interest (e.g., spinal cord) is dissected, post-fixed, and cryoprotected in sucrose (B13894) solution.[21]
-
Sectioning: The tissue is sectioned using a cryostat or vibratome.
-
Immunostaining:
-
Imaging: Sections are mounted on slides and visualized using fluorescence or confocal microscopy.[15][22]
Localization Findings:
-
Heavy immunoreactivity for the NK1 receptor is observed in lamina I and the outer part of lamina II of the spinal cord dorsal horn.[11][23][24]
-
NK1 receptors are also found on motoneurons in the ventral horn and in various brain regions involved in pain processing.[23][24]
-
In the dorsal horn, NK1 receptors are predominantly located on the dendrites of neurons in the superficial layers and on cell bodies in deeper layers.[22]
Western Blot for NK1 Receptor Quantification
Objective: To quantify the expression levels of the NK1 receptor protein in tissue homogenates.
Methodology:
-
Tissue Homogenization: The tissue of interest is homogenized in a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody against the NK1 receptor.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: The enzyme on the secondary antibody catalyzes a chemiluminescent reaction, and the resulting signal is detected and quantified. The signal is often normalized to a loading control protein (e.g., β-actin).[8]
In Vivo Calcium Imaging of NK1 Receptor-Positive Neurons
Objective: To measure the activity of NK1 receptor-expressing neurons in a living animal in response to stimuli.
Methodology:
-
Animal Model: Genetically modified mice expressing a calcium indicator (e.g., GCaMP6s) specifically in NK1 receptor-positive neurons (NK1R-Cre;GCaMP6s transgenic mice) are used.[25][26]
-
Surgical Preparation: The animal is anesthetized, and a surgical window is created over the spinal cord to allow for optical access.
-
Imaging: A two-photon microscope is used to visualize and record the fluorescence changes in GCaMP6s, which correlate with intracellular calcium levels and neuronal activity.[26]
-
Stimulation: Nociceptive stimuli (e.g., electrical stimulation of the paw) are applied, and the corresponding changes in fluorescence in NK1R+ neurons are recorded and analyzed.[25][26] The change in fluorescence is often expressed as ΔF/Fo.[26]
Electrophysiological Recordings
Objective: To measure the electrical properties of neurons and the effects of NK1 receptor activation.
Methodology:
-
Preparation: Spinal cord slices or isolated dorsal root ganglion (DRG) neurons are prepared.
-
Recording:
-
Pharmacology: The preparation is perfused with solutions containing Substance P, NK1 receptor agonists, or antagonists to determine their effects on neuronal excitability.[27][29]
Key Findings from Electrophysiology:
-
Activation of NK1 receptors typically causes a slow depolarization of dorsal horn neurons, increasing their firing rate.[27]
-
Substance P can enhance the responses of neurons to the excitatory neurotransmitter glutamate.[4]
-
NK1 receptor activation can modulate the activity of various ion channels, including calcium and potassium channels.[12][30]
Conclusion and Future Directions
The neurokinin-1 receptor is undeniably a central figure in the transmission and modulation of pain signals. Its well-characterized signaling pathways and its involvement in central sensitization make it a compelling target for the development of novel analgesics. While early clinical trials of NK1 receptor antagonists for pain have yielded mixed results, a deeper understanding of the receptor's function, particularly the role of endosomal signaling in sustained nociception, is paving the way for the design of more effective therapeutics.[3][14][31] Future research should continue to focus on the development of antagonists that can effectively target these intracellular signaling platforms.[31] Furthermore, exploring the interplay between the NK1 receptor and other signaling systems, such as the opioid system, may reveal new avenues for combination therapies that offer superior pain relief with fewer side effects.[1][2] The continued application of advanced techniques like in vivo calcium imaging will be instrumental in dissecting the precise role of NK1 receptor-positive neuronal circuits in both physiological and pathological pain states.[25][26]
References
- 1. Neurokinin 1 and opioid receptors: relationships and interactions in nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurokinin 1 and opioid receptors: relationships and interactions in nervous system [transpopmed.org]
- 3. [Why are substance P(NK1)-receptor antagonists ineffective in pain treatment?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of NMDA and NK1 Receptor Signaling in Spine Surgery-induced Central Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurokinin 1 receptor activation in the rat spinal cord maintains latent sensitization, a model of inflammatory and neuropathic chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 11. jneurosci.org [jneurosci.org]
- 12. Neurokinin 1 receptors trigger overlapping stimulation and inhibition of CaV2.3 (R-type) calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Astrocyte - Wikipedia [en.wikipedia.org]
- 14. Neurokinin 1 receptor signaling in endosomes mediates sustained nociception and is a viable therapeutic target for prolonged pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neurokinin 1 Receptor Internalization in Spinal Cord Slices Induced by Dorsal Root Stimulation Is Mediated by NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inflammation-induced upregulation of NK1 receptor mRNA in dorsal horn neurones: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Changes in substance P and NK1 receptor immunohistochemistry following human spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The effect of Neurokinin-1 receptor antagonists on postoperative pain: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Polyclonal antibodies against the rat NK1 receptor: characterization and localization in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Immunohistochemical localization of neurokinin-l receptor in the lumbar spinal cord of young rats: morphology and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Visualizing the modulation of neurokinin 1 receptor-positive neurons in the superficial dorsal horn by spinal cord stimulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Visualizing the modulation of neurokinin 1 receptor-positive neurons in the superficial dorsal horn by spinal cord stimulation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Neurokinin-1 Receptor Activation in Globus Pallidus - PMC [pmc.ncbi.nlm.nih.gov]
- 28. jneurosci.org [jneurosci.org]
- 29. Neurokinin-1 receptor expression in dorsal root ganglion neurons of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Neurokinin receptor-mediated regulation of [Ca]i and Ca-sensitive ion channels in mammalian colonic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. medicineinnovates.com [medicineinnovates.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of Novel Neurokinin 1 (NK1) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of novel Neurokinin 1 (NK1) receptor antagonists. The content includes detailed experimental protocols for key assays, a summary of quantitative data for representative compounds, and visualizations of critical pathways and workflows to guide researchers in this field.
Introduction
The Neurokinin 1 (NK1) receptor, a G-protein coupled receptor (GPCR), and its endogenous ligand, Substance P (SP), are key players in a multitude of physiological and pathological processes. This system is centrally involved in pain transmission, inflammation, emesis (nausea and vomiting), and mood regulation. Consequently, the NK1 receptor has emerged as a significant therapeutic target for a range of conditions, including chemotherapy-induced nausea and vomiting (CINV), depression, and chronic pain. The development of potent and selective NK1 receptor antagonists continues to be an active area of research, with a focus on novel chemical scaffolds that offer improved pharmacokinetic properties and clinical efficacy.
NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by Substance P primarily initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, ultimately resulting in various cellular responses.
Caption: NK1 Receptor Signaling Cascade.
Synthesis of Novel NK1 Receptor Antagonists
The synthesis of novel NK1 receptor antagonists often involves multi-step reaction sequences to construct complex heterocyclic scaffolds. Below are generalized synthetic schemes for different classes of these compounds.
General Synthetic Workflow
The development of novel NK1 receptor antagonists follows a structured workflow from initial design and synthesis to preclinical evaluation.
Caption: Drug Discovery Workflow for NK1 Antagonists.
Representative Synthetic Schemes
1. Synthesis of Piperidine-Based Antagonists:
Many potent NK1 receptor antagonists feature a piperidine (B6355638) core. The synthesis often involves the construction of a substituted piperidine ring followed by the introduction of key pharmacophoric groups. For example, the synthesis of a CP-99,994 analog can be achieved through reductive amination of a suitable piperidone with a substituted benzylamine.
2. Synthesis of Morpholine-Based Antagonists:
Morpholine-containing antagonists have also shown significant promise. A common synthetic strategy involves the cyclization of an amino alcohol precursor to form the morpholine (B109124) ring, followed by functionalization.
3. Synthesis of Tryptophan-Derived Antagonists:
L-tryptophan has served as a chiral starting material for the synthesis of potent NK1 receptor antagonists. The synthesis often involves modification of the carboxyl and amino groups of the tryptophan backbone.
Experimental Protocols
Protocol 1: NK1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human NK1 receptor.
Materials:
-
Cell Membranes: Prepared from CHO-K1 cells stably expressing the human NK1 receptor.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA, and a cocktail of protease inhibitors (e.g., 40 µg/mL bacitracin).
-
Radioligand: [³H]-Substance P (specific activity ~80-120 Ci/mmol).
-
Non-specific Binding Control: 1 µM unlabeled Substance P.
-
Test Compounds: Serial dilutions of novel NK1 receptor antagonists.
-
96-well plates, filter mats (GF/B), scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 1 µM unlabeled Substance P (for non-specific binding), or 50 µL of the test compound dilution.
-
Add 50 µL of [³H]-Substance P to all wells to a final concentration of ~0.4 nM.
-
Add 100 µL of the NK1 receptor-expressing cell membrane suspension to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through a GF/B filter mat pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold 50 mM Tris-HCl (pH 7.4).
-
Dry the filter mats, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ values for the test compounds. The Ki values can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Intracellular Calcium Mobilization Assay (Functional Antagonism)
This protocol measures the ability of an antagonist to inhibit the increase in intracellular calcium induced by an NK1 receptor agonist.
Materials:
-
Cells: CHO-K1 cells stably expressing the human NK1 receptor.
-
Culture Medium: Ham's F12 medium supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Calcium-sensitive dye: Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).
-
Agonist: Substance P.
-
Test Compounds: Serial dilutions of novel NK1 receptor antagonists.
-
96-well black-walled, clear-bottom plates and a fluorescence imaging plate reader (FLIPR) or a similar instrument.
Procedure:
-
Seed the CHO-NK1 cells in 96-well plates and grow to confluence.
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) in assay buffer for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence imaging plate reader and establish a baseline fluorescence reading.
-
Add Substance P at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells and record the change in fluorescence over time.
-
Analyze the data to determine the inhibitory effect of the test compounds on the Substance P-induced calcium response and calculate the IC₅₀ values. The pA₂ value, a measure of antagonist potency, can be determined using the Schild equation.
Protocol 3: In Vivo Gerbil Foot-Tapping Model
This model is used to assess the central activity of NK1 receptor antagonists.
Animals:
-
Male Mongolian gerbils (60-80 g).
Procedure:
-
Administer the test compound via the desired route (e.g., intraperitoneally or orally) at various doses.
-
After a predetermined pretreatment time, administer a selective NK1 receptor agonist (e.g., GR73632) intracerebroventricularly (i.c.v.).
-
Immediately place the gerbil in a transparent observation chamber.
-
Observe and count the number of hind foot taps (B36270) over a defined period (e.g., 5 minutes).
-
A dose-dependent reduction in the number of foot taps compared to the vehicle-treated control group indicates central NK1 receptor antagonist activity.[1][2][3]
Protocol 4: Anti-emetic Assay in Ferrets
Ferrets are a commonly used model for assessing the anti-emetic potential of NK1 receptor antagonists due to their well-developed emetic reflex.
Animals:
-
Male ferrets (1-1.5 kg).
Procedure:
-
Administer the test compound (e.g., subcutaneously or orally) at various doses.
-
After a specified pretreatment time, administer an emetogen such as cisplatin, morphine, or copper sulfate.[4][5][6]
-
Observe the animals for a defined period (e.g., 4 hours) and record the number of retches and vomits.
-
A significant reduction in the number of emetic episodes in the drug-treated group compared to the vehicle-treated control group indicates anti-emetic efficacy.[4][7]
Data Presentation
The following tables summarize the biological data for a selection of novel and established NK1 receptor antagonists.
Table 1: In Vitro Binding Affinities of Representative NK1 Receptor Antagonists
| Compound | Scaffold | Human NK1 Receptor Ki (nM) | Reference |
| Aprepitant | Morpholine | 0.1-0.2 | [1] |
| CP-99,994 | Piperidine | 0.2-0.5 | [1] |
| L-737,488 | Tryptophan-derived | 0.17 (IC₅₀) | [8] |
| Netupitant | Pyridine | - (pKB 8.87) | [7] |
| Tetracoumaroyl spermine | Polyamine | 3.3 | [2] |
| R-113281 | Morpholine | High Affinity | [9] |
Table 2: In Vitro Functional Antagonism of Representative NK1 Receptor Antagonists
| Compound | Assay | Cell Line | pA₂ / (IC₅₀ in nM) | Reference |
| Aprepitant | Ca²⁺ mobilization | U373MG | - | [1] |
| ZD6021 | Ca²⁺ mobilization | U373MG | - | [1] |
| Compound 19 | Aequorin luminescence | CHO-NK1 | 7.14 | [10] |
| Compound 20 | Aequorin luminescence | CHO-NK1 | 8.01 | [10] |
| Compound 23 | Aequorin luminescence | CHO-NK1 | 7.64 | [10] |
Table 3: In Vivo Efficacy of Representative NK1 Receptor Antagonists
| Compound | Animal Model | Efficacy Endpoint | Route | ED₅₀ / Effective Dose | Reference |
| CP-99,994 | Gerbil | Inhibition of foot tapping | i.v. | 0.06 mg/kg | [1] |
| L-737,488 | Guinea Pig | Inhibition of dermal extravasation | p.o. | 1.8 mg/kg | [8] |
| Netupitant | Gerbil | Inhibition of foot tapping | p.o. | 0.5 mg/kg | [7] |
| Maropitant | Gerbil | Inhibition of foot tapping | s.c. | < 1 mg/kg | [11] |
| CP-99,994 | Ferret | Anti-emesis (cisplatin-induced) | s.c. | 0.1-1.0 mg/kg | [6] |
Conclusion
The synthesis and evaluation of novel Neurokinin 1 receptor antagonists represent a dynamic and promising area of drug discovery. The protocols and data presented herein provide a framework for researchers to design, synthesize, and characterize new chemical entities with the potential for improved therapeutic profiles. The continued exploration of diverse chemical scaffolds and the application of robust in vitro and in vivo assays will be crucial for the development of the next generation of NK1 receptor-targeted therapeutics.
References
- 1. Differential inhibition of foot tapping and chromodacryorrhoea in gerbils by CNS penetrant and non-penetrant tachykinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Senktide-induced gerbil foot tapping behaviour is blocked by selective tachykinin NK1 and NK3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of shock-induced foot tapping behaviour in the gerbil by a tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-emetic profile of a non-peptide neurokinin NK1 receptor antagonist, CP-99,994, in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-emetic effects of a novel NK-1 receptor antagonist HSP-117 in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-emetic effects of CP-99,994 in the ferret and the dog: role of the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 8. Synthesis and biological evaluation of NK1 antagonists derived from L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Studies for the Novel Morpholine- and Oxazolidine-based Tachykinin Receptor Antagonists [jstage.jst.go.jp]
- 10. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The neurokinin-1 antagonist activity of maropitant, an antiemetic drug for dogs, in a gerbil model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Screening of NK1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key in vitro assays used to screen and characterize neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, a G-protein coupled receptor (GPCR), and its endogenous ligand, Substance P, are implicated in various physiological and pathological processes, including pain, inflammation, and emesis.[1][2] Consequently, the NK1 receptor is a significant therapeutic target.[1][2]
NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by Substance P primarily initiates a signaling cascade through the Gq alpha subunit of its associated G-protein.[1][2] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][2] These events lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[1][2] The NK1 receptor can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
References
Development of Selective NK1 Receptor Antagonists: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of selective neurokinin-1 (NK1) receptor antagonists for research applications. It includes detailed application notes, experimental protocols for key assays, and a comparative analysis of the potency and selectivity of various antagonists. The information is intended to guide researchers in the selection and characterization of these compounds for preclinical studies.
Introduction to NK1 Receptor Antagonists
The neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP).[1][2] The SP/NK1R system is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, emesis (nausea and vomiting), and mood regulation.[3] Consequently, the development of selective NK1 receptor antagonists has been a significant focus of pharmaceutical research, leading to clinically approved drugs for chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][2] These compounds are also valuable tools for basic research to elucidate the roles of the SP/NK1R system in various biological processes.
NK1 Receptor Signaling Pathways
Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a cascade of intracellular signaling events. The NK1 receptor primarily couples to Gαq and Gαs G-proteins.[4]
Gαq Pathway: Upon SP binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This pathway ultimately leads to the activation of downstream effectors such as the mitogen-activated protein kinase (MAPK) cascade.
Gαs Pathway: The NK1 receptor can also couple to Gαs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
The complex interplay of these signaling pathways mediates the diverse cellular responses to NK1 receptor activation.
Caption: NK1 Receptor Signaling Pathways.
Comparative Data of Selective NK1 Receptor Antagonists
The following tables summarize the in vitro binding affinities and functional potencies of several well-characterized NK1 receptor antagonists. These values are essential for selecting the appropriate compound and concentration for a given research application. It is important to note that values can vary between studies due to different experimental conditions.
Table 1: In Vitro Receptor Binding Affinity (Ki) of NK1 Receptor Antagonists
| Antagonist | Target Receptor | Ki (nM) | Selectivity (vs. NK2/NK3) |
| Aprepitant | Human NK1 | 0.1 - 0.12[5][6] | ~45,000-fold vs. NK2, ~3000-fold vs. NK3[6] |
| Fosaprepitant | Human NK1 (Prodrug) | (Prodrug) | (Prodrug) |
| Netupitant | Human NK1 | 1.0[5] | High |
| Rolapitant | Human NK1 | 0.66[5] | High |
| Maropitant | Canine NK1 | - | Selective NK1 Antagonist |
| L-733,060 | Human NK1 | ~0.8 | High |
| CP-96,345 | Human NK1 | ~0.4 | High |
| Spantide II | Human NK1 | - | Non-selective |
Table 2: In Vitro Functional Potency of NK1 Receptor Antagonists
| Antagonist | Assay Type | Parameter | Value | Species/Cell Line |
| Aprepitant | Calcium Mobilization | IC50 (nM) | <100 | Human (U373MG) |
| L-733,060 | Calcium Mobilization | IC50 (nM) | <100 | Human (U373MG) |
| CP-96,345 | Calcium Mobilization | IC50 (nM) | <100 | Human (U373MG) |
| CP-99,994 | Receptor Endocytosis | pA2 | 10.2 (vs. SP) | Guinea Pig Ileum[7] |
| MEN-10581 | Receptor Endocytosis | pA2 | 7.5 (vs. SP) | Guinea Pig Ileum[7] |
| Spantide II | Functional Antagonism | pKB | 7.08 | Guinea Pig Ileum |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the characterization of novel or existing NK1 receptor antagonists.
Caption: Experimental Workflow for NK1 Antagonist Characterization.
Application Note 1: Radioligand Binding Assay for NK1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the NK1 receptor through competitive displacement of a radiolabeled ligand.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-Substance P) for binding to the NK1 receptor in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the Ki value using the Cheng-Prusoff equation.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay Buffer (50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, pH 7.4)
-
Test compound at various concentrations.
-
Radioligand (e.g., [³H]-Substance P) at a fixed concentration (typically at or below its Kd).
-
Membrane preparation.
-
-
For determining non-specific binding, use a high concentration of unlabeled Substance P instead of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Application Note 2: Intracellular Calcium Mobilization Assay
Objective: To measure the functional antagonism of the NK1 receptor by assessing the inhibition of Substance P-induced intracellular calcium release.
Principle: This assay utilizes a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) that is loaded into cells expressing the NK1 receptor. Upon stimulation with Substance P, the activation of the Gαq pathway leads to an increase in intracellular calcium, which is detected as a change in fluorescence. An antagonist will inhibit this response in a dose-dependent manner.
Protocol:
-
Cell Preparation:
-
Plate cells expressing the NK1 receptor in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Wash the cells with a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the assay buffer, often in the presence of probenecid (B1678239) to prevent dye leakage.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells to remove excess dye.
-
-
Assay Performance:
-
Pre-incubate the cells with various concentrations of the test antagonist for a defined period.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of Substance P (typically the EC80) to stimulate the cells.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and baseline (0%).
-
Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.
-
If a Schild analysis is performed with varying agonist concentrations, the pA2 value can be determined.
-
Application Note 3: Inositol Phosphate (IP3) Accumulation Assay
Objective: To quantify the functional antagonism of the NK1 receptor by measuring the inhibition of Substance P-induced IP3 production.
Principle: Activation of the Gαq-coupled NK1 receptor leads to the production of IP3. This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1. The amount of IP1 is typically quantified using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF).
Protocol:
-
Cell Preparation:
-
Plate cells expressing the NK1 receptor in a suitable multi-well plate.
-
-
Cell Stimulation:
-
Pre-incubate the cells with various concentrations of the test antagonist in a stimulation buffer containing LiCl.
-
Add a fixed concentration of Substance P to stimulate the cells.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
-
IP1 Detection (HTRF Method):
-
Lyse the cells.
-
Add the HTRF detection reagents: an IP1-d2 acceptor and an anti-IP1-cryptate donor.
-
Incubate at room temperature to allow for the competitive binding to occur.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (e.g., 665 nm / 620 nm).
-
The signal is inversely proportional to the amount of IP1 produced.
-
Generate a standard curve using known concentrations of IP1.
-
Determine the concentration of IP1 in the experimental samples from the standard curve.
-
Plot the percentage of inhibition of IP1 accumulation against the log concentration of the antagonist to determine the IC50 value.
-
Application Note 4: In Vivo Gerbil Foot Tapping Model
Objective: To assess the in vivo efficacy of an NK1 receptor antagonist in a centrally-mediated behavioral model.
Principle: Intracerebroventricular (i.c.v.) or systemic administration of an NK1 receptor agonist (e.g., GR73632) or aversive stimuli like a footshock induces a characteristic and quantifiable foot-tapping behavior in gerbils. This response is mediated by central NK1 receptors. A centrally-penetrant NK1 receptor antagonist will inhibit this behavior in a dose-dependent manner.
Protocol:
-
Animals:
-
Use adult male or female gerbils.
-
Acclimatize the animals to the housing and testing conditions.
-
-
Drug Administration:
-
Administer the test antagonist via the desired route (e.g., intraperitoneal, oral) at various doses and pre-treatment times.
-
Administer a vehicle control to a separate group of animals.
-
-
Induction of Foot Tapping:
-
Agonist-induced: Administer a selective NK1 receptor agonist (e.g., GR73632) via i.c.v. infusion.
-
Aversive stimulus-induced: Place the gerbil in a chamber and deliver a mild footshock.
-
-
Behavioral Observation:
-
Immediately after the stimulus, place the gerbil in a transparent observation chamber.
-
Record the number of hind paw taps (B36270) over a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Compare the number of foot taps in the antagonist-treated groups to the vehicle-treated group.
-
Calculate the percentage of inhibition for each dose.
-
Determine the ID50 (the dose that inhibits the response by 50%).
-
This model is particularly useful for assessing the brain penetrance and central activity of NK1 receptor antagonists.
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of shock-induced foot tapping behaviour in the gerbil by a tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing NK1 Receptor Antagonists in Animal Models of Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Neurokinin-1 (NK1) receptor antagonists in preclinical animal models of pain. This document is intended to guide researchers in designing and executing experiments to evaluate the analgesic potential of these compounds.
Introduction to NK1 Receptors and Pain
The neurokinin-1 (NK1) receptor, a G protein-coupled receptor, and its primary endogenous ligand, Substance P, are key players in the transmission and modulation of pain signals.[1][2] Substance P is released from the central terminals of primary afferent sensory neurons in the spinal cord in response to noxious stimuli.[3][4] It then binds to NK1 receptors on second-order neurons, leading to neuronal depolarization and the transmission of pain signals to higher brain centers.[3][5] This signaling pathway is implicated in both acute and chronic pain states, particularly those with an inflammatory or neuropathic component.[6][7] Consequently, antagonists of the NK1 receptor have been a major focus of analgesic drug development.[3][4]
Signaling Pathway of Substance P and NK1 Receptor in Nociception
Substance P, released from the presynaptic terminal of a primary sensory neuron, binds to the NK1 receptor on the postsynaptic membrane of a second-order neuron in the dorsal horn of the spinal cord. This binding activates Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). Increased intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates and sensitizes downstream targets, including ion channels like TRPV1 and NMDA receptors. This sensitization lowers the threshold for neuronal activation, contributing to hyperalgesia and allodynia.
Figure 1: Substance P/NK1 Receptor Signaling Cascade.
Experimental Workflow for Evaluating NK1 Receptor Antagonists
A typical workflow for assessing the analgesic efficacy of a novel NK1 receptor antagonist involves a series of established animal models of pain. The process generally begins with models of acute nociception and progresses to more complex models of inflammatory and neuropathic pain.
Figure 2: General Experimental Workflow.
Data Presentation: Efficacy of NK1 Receptor Antagonists
The following tables summarize the quantitative effects of various NK1 receptor antagonists in common animal models of pain.
Table 1: Effects of NK1 Receptor Antagonists in the Formalin Test
| Compound | Animal Model | Dose | Route of Administration | Effect on Phase 1 (Neurogenic Pain) | Effect on Phase 2 (Inflammatory Pain) | Reference |
| Sendide | Mouse | pmol range | Intrathecal | Inhibition | Inhibition | [1] |
| [D-Trp7]sendide | Mouse | pmol range | Intrathecal | Significant antinociceptive response | Significant antinociceptive response | [1] |
| CP-99,994 | Mouse | 3-30 mg/kg | s.c. | No significant effect | Dose-dependent blockade (MED: 3 mg/kg) | [8] |
| SR 140333 | Mouse | 1-100 mg/kg | s.c. | No significant effect | Dose-dependent blockade (MED: 10 mg/kg) | [8] |
| CI-1021 | Mouse | 1-30 mg/kg | s.c. | No significant effect | Dose-dependent blockade (MED: 3 mg/kg) | [8] |
Table 2: Effects of NK1 Receptor Antagonists in Thermal Nociception Models
| Compound | Animal Model | Test | Dose | Route of Administration | Outcome | Reference |
| (+/-)-CP 96,345 | Mouse | Hot Plate (52°C) | Not specified | i.t. or i.p. | Produced thermal analgesia | [9] |
| L-733,060 | Rat | Radiant Heat | 10 pmol | Microinjection into RVM | Reversed CFA-induced heat hyperalgesia | [10][11] |
| L-703,606 | Rat | Radiant Heat | 20 nmol | Microinjection into RVM | Reversed CFA-induced heat hyperalgesia | [10] |
Table 3: Effects of NK1 Receptor Antagonists on Mechanical Allodynia
| Compound | Animal Model | Pain Model | Dose | Route of Administration | Outcome | Reference |
| L-733,060 | Rat | CFA-induced | 10 pmol | Microinjection into RVM | Did not reverse tactile hypersensitivity | [10][11] |
| L-733,060 | Rat | Capsaicin-induced | 10 pmol | Microinjection into RVM | Attenuated tactile hypersensitivity | [10] |
| CI-1021 | Rat | CCI-induced | 10-100 mg/kg | s.c. | Blocked mechanical hyperalgesia | [8] |
| CI-1021 | Guinea Pig | CCI-induced | 0.1 mg/kg | p.o. | Blocked CCI-induced hypersensitivity | [8] |
| GR 82334 | Rat | MIA-induced OA | Not specified | Intra-articular | Prevented paw withdrawal threshold reduction | [12] |
Experimental Protocols
Formalin Test
The formalin test is a widely used model of tonic chemical nociception that produces a biphasic behavioral response. The early phase (Phase 1) represents direct activation of nociceptors, while the late phase (Phase 2) involves a subsequent inflammatory response and central sensitization.[13]
Materials:
-
Formalin solution (1-5% in saline)
-
27-30 gauge needles and syringes
-
Plexiglas observation chambers
-
Timer
Procedure:
-
Acclimatize the animals (rats or mice) to the observation chambers for at least 30 minutes before the experiment.
-
Administer the NK1 receptor antagonist or vehicle at the appropriate time before formalin injection, depending on the drug's pharmacokinetic profile.
-
Gently restrain the animal and inject a standard volume (e.g., 20-50 µl) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal back into the observation chamber and start the timer.
-
Observe and record the cumulative time the animal spends licking, biting, or flinching the injected paw.
-
Observations are typically divided into two phases:
-
Phase 1: 0-5 minutes post-injection.
-
Phase 2: 15-60 minutes post-injection.
-
-
The total time spent in nociceptive behaviors during each phase is calculated and compared between treatment groups.
Hot Plate Test
The hot plate test measures the latency of a thermal nociceptive response and is useful for evaluating centrally acting analgesics.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Plexiglas cylinder to confine the animal to the heated surface.
-
Timer.
Procedure:
-
Set the hot plate temperature to a constant, noxious level (typically 52-55°C).
-
Acclimatize the animals to the testing room.
-
Administer the NK1 receptor antagonist or vehicle.
-
At a predetermined time after drug administration, place the animal on the hot plate and immediately start the timer.
-
Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.
-
Stop the timer and remove the animal from the hot plate as soon as a nocifensive response is observed. This is the response latency.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, it should be removed, and the cut-off time recorded as its latency.
-
Compare the response latencies between treated and control groups.
Von Frey Test
The von Frey test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful. This is a hallmark of neuropathic and inflammatory pain states.
Materials:
-
A set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Elevated wire mesh platform.
-
Plexiglas enclosures for each animal.
Procedure:
-
Place the animals in the individual enclosures on the wire mesh platform and allow them to acclimate for at least 30 minutes.
-
Administer the NK1 receptor antagonist or vehicle.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament below the expected threshold and progressing to filaments of increasing force (up-down method).
-
Apply each filament until it just buckles, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold is calculated using the up-down method.
-
If using an electronic von Frey apparatus, apply increasing pressure to the plantar surface of the paw until the animal withdraws its paw. The force at which withdrawal occurs is recorded.
-
Compare the paw withdrawal thresholds between treated and control groups. Note that the testing surface can influence results.
Conclusion
The use of NK1 receptor antagonists in animal models of pain provides valuable insights into the role of the Substance P/NK1 receptor system in nociception and serves as a crucial step in the development of novel analgesics. The protocols and data presented here offer a framework for researchers to design and interpret experiments aimed at evaluating the therapeutic potential of these compounds. Careful consideration of the specific pain model, route of drug administration, and behavioral endpoints is essential for obtaining robust and reproducible results.
References
- 1. The neurokinin-1 receptor antagonist, sendide, exhibits antinociceptive activity in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 3. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen: influence of low and high formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of NK1 tachykinin receptors in thermonociception: effect of (+/-)-CP 96,345, a non-peptide substance P antagonist, on the hot plate test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of neurokinin-1 receptor agonism and antagonism in the rostral ventromedial medulla of rats with acute or persistent inflammatory nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Neurokinin-1 Receptor Agonism and Antagonism in the Rostral Ventromedial Medulla of Rats with Acute or Persistent Inflammatory Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substance P-neurokinin 1 receptor signal involves the development of osteoarthritis-induced chronic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Paw withdrawal threshold in the von Frey hair test is influenced by the surface on which the rat stands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of NK1 Antagonists in Preclinical Cancer Studies: Application Notes and Protocols
Introduction
The substance P (SP)/neurokinin-1 receptor (NK-1R) system is increasingly recognized for its significant role in cancer progression.[1][2] Substance P, a neuropeptide, acts as a mitogen in various tumor cells by binding to its high-affinity receptor, the NK-1R.[1][3] This interaction triggers a cascade of signaling events that promote tumor cell proliferation, survival (anti-apoptotic effects), angiogenesis, migration, and invasion, which are all critical hallmarks of cancer.[1][4][5] Notably, the NK-1R is overexpressed in a wide array of human cancer cells compared to normal tissues, making it a promising therapeutic target.[3]
NK-1R antagonists, a class of drugs that block the binding of SP to its receptor, have demonstrated broad-spectrum antitumor activity in numerous preclinical studies.[6][7] Aprepitant (B1667566), an FDA-approved drug for the prevention of chemotherapy-induced nausea and vomiting (CINV), is a potent and selective NK-1R antagonist that has been extensively studied for its anticancer properties.[8][9] Its established safety profile makes it a prime candidate for drug repurposing in oncology.[1]
These application notes provide an overview of the mechanism of action of NK-1R antagonists in cancer, detail key signaling pathways involved, and offer specific protocols for evaluating their efficacy in preclinical in vitro and in vivo models.
Mechanism of Antitumor Action
NK-1R antagonists exert their anticancer effects through a multi-faceted approach by inhibiting the downstream signaling initiated by the SP/NK-1R complex. The primary mechanisms include:
-
Inhibition of Proliferation: By blocking SP-induced mitogenesis, NK-1R antagonists can halt the uncontrolled growth of cancer cells.[10]
-
Induction of Apoptosis: These agents promote programmed cell death in tumor cells, often by increasing the activity of caspases 3, 8, and 9.[6][9]
-
Anti-Angiogenic Effects: They can reduce the formation of new blood vessels necessary for tumor growth by decreasing the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[6][10]
-
Anti-Metastatic Effects: NK-1R antagonists inhibit the migration and invasion of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[6][9]
Key Signaling Pathways
The binding of Substance P to the NK-1R activates several downstream signaling pathways crucial for cancer progression. NK-1R antagonists effectively block these cascades.
Quantitative Data Summary
The efficacy of NK-1R antagonists has been quantified in numerous preclinical studies. The tables below summarize key findings for the most studied antagonist, aprepitant.
Table 1: In Vitro Efficacy of Aprepitant in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference(s) |
| U87 | Glioblastoma | MTT Assay | IC50 | 36.15 µM | [11] |
| SW480 | Colorectal Cancer | Resazurin Assay | IC50 (24h) | ~18 µM | [9] |
| SW480 | Colorectal Cancer | Resazurin Assay | IC50 (48h) | ~9 µM | [9] |
| MG-63 | Osteosarcoma | MTT Assay | Cell Viability | Dose-dependent inhibition | [9] |
| GBC-SD, NOZ | Gallbladder Cancer | MTT Assay | Proliferation | Concentration- and time-dependent inhibition | [12] |
| KYSE-170 | Esophageal Squamous | MTT Assay | Proliferation | Inhibition of SP-induced proliferation |
Table 2: In Vivo Efficacy of Aprepitant in Xenograft Models
| Cancer Type / Cell Line | Animal Model | Aprepitant Dose & Schedule | Outcome | Reference(s) |
| Gallbladder Cancer (GBC-SD) | Nude Mice | 10 mg/kg, i.p., every other day for 21 days | Significant suppression of tumor growth | [12] |
| Esophageal Squamous (KYSE-170) | Nude Mice | i.p. injection every other day for 14 days | Significant reduction in tumor volume and weight | [10][13] |
| Osteosarcoma (MG-63) | Mouse Model | Not specified | Decreased tumor volume | [6] |
| Hepatoblastoma (HuH6) | Mouse Model | 80 mg/kg/day for 24 days | Decreased tumor weight and volume | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful evaluation of NK-1R antagonists. Below are standard protocols for key in vitro and in vivo experiments, adapted for testing compounds like aprepitant.
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This protocol assesses the effect of an NK-1R antagonist on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[14]
Materials:
-
Cancer cell line of interest (e.g., U87, SW480, MG-63)
-
Complete culture medium
-
96-well flat-bottom plates
-
NK-1R antagonist (e.g., Aprepitant) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the NK-1R antagonist in culture medium. A suggested concentration range for aprepitant is 1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the antagonist. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.[15]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[14]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Cell Migration (Wound Healing/Scratch Assay)
This assay is used to evaluate the effect of an NK-1R antagonist on cancer cell migration in vitro.[16][17]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
NK-1R antagonist
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells into wells at a density that will form a confluent monolayer after 24-48 hours.
-
Create the "Wound": Once cells are fully confluent, use a sterile 200 µL pipette tip to create a straight scratch or "wound" through the center of the monolayer.[18]
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the PBS with fresh culture medium containing the NK-1R antagonist at a non-lethal concentration (e.g., below the IC50 value) or a vehicle control.
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the wound in each well using a phase-contrast microscope at low magnification (e.g., 4x or 10x). Mark the specific locations imaged for consistency.
-
Incubation: Incubate the plate at 37°C, 5% CO₂.
-
Time-Lapse Imaging: Capture images of the same wound locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control group is nearly closed.
-
Data Analysis: Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area. Compare the migration rate between treated and control groups.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol describes how to establish a tumor xenograft model in immunocompromised mice to evaluate the in vivo antitumor efficacy of an NK-1R antagonist.[10][12][19]
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or NOD/SCID, 6-8 weeks old)
-
Cancer cell line of interest (e.g., GBC-SD, KYSE-170)
-
Sterile PBS and/or Matrigel
-
NK-1R antagonist (e.g., Aprepitant)
-
Vehicle for injection (e.g., sterile saline, PBS)
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS or a PBS/Matrigel mixture at a concentration of 1 x 10⁷ cells/mL.[7]
-
Inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the flank of each mouse.[7][12]
-
Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumor dimensions (length and width) with calipers every 2-3 days once they become palpable.[7]
-
Calculate tumor volume using the formula: Volume = (Width² × Length) / 2.[7]
-
Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into a control group and a treatment group (n=6-10 mice per group).
-
Prepare the NK-1R antagonist for injection. For aprepitant, a dose of 10 mg/kg is often used.[12]
-
Administer the antagonist or vehicle control to the mice via the chosen route (e.g., intraperitoneal injection) according to a set schedule (e.g., every other day).[10][12]
-
Continue to monitor tumor volume and mouse body weight every 2-3 days throughout the treatment period (typically 14-28 days).
-
Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors and measure their final weight.
-
(Optional) Further Analysis: Tumors can be fixed in formalin for immunohistochemical (IHC) analysis of proliferation markers (e.g., Ki-67) and angiogenesis markers (e.g., CD31), or snap-frozen for Western blot or qPCR analysis.[10]
-
Data Analysis: Compare the average tumor volume and weight between the treatment and control groups. Plot tumor growth curves over time.
Conclusion
NK-1R antagonists, particularly the repurposed drug aprepitant, represent a promising strategy in cancer therapy. Their ability to simultaneously target multiple hallmarks of cancer—proliferation, survival, angiogenesis, and metastasis—positions them as valuable candidates for further preclinical and clinical investigation. The protocols outlined above provide a framework for researchers to robustly evaluate the antitumor potential of this compelling class of compounds.
References
- 1. Involvement of the Substance P/Neurokinin-1 Receptor System in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of substance P, neurokinin 1 receptor, Ki-67 and pyruvate kinase M2 in hormone receptor negative breast cancer and evaluation of impact on overall survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. scienceopen.com [scienceopen.com]
- 10. Aprepitant inhibits the progression of esophageal squamous cancer by blocking the truncated neurokinin‑1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aprepitant inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Wound healing assay | Abcam [abcam.com]
- 17. Wound Healing Assay for Melanoma Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. med.virginia.edu [med.virginia.edu]
- 19. Resolvin E1 Reduces Tumor Growth in a Xenograft Model of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling of Neurokinin 1 Antagonists for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the radiolabeling of Neurokinin 1 (NK1) receptor antagonists, which are crucial tools for in vivo brain imaging studies using Positron Emission Tomography (PET). The overexpression of the NK1 receptor has been implicated in various neuropsychiatric disorders, including depression, anxiety, and substance abuse, making it a significant target for therapeutic drug development and molecular imaging.
Neurokinin 1 (NK1) Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, activates downstream signaling cascades. This activation primarily involves the Gq alpha subunit of the G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of various cellular processes.
Featured Radiolabeled NK1 Antagonists
This document details the protocols for two widely used NK1 receptor antagonist radiotracers: [¹¹C]GR205171 and [¹⁸F]SPA-RQ. Additionally, it discusses the application of the approved drug Aprepitant in PET imaging studies.
| Radiotracer | Isotope | Half-life | Precursor | Application |
| [¹¹C]GR205171 | Carbon-11 (B1219553) | 20.4 min | O-desmethyl-GR205171 | Brain imaging of NK1 receptors |
| [¹⁸F]SPA-RQ | Fluorine-18 | 109.8 min | Boc-protected phenolate (B1203915) anion of SPA-RQ | Brain imaging of NK1 receptors |
| Aprepitant | (Used unlabeled) | N/A | N/A | Receptor occupancy studies |
[¹¹C]GR205171: A High-Affinity PET Ligand
[¹¹C]GR205171 is a potent and selective NK1 receptor antagonist that readily crosses the blood-brain barrier, making it an excellent tool for quantifying NK1 receptors in the brain.[1][2][3]
Experimental Protocol: Radiosynthesis of [¹¹C]GR205171
This protocol describes the ¹¹C-methylation of the desmethyl precursor to yield [¹¹C]GR205171.
Materials:
-
O-desmethyl GR205171 (precursor)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I)
-
Dimethylformamide (DMF)
-
Cesium Carbonate (Cs₂CO₃)
-
Semi-preparative and analytical HPLC systems
-
C18 Sep-Pak cartridge
-
Sterile water for injection
-
0.9% Sodium Chloride for injection
Procedure:
-
Precursor Preparation: Dissolve 1-2 mg of O-desmethyl GR205171 and 4-5 mg of Cs₂CO₃ in 0.3 mL of DMF in a reaction vial.
-
[¹¹C]CH₃I Trapping: Bubble [¹¹C]CH₃I, produced from cyclotron-generated [¹¹C]CO₂, through the precursor solution at room temperature.
-
Reaction: Heat the reaction vial at 80°C for 5 minutes.
-
Purification:
-
Quench the reaction with mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column.
-
Collect the fraction corresponding to [¹¹C]GR205171.
-
-
Formulation:
-
Trap the collected HPLC fraction on a C18 Sep-Pak cartridge.
-
Elute the product from the cartridge with ethanol.
-
Dilute with sterile saline for injection.
-
Quality Control:
-
Radiochemical Purity: Determined by analytical HPLC, should be >95%.
-
Molar Activity: Calculated from the amount of radioactivity and the mass of the product, typically in the range of 90-270 GBq/µmol.[2][3]
-
Residual Solvents: Analyzed by gas chromatography to ensure levels are below acceptable limits.
-
Sterility and Endotoxin Testing: Performed to ensure the final product is safe for intravenous administration.
Quantitative Data for [¹¹C]GR205171
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | ~23% | [4] |
| Molar Activity | 90 - 270 GBq/µmol | [2][3] |
| Radiochemical Purity | >95% | [5] |
| pKd (gerbil striatum) | 10.8 ± 0.2 | [6] |
| Bmax (gerbil striatum) | 607 ± 40 fmol/mg protein | [6] |
| pKd (human striatum) | Similar to gerbil | [6] |
| Bmax (human striatum) | 318 - 432 fmol/mg protein | [6] |
[¹⁸F]SPA-RQ: A Versatile PET Tracer
[¹⁸F]SPA-RQ is an ¹⁸F-labeled analog of the potent NK1 receptor antagonist vofopitant. Its longer half-life compared to ¹¹C-labeled tracers allows for more flexible imaging protocols and distribution to sites without an on-site cyclotron.
Experimental Protocol: Radiosynthesis of [¹⁸F]SPA-RQ
This protocol outlines the two-step synthesis of [¹⁸F]SPA-RQ via the formation of [¹⁸F]fluoromethyl bromide.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of two potential NK1-receptor ligands using [1-11C]ethyl iodide and [1-11C]propyl iodide and initial PET-imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]GR205171 displays similar NK1 receptor binding profile in gerbil and human brain - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Evaluation of Neurokinin-1 Receptor (NK1R) Antagonist Efficacy in Neuroinflammation Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and stroke. The neuropeptide Substance P (SP) and its high-affinity receptor, the Neurokinin-1 Receptor (NK1R), have emerged as key players in mediating the interplay between the nervous and immune systems, often exacerbating inflammatory responses within the central nervous system (CNS).[1][2][3][4] Activation of the NK1R by SP on various cell types, including microglia, astrocytes, and endothelial cells, triggers a cascade of downstream signaling events that promote the release of pro-inflammatory cytokines, increased vascular permeability, and immune cell infiltration.[1][5][6][7] Consequently, antagonism of the NK1R presents a promising therapeutic strategy to mitigate the detrimental effects of neuroinflammation.
These application notes provide detailed protocols for the in vivo evaluation of NK1R antagonist efficacy using a lipopolysaccharide (LPS)-induced neuroinflammation model in rodents. This model is widely used to screen anti-inflammatory compounds as it recapitulates key aspects of neuroinflammation, including microglial activation and the production of pro-inflammatory cytokines.[8][9][10] The protocols outlined below cover the induction of neuroinflammation, administration of NK1R antagonists, behavioral assessment of cognitive function, and post-mortem analysis of neuroinflammatory markers.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental design, the following diagrams have been generated.
Caption: NK1R Signaling Pathway in Neuroinflammation.
References
- 1. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 2. google.com [google.com]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 5. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular and behavioral effects of lipopolysaccharide treatment are dependent upon neurokinin-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2.13. LPS-induced neuroinflammatory model of mice [bio-protocol.org]
- 9. Morris Water Maze [bio-protocol.org]
- 10. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neurokinin-1 (NK1) Receptor Antagonism
Introduction
The Neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP).[1][2] The SP/NK1R system is extensively distributed throughout the central and peripheral nervous systems and is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, emesis, and mood regulation.[1][3][4] Consequently, the NK1 receptor has emerged as a significant therapeutic target for various conditions, leading to the development of antagonists like aprepitant, which is used to manage chemotherapy-induced nausea and vomiting.[5][6]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study NK1 receptor antagonism in vitro using common cell culture-based assays. The methodologies cover receptor binding, functional calcium mobilization, and receptor internalization assays.
NK1 Receptor Signaling Pathway
Activation of the NK1R by its endogenous ligand, Substance P, primarily initiates a signaling cascade through the Gq alpha subunit of its associated G-protein.[4] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][7] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores in the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][7] These events culminate in various cellular responses.[8]
Recommended Cell Lines and Culture
For studying NK1R antagonism, cell lines stably expressing the human NK1 receptor are essential. Commonly used models include:
-
CHO-K1 (Chinese Hamster Ovary): A robust cell line for GPCR assays, often used for creating stable transfectants.[9][10]
-
HEK293 (Human Embryonic Kidney): Easy to transfect and culture, widely used for receptor binding and functional assays.[11][12]
-
U373MG (Human Glioblastoma-Astrocytoma): An astrocytoma cell line that endogenously expresses NK1R.[13]
-
SH-SY5Y (Human Neuroblastoma): A human cell line often used for receptor internalization studies.[14][15]
General Culture Protocol: Cells are typically cultured in appropriate media (e.g., DMEM/F12 for CHO-K1, DMEM for HEK293) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if using a stably transfected cell line.[9][11] Cells should be maintained at 37°C in a humidified atmosphere with 5% CO₂.
Experimental Protocols
A typical workflow for screening NK1R antagonists involves culturing the cells, performing the assay (e.g., calcium mobilization), and analyzing the data to determine the potency of the test compounds.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the NK1 receptor, allowing for the determination of the compound's binding affinity (Ki).
Materials:
-
Cell Membranes: Membranes prepared from cells overexpressing NK1R.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA, and protease inhibitors (e.g., bacitracin).[9][17]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).[16]
-
Test Compounds: NK1R antagonists at various concentrations.
-
Non-specific Binding Control: High concentration (e.g., 10 µM) of unlabeled Substance P or a known antagonist.[9]
-
Filtration Apparatus: With glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[16]
-
Scintillation Counter and scintillation fluid.
Methodology:
-
Membrane Preparation: Harvest cultured cells, wash with PBS, and resuspend in ice-cold lysis buffer. Homogenize the cells and centrifuge to pellet nuclei and debris. Collect the supernatant and perform a high-speed centrifugation to pellet the membranes. Resuspend the membrane pellet in assay buffer.[4]
-
Assay Setup: In a 96-well plate, combine the following in a total volume of 200-250 µL:
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[4]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters to separate bound from free radioligand.[4]
-
Washing: Wash the filters multiple times (e.g., 3x) with ice-cold wash buffer to remove unbound radioligand.[4]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following NK1R activation by an agonist. Antagonists are evaluated by their ability to block this agonist-induced calcium flux.[18][19]
Materials:
-
Cell Line: CHO-K1/NK1R or HEK293/NK1R cells.
-
Culture Medium: As described above.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, buffered with HEPES.
-
Calcium Indicator Dye: Fluo-4 AM or another suitable calcium-sensitive dye.[20][21]
-
Pluronic F-127: To aid dye loading.[20]
-
Agonist: Substance P.[18]
-
Test Compounds: NK1R antagonists.
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).[19]
Methodology:
-
Cell Plating: Seed the NK1R-expressing cells into black-walled, clear-bottom 96- or 384-well microplates and incubate overnight to allow for cell attachment.[20]
-
Dye Loading:
-
Antagonist Incubation:
-
Remove the dye loading solution and wash the cells gently with assay buffer.
-
Add serial dilutions of the test antagonists to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Calcium Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Using the instrument's liquid handler, add a pre-determined concentration of Substance P (typically an EC₈₀ concentration) to all wells simultaneously.
-
Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.[22]
-
Data Analysis:
-
The change in fluorescence (peak signal - baseline) represents the calcium response.
-
Normalize the data by expressing the response in the presence of the antagonist as a percentage of the control response (agonist alone).
-
Plot the percentage of inhibition against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3: Receptor Internalization Assay
Upon binding to an agonist like Substance P, the NK1 receptor is rapidly internalized from the cell surface into endosomes.[1][23] This process can be visualized and quantified, and antagonists can be tested for their ability to block this effect.
Materials:
-
Cell Line: A cell line (e.g., SH-SY5Y) stably expressing a fluorescently-tagged NK1 receptor (e.g., NK1R-GFP).[14][15]
-
Agonist: Substance P.
-
Test Compounds: NK1R antagonists.
-
Nuclear Stain: DAPI or Hoechst to label the nuclei.[15]
-
Instrumentation: High-content imaging system or confocal microscope.
Methodology:
-
Cell Plating: Seed the NK1R-GFP expressing cells into optically clear microplates suitable for imaging and incubate overnight.
-
Antagonist Incubation: Treat the cells with various concentrations of the antagonist for a defined period (e.g., 30 minutes) before adding the agonist.
-
Agonist Stimulation: Add Substance P (at a concentration that induces robust internalization, e.g., 100 nM) and incubate for 30-60 minutes at 37°C to allow for receptor internalization.[23]
-
Cell Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Wash again and stain the nuclei with DAPI or Hoechst.
-
-
Imaging: Acquire images using a high-content imager or confocal microscope. Capture both the GFP channel (for NK1R) and the DAPI channel (for nuclei).
-
Image Analysis: Use image analysis software to quantify receptor internalization. This is often done by measuring the intensity and texture of the fluorescence in the cytoplasm. In the unstimulated state, fluorescence is diffuse at the membrane; upon internalization, it appears as bright intracellular puncta or vesicles.[14][15]
Data Analysis:
-
Quantify the degree of internalization for each condition.
-
Normalize the results to the control (agonist alone).
-
Plot the percentage of inhibition of internalization against the log concentration of the antagonist and fit the curve to determine the IC₅₀ value.
Data Presentation: Potency of Common NK1R Antagonists
The potency of NK1 receptor antagonists can vary depending on the assay and cell system used. The table below summarizes reported potency values for several well-characterized antagonists.
| Antagonist | Assay Type | Cell Line | Potency Value | Citation |
| Aprepitant | Calcium Mobilization | U373MG | IC₅₀: 0.6-2.5 nM (Assay dependent) | [13] |
| Growth Inhibition | MG-63 Osteosarcoma | IC₅₀: ~20 µM | [6] | |
| Antitumor Effect | Various Cancer Lines | Effective at µM concentrations | [24] | |
| Netupitant | Calcium Mobilization | CHO-hNK1 | pK_B: 8.87 | [10] |
| L-733,060 | Antitumor Action | Cholangiocarcinoma | Effective in vitro and in vivo | [8] |
| DED Model | Mouse | Effective topically | [25] | |
| CP-99,994 | Calcium Mobilization | U373MG | Competitive antagonism | [13] |
| DED Model | Mouse | Effective topically | [25] | |
| Spantide | DC Maturation | Mouse BMDCs | Inhibits SP effect at 10-100 µM | [25] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an antagonist that elicits a 50% inhibition of the response. pK_B_ is the negative logarithm of the equilibrium dissociation constant of an antagonist.
References
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. experts.azregents.edu [experts.azregents.edu]
- 4. benchchem.com [benchchem.com]
- 5. What are NK1 modulators and how do they work? [synapse.patsnap.com]
- 6. The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Evaluation of a Neurokinin 1 Receptor-Targeted Near IR Dye for Fluorescence Guided Surgery of Neuroendocrine Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. innoprot.com [innoprot.com]
- 15. innoprot.com [innoprot.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. innoprot.com [innoprot.com]
- 19. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. benchchem.com [benchchem.com]
- 21. agilent.com [agilent.com]
- 22. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Neurokinin-1 Receptor Antagonism Ameliorates Dry Eye Disease by Inhibiting Antigen-Presenting Cell Maturation and T Helper 17 Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neurokinin 1 Receptor Function Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 technology to investigate the function of the Neurokinin 1 Receptor (NK1R). This document outlines the protocols for knocking out the TACR1 gene, which encodes the NK1R, and subsequently performing functional assays to characterize the impact of the gene knockout.
Introduction to Neurokinin 1 Receptor
The Neurokinin 1 Receptor (NK1R), a member of the tachykinin receptor subfamily of G-protein coupled receptors (GPCRs), plays a crucial role in a variety of physiological processes.[1] Its primary endogenous ligand is Substance P, an undecapeptide neuropeptide.[1] The interaction between Substance P and NK1R is implicated in pain transmission, inflammation, neurogenic inflammation, and cellular proliferation.[2] NK1R activation primarily couples to Gq and Gs G-proteins, initiating downstream signaling cascades that lead to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and mobilization of intracellular calcium.[3][4]
CRISPR-Cas9 gene editing offers a powerful tool to elucidate the precise functions of NK1R by enabling the specific knockout of the TACR1 gene. This allows for the creation of cellular models that lack functional NK1R, providing a clean background to study the receptor's role in cellular signaling and to screen for potential therapeutic agents that target this pathway.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the described experimental protocols, comparing wild-type (WT) cells with TACR1 knockout (KO) cells generated using CRISPR-Cas9.
Table 1: Validation of TACR1 Gene Knockout
| Validation Method | Wild-Type (WT) | TACR1 Knockout (KO) |
| TACR1 mRNA Expression (relative to housekeeping gene) | 1.0 | < 0.05 |
| NK1R Protein Expression (relative to loading control) | 1.0 | < 0.1 |
Table 2: Functional Characterization of NK1R in WT and TACR1 KO Cells
| Functional Assay | Parameter | Wild-Type (WT) | TACR1 Knockout (KO) |
| Calcium Influx Assay | EC50 of Substance P | ~1 nM | No significant response |
| Radioligand Binding Assay | Bmax (fmol/mg protein) | 1500 | < 50 |
| Kd (nM) | 0.5 | Not determinable |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of TACR1 Gene
This protocol describes the generation of TACR1 knockout cell lines using CRISPR-Cas9 technology.
1.1. Guide RNA (gRNA) Design and Synthesis:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the TACR1 gene to maximize the likelihood of generating a non-functional protein.[5] Online design tools can be used to identify suitable target sequences with high on-target scores and low off-target predictions.
-
Synthesize the designed sgRNAs.
1.2. Cell Transfection:
-
Culture a suitable human cell line (e.g., HEK293T, SH-SY5Y) to 70-80% confluency.
-
Co-transfect the cells with a plasmid expressing Cas9 nuclease and the synthesized sgRNAs using a suitable transfection reagent. Alternatively, deliver Cas9 protein and sgRNA as a ribonucleoprotein (RNP) complex.
1.3. Clonal Selection and Expansion:
-
Two days post-transfection, dilute the cells to a single-cell suspension and plate into 96-well plates to isolate individual clones.
-
Expand the resulting colonies.
1.4. Validation of Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones. Amplify the targeted region of the TACR1 gene by PCR and perform Sanger sequencing to identify insertions or deletions (indels) that result in frameshift mutations.
-
Quantitative PCR (qPCR): Extract total RNA from the clones and synthesize cDNA. Perform qPCR using primers specific for TACR1 to quantify the reduction in mRNA expression compared to wild-type cells.[6]
-
Western Blot: Lyse the cells and perform Western blotting using an antibody specific for NK1R to confirm the absence of the protein.[7][8]
Protocol 2: Functional Analysis of NK1R Knockout Cells
This assay measures the increase in intracellular calcium concentration upon stimulation with Substance P.
2.1.1. Cell Preparation:
-
Seed wild-type and validated TACR1 knockout cells into a 96-well black-walled, clear-bottom plate and culture overnight.
2.1.2. Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable physiological buffer (e.g., HBSS).[9]
-
Remove the culture medium and wash the cells with the buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes.[9][10]
-
Wash the cells to remove excess dye.
2.1.3. Stimulation and Measurement:
-
Prepare a serial dilution of Substance P.
-
Use a fluorescence plate reader to measure the baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm).
-
Add the Substance P dilutions to the wells and immediately begin recording the fluorescence intensity over time.
-
As a positive control, use a calcium ionophore like ionomycin (B1663694) to induce a maximal calcium response.[10]
2.1.4. Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximal response induced by the calcium ionophore.
-
Plot the normalized response against the logarithm of the Substance P concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
This assay quantifies the number of NK1 receptors (Bmax) and their affinity for a ligand (Kd).
2.2.1. Membrane Preparation:
-
Harvest wild-type and TACR1 knockout cells.
-
Homogenize the cells in a cold buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
2.2.2. Saturation Binding:
-
In a 96-well plate, add a fixed amount of membrane preparation to each well.
-
Add increasing concentrations of a radiolabeled NK1R ligand (e.g., [³H]-Substance P).
-
For non-specific binding determination, add a high concentration of an unlabeled NK1R antagonist to a parallel set of wells.
-
Incubate the plate to allow binding to reach equilibrium.
2.2.3. Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
2.2.4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding against the radioligand concentration.
-
Use non-linear regression to fit the data to a one-site binding model to determine the Bmax and Kd values.[11]
Visualizations
Figure 1: Simplified signaling pathway of the Neurokinin 1 Receptor (NK1R).
Figure 2: Experimental workflow for CRISPR-Cas9-mediated study of NK1R function.
References
- 1. benchchem.com [benchchem.com]
- 2. Substance P/neurokinin-1 receptor pathway blockade ameliorates limbal stem cell deficiency by modulating mTOR pathway and preventing cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. hellobio.com [hellobio.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Application Notes: Electrophysiological Effects of Neurokinin-1 (NK1) Receptor Antagonists on Neurons
Introduction
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP), is a G protein-coupled receptor extensively distributed throughout the central and peripheral nervous systems.[1][2] The SP/NK1 receptor system is a key mediator in various physiological and pathological processes, including pain transmission (nociception), neurogenic inflammation, emesis, and the regulation of stress and anxiety.[1][3][4] Activation of the NK1 receptor by SP is generally excitatory, leading to neuronal depolarization and increased firing rates.[5][6] Consequently, NK1 receptor antagonists are a significant class of drugs investigated for their therapeutic potential as antiemetics, analgesics, and antidepressants.[3][7] These notes provide an overview of the electrophysiological consequences of blocking this pathway on neuronal function.
Mechanism of Action and Signaling Pathway
Substance P binding to the NK1 receptor primarily activates the Gαq protein subunit, initiating a signaling cascade that involves the activation of phospholipase C (PLC).[2][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[5][8] This cascade leads to the modulation of various ion channels and potentiation of other receptor systems, such as the NMDA receptor, ultimately increasing neuronal excitability.[5][9] NK1 receptor antagonists competitively block the binding of Substance P to the receptor, thereby inhibiting this downstream signaling.[3][10]
Caption: NK1 receptor signaling cascade and point of inhibition by antagonists.
Quantitative Data on Electrophysiological Effects
NK1 receptor antagonists modulate neuronal activity by altering synaptic transmission, firing rates, and membrane potentials. The specific effects can vary depending on the antagonist used, its concentration, and the type of neuron being studied.
Table 1: Effects of NK1 Receptor Antagonists on Synaptic Transmission
| Antagonist | Concentration / Dose | Neuron Type | Parameter Measured | Electrophysiological Effect | Citation(s) |
| Sendide | 1 µM | Nucleus Tractus Solitarius (NTS) - Capsaicin-sensitive | eEPSC Amplitude | Reduced to 31.5% of control | [11] |
| Sendide | 1 µM | Nucleus Tractus Solitarius (NTS) - Capsaicin-resistant | eEPSC Amplitude | Reduced to 62.5% of control | [11] |
| CP-96,345 | 0.5 mg/kg (i.v.) | Cat Dorsal Horn (Wide Dynamic Range) | Neurokinin A-induced excitation | Totally blocked | [12] |
| CP-99,994 | 0.5 mg/kg (i.v.) | Cat Dorsal Horn (Wide Dynamic Range) | Neurokinin A-induced excitation | Totally blocked | [12] |
| RP 67580 | 1 µM | Neonatal Rat Spinal Cord | Saphenous-nerve-evoked slow ventral root potential | Depressed the response | [13] |
| RP 67580 | 1 µM | Rat Dorsal Root Ganglion | Substance P-induced depolarization | Partially antagonized the response | [14] |
| RP 67580 | 1 µM | Rat Spinal Cord | C-fiber-evoked Long-Term Potentiation (LTP) | Completely blocked the induction of LTP | [9] |
Table 2: Effects of NK1 Receptor Antagonists on Neuronal Firing and Activity
| Antagonist | Administration / Dose | Neuron Type | Parameter Measured | Electrophysiological Effect | Citation(s) |
| L-760735 | 3 mg/kg/day (s.c.) | Guinea-pig Dorsal Raphe (5-HT) | Firing Activity | Significantly increased | [15] |
| Various | Not specified | Serotonergic (5-HT) Neurons | Firing and Burst Activity | Increased | [16] |
| Various | Not specified | Noradrenergic (NE) Neurons | Burst Activity | Increased | [16] |
| CP-96,345 | 2-day treatment (10 mg/kg/day) | Rat Dorsal Raphe (5-HT) | Neuronal Firing | Increased | [15] |
| CP-99,994 / CP-96,345 | 2 & 14-day treatment | Rat Locus Coeruleus (NE) | Firing Rate | No significant modification | [15] |
| L822429 | Infusion into Nucleus Accumbens Shell | Nucleus Accumbens Shell | Stress-induced Fos expression (neuronal activation) | Suppressed the increase | [17] |
| L822429 | Infusion into Dorsal Raphe Nucleus | Dorsal Raphe Nucleus | Stress-induced Fos expression (neuronal activation) | No effect on local suppression | [17] |
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording to Assess Antagonist Effects
This protocol describes how to measure the effect of an NK1 receptor antagonist on synaptic currents or membrane potential in cultured neurons or acute brain slices.
Materials:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 D-glucose. Bubble with 95% O2 / 5% CO2.[18]
-
Internal Pipette Solution: (in mM) 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-Na, 40 HEPES. Adjust pH to 7.2 with KOH.[19]
-
Substance P (or selective NK1 agonist): To establish a baseline response.
-
NK1 Receptor Antagonist: Test compound.
-
Equipment: Patch-clamp amplifier, microscope with DIC optics, micromanipulator, perfusion system, recording chamber, glass capillary puller.
Methodology:
-
Preparation: Prepare acute brain/spinal cord slices or cultured neurons and place them in the recording chamber. Continuously perfuse with oxygenated aCSF (1.5-2 mL/min).[18][19]
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[18]
-
Cell Targeting: Under visual guidance, approach a target neuron with the recording pipette while applying light positive pressure.
-
Seal Formation: Upon touching the cell membrane, release positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[18]
-
Whole-Cell Configuration: Apply brief, strong suction pulses to rupture the cell membrane under the pipette tip, achieving whole-cell configuration.[20]
-
Baseline Recording:
-
Voltage-Clamp: Hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs).
-
Current-Clamp: Record the resting membrane potential and spontaneous action potential firing.
-
-
Agonist Application: Perfuse the chamber with a known concentration of Substance P to elicit a baseline NK1 receptor-mediated response (e.g., an inward current, depolarization, or increased firing rate).
-
Antagonist Application: After washout of the agonist, perfuse the chamber with the NK1 receptor antagonist for a set pre-incubation period.
-
Co-application & Effect Measurement: Co-apply the antagonist and the agonist. Record the change in the electrophysiological response compared to the baseline. A reduction or block of the agonist-induced effect indicates antagonist activity.
-
Data Analysis: Quantify changes in current amplitude, firing frequency, or membrane potential before and after antagonist application.
References
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of receptor-selective neurokinin agonists and a neurokinin antagonist on the electrical activity of spinal cord neurones in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurokinin 1 receptor antagonists--current prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Contribution of Substance P and Neurokinin A to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Electrophysiological evidence that neurokinin A acts via NK-1 receptors in the cat dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of NK1 receptor antagonists in the exploration of physiological functions of substance P and neurokinin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurokinin-1 receptor expression in dorsal root ganglion neurons of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. Effect of neurokinin-1 receptor antagonists on serotoninergic, noradrenergic and hippocampal neurons: comparison with antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neurokinin-1 receptor antagonism attenuates neuronal activity triggered by stress-induced reinstatement of alcohol seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 20. Whole Cell Patch Clamp Protocol [protocols.io]
Application Notes and Protocols for Testing NK1 Antagonist Effects in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a key target in the development of novel therapeutics for a range of central nervous system disorders.[1] Substance P and its receptor are widely distributed in brain regions associated with the regulation of emotion, stress, and pain.[2] Consequently, NK1 receptor antagonists have been investigated for their potential anxiolytic, antidepressant, and analgesic properties.[1][3][4] This document provides detailed protocols for the most common behavioral assays used to evaluate the efficacy of NK1 receptor antagonists in rodent models.
NK1 Receptor Signaling Pathway
Substance P binding to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[2][5] This activation primarily involves Gq and Gs heterotrimeric G proteins, leading to the production of second messengers such as inositol (B14025) triphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP).[5][6] These messengers, in turn, modulate the activity of downstream effectors like protein kinase C (PKC) and increase intracellular calcium levels, ultimately influencing neuronal excitability and gene expression.[5][7]
Behavioral Assays for Anxiolytic Effects
Elevated Plus-Maze (EPM)
The Elevated Plus-Maze is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two opposite arms are enclosed by high walls (closed arms), while the other two are open.
-
Dimensions for rats: Arms are typically 50 cm long and 10 cm wide, with closed arm walls 40 cm high.
-
Dimensions for mice: Arms are typically 30 cm long and 5 cm wide, with closed arm walls 15 cm high.
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes before the test.
-
Administer the NK1 antagonist or vehicle at the appropriate pretreatment time.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Behavior is typically recorded by a video camera and analyzed using tracking software.
Data Analysis:
-
Primary Measures:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Calculated Parameters:
-
Percentage of time spent in the open arms = (Time in open arms / Total time in arms) x 100.
-
Percentage of open arm entries = (Entries into open arms / Total entries into arms) x 100.
-
-
Anxiolytic compounds are expected to increase the percentage of time spent in and the percentage of entries into the open arms.
| NK1 Antagonist | Species | Dose | Effect on % Time in Open Arms | Effect on % Open Arm Entries |
| GR-205171 | Gerbil | 0.3, 1.0, 5.0 mg/kg | Increased | Increased |
| MK-869 | Gerbil | 0.03-0.3 mg/kg | Increased | Increased |
| L-742,694 | Gerbil | 3-30 mg/kg | Increased | Increased |
| L-733,060 | Gerbil | 3-30 mg/kg | Increased | Increased |
| RP67580 | Mouse | Not specified | Increased | Not specified |
Behavioral Assays for Antidepressant Effects
Forced Swim Test (FST)
The Forced Swim Test, also known as the Porsolt test, is a widely used model to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually cease active escape attempts and adopt an immobile posture.
Apparatus:
-
A transparent cylinder (for rats: 40-60 cm high, 20 cm diameter; for mice: 25 cm high, 10 cm diameter).
-
The cylinder is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (for rats: ~30 cm; for mice: ~15 cm).
Procedure:
-
Pre-test Session (Day 1): Place the animal in the cylinder for 15 minutes. This session is for habituation.
-
Test Session (Day 2, 24 hours later): Administer the NK1 antagonist or vehicle. After the appropriate pretreatment time, place the animal back in the cylinder for a 5-minute test session.
-
Record the entire session with a video camera.
Data Analysis:
-
Primary Measure: The duration of immobility during the 5-minute test session. Immobility is defined as the lack of motion, with the animal making only small movements necessary to keep its head above water.
-
Antidepressant compounds are expected to decrease the duration of immobility.
| NK1 Antagonist | Species | Dose | Effect on Immobility Time |
| CP-96,345 | Rat | 2.5, 5, 10 mg/kg | Decreased |
| SR 48968 | Rat | 2.5, 5, 10 mg/kg | Decreased |
| SR 142801 | Rat | 2.5, 5, 10 mg/kg | Decreased |
| L-760735 | Gerbil | Not specified | Decreased |
| GR205171 | Mouse | Not specified | Decreased (in combination with citalopram) |
Behavioral Assays for Analgesic Effects
Formalin Test
The formalin test is a model of tonic pain that involves two distinct phases of nociceptive behavior, allowing for the differentiation of analgesic effects on acute and inflammatory pain.
Apparatus:
-
A transparent observation chamber.
-
A mirror placed behind the chamber to allow for unobstructed observation of the animal's paw.
Procedure:
-
Acclimate the animal to the observation chamber for at least 30 minutes.
-
Administer the NK1 antagonist or vehicle.
-
After the pretreatment time, inject a small volume (e.g., 20-50 µl) of dilute formalin solution (typically 1-5%) into the plantar surface of one of the hind paws.
-
Immediately place the animal back into the observation chamber and record its behavior for a period of up to 60 minutes.
Data Analysis:
-
Primary Measure: The amount of time the animal spends licking or biting the injected paw.
-
The test is divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.
-
Phase 2 (Late Phase): 15-60 minutes post-injection, reflecting inflammatory pain.
-
-
Analgesic compounds can reduce nociceptive behavior in either or both phases. NK1 antagonists are often effective in the late phase.
| NK1 Antagonist | Species | Administration | Effect on Nociceptive Behavior (Licking/Biting Time) |
| Sendide | Mouse | Intrathecal | Decreased in both early and late phases |
| RP67580 | Rat | Intrathecal | Decreased in the late phase |
References
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Neurokinin 1 and opioid receptors: relationships and interactions in nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Neurokinin 1 (NK1) Receptor Antagonists
Introduction
The Neurokinin 1 (NK1) receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P.[1][2] The Substance P/NK1 receptor system is widely distributed in the central and peripheral nervous systems and is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, emesis, and affective disorders like depression and anxiety.[1][3][4] When Substance P binds to the NK1 receptor, it triggers a signaling cascade that leads to cellular responses.[5] Due to its significant role in these pathways, the NK1 receptor is a highly attractive target for drug discovery.[3] The development of potent and selective NK1 receptor antagonists represents a promising therapeutic strategy for various clinical conditions. High-throughput screening (HTS) provides a rapid and efficient methodology for identifying novel antagonist compounds from large chemical libraries.[6]
This document provides detailed application notes and experimental protocols for two robust HTS assays designed to identify and characterize new NK1 receptor antagonists: a Calcium Mobilization Assay and an IP-One Terbium-based HTRF (Homogeneous Time-Resolved Fluorescence) Assay.
Principle of Screening Assays
The NK1 receptor belongs to the Gq alpha subunit family of GPCRs.[7][8] Upon activation by its endogenous ligand, Substance P, the receptor stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm, resulting in a transient increase in intracellular calcium concentration.[8][10]
HTS assays for NK1 antagonists are designed to detect the inhibition of this signaling pathway. Potential antagonists are identified by their ability to block the response induced by Substance P. The two primary methods described here are:
-
Calcium Mobilization Assay : This functional assay directly measures the increase in intracellular calcium following receptor activation using a calcium-sensitive fluorescent dye.[10][11] Antagonists will prevent or reduce the Substance P-induced fluorescent signal.
-
IP-One HTRF Assay : This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3.[12] In the presence of lithium chloride (LiCl), which blocks the degradation of IP1, its accumulation serves as a stable and reliable marker of Gq pathway activation.[9] The HTRF format provides a robust, homogeneous assay suitable for HTS.[13]
NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor initiates a well-defined intracellular signaling cascade. This pathway is the foundation for the functional cell-based assays used in high-throughput screening.
High-Throughput Screening Workflow
A typical HTS campaign for identifying novel NK1 antagonists follows a multi-stage process, starting with a large-scale primary screen and progressively narrowing the number of compounds for more detailed characterization.
Data Presentation
Quantitative data from HTS assays are crucial for decision-making. Key parameters include assay quality metrics (Z'-factor) and compound potency (IC₅₀).
Table 1: Comparison of HTS Assay Formats for NK1R Antagonist Screening
| Parameter | Calcium Mobilization Assay | IP-One HTRF Assay |
| Principle | Measures transient intracellular Ca²⁺ flux.[10] | Measures accumulation of IP1, a stable metabolite.[12] |
| Readout | Fluorescence intensity (e.g., Fluo-4 dye).[14] | Time-Resolved FRET (TR-FRET) ratio.[9] |
| Throughput | Very high (1536-well compatible). | High (384- and 1536-well compatible).[13] |
| Assay Window | Kinetic read, signal is transient (seconds to minutes).[12] | Endpoint read, stable signal (hours).[15] |
| Typical Z'-Factor | 0.6 - 0.8 | 0.7 - 0.9 |
| Advantages | Fast, direct measure of functional response. | High signal-to-background, less interference from fluorescent compounds. |
| Disadvantages | Susceptible to fluorescent compound interference; transient signal requires precise timing. | Indirect measurement; requires cell lysis. |
Table 2: Example Dose-Response Data for Confirmed Hit Compounds
| Compound ID | Primary Screen (Calcium Assay) IC₅₀ (nM) | Orthogonal Screen (IP-One Assay) IC₅₀ (nM) |
| Hit-001 | 75 | 92 |
| Hit-002 | 120 | 155 |
| Hit-003 | 4500 (Inactive) | >10,000 |
| Aprepitant (Control) | 1.2 | 1.5 |
Experimental Protocols
Detailed methodologies are provided for the primary calcium mobilization screen and the orthogonal IP-One HTRF assay. These protocols assume the use of a cell line (e.g., CHO-K1 or HEK293) stably expressing the human NK1 receptor.
Protocol 1: Calcium Mobilization Assay for Primary HTS
1.1. Principle This assay measures the ability of test compounds to inhibit the intracellular calcium release induced by the NK1R agonist, Substance P. The assay uses a calcium-sensitive dye (e.g., Fluo-4 AM) and a fluorescence plate reader with liquid handling capabilities (e.g., a FLIPR system).[11][14]
1.2. Materials and Reagents
-
Cells: CHO-K1 cells stably expressing human NK1R (CHO-NK1R).
-
Culture Medium: F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., 500 µg/mL G418).
-
Assay Plates: 384-well or 1536-well black-walled, clear-bottom microplates.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM Probenecid, pH 7.4.
-
Calcium Dye: Fluo-4 AM or equivalent calcium indicator dye kit.
-
Agonist: Substance P.
-
Control Antagonist: Aprepitant.
-
Test Compounds: Compound library dissolved in 100% DMSO.
1.3. Procedure
-
Cell Seeding:
-
Harvest CHO-NK1R cells and resuspend in culture medium.
-
Seed 10,000 cells/well (for 384-well plate) in 25 µL of medium.
-
Incubate plates for 18-24 hours at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Prepare 1000x stock plates of test compounds in DMSO.
-
For a primary screen at 10 µM, perform an intermediate dilution of the stock plate into Assay Buffer to create a 4x final concentration working solution (e.g., 40 µM compound, 0.4% DMSO).
-
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer’s instructions in Assay Buffer.
-
Remove culture medium from the cell plate and add 20 µL of dye-loading solution to each well.
-
Incubate for 60 minutes at 37°C, protected from light.
-
-
Assay Protocol:
-
Place the cell plate and the compound plate into the fluorescence plate reader (e.g., FLIPR).
-
Add 10 µL of the 4x compound solution to the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
Prepare a 5x agonist solution of Substance P at its EC₈₀ concentration (predetermined, e.g., 5 nM final concentration).
-
Measure baseline fluorescence for 10-20 seconds.
-
Add 10 µL of the 5x Substance P solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 90-180 seconds.
-
1.4. Data Analysis
-
Calculate the maximum fluorescence response (peak height or area under the curve) for each well.
-
Normalize the data using vehicle (0% inhibition) and positive control antagonist (100% inhibition) wells.
-
Calculate % inhibition for each test compound.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of neutral controls).
Protocol 2: IP-One HTRF Assay for Hit Confirmation and Orthogonal Screening
2.1. Principle This competitive immunoassay measures the accumulation of IP1.[9] Cellular IP1 produced upon NK1R activation competes with a d2-labeled IP1 tracer for binding to a Terbium cryptate-labeled anti-IP1 antibody. A high level of cellular IP1 leads to a low HTRF signal.[13]
2.2. Materials and Reagents
-
Cells: CHO-NK1R cells.
-
Culture Medium: As described in Protocol 1.
-
Assay Plates: 384-well white, low-volume microplates.
-
Reagents: IP-One HTRF Assay Kit (containing stimulation buffer, d2-labeled IP1, and Tb-cryptate antibody).
-
Agonist: Substance P.
-
Control Antagonist: Aprepitant.
-
Test Compounds: Confirmed hits from the primary screen, prepared for dose-response curves.
2.3. Procedure
-
Cell Seeding:
-
Harvest CHO-NK1R cells and resuspend in culture medium.
-
Seed 20,000 cells/well in 10 µL of medium into a 384-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound and Agonist Plating:
-
Prepare 4x serial dilutions of test compounds in the kit's stimulation buffer.
-
Prepare a 4x EC₈₀ concentration of Substance P in the stimulation buffer.
-
Add 5 µL of compound solution to the appropriate wells.
-
Add 5 µL of Substance P solution to all wells except the negative control. Add 5 µL of buffer to negative control wells.
-
-
Cell Stimulation:
-
Incubate the plate for 60 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Prepare the HTRF detection reagents by diluting the IP1-d2 and anti-IP1-Tb cryptate conjugates in the lysis buffer supplied with the kit.
-
Add 5 µL of the IP1-d2 solution to each well.
-
Add 5 µL of the anti-IP1-Tb cryptate solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 337 nm.
-
2.4. Data Analysis
-
Calculate the 665/620 nm emission ratio for each well.
-
Convert the ratio to IP1 concentration using a standard curve if absolute quantification is needed.
-
For antagonist mode, normalize the data using wells with agonist only (0% inhibition) and no agonist (100% inhibition).
-
Plot the % inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Conclusion
The described high-throughput screening assays provide a robust and efficient framework for the discovery of novel Neurokinin 1 receptor antagonists. The calcium mobilization assay serves as an excellent primary screen due to its high throughput and direct functional readout. The IP-One HTRF assay is an ideal orthogonal secondary screen that confirms the mechanism of action on the Gq signaling pathway with high sensitivity and minimal interference. Together, these methods form a powerful screening cascade to identify and validate promising lead compounds for further development as potential therapeutics.
References
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Neurokinin-1 Receptor: Structure Dynamics and Signaling | MDPI [mdpi.com]
- 3. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
- 5. Neurokinin 1 and opioid receptors: relationships and interactions in nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
Application Notes and Protocols for Genetically Modified Mice Expressing the Human Neurokinin-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genetically modified mice expressing the human neurokinin-1 receptor (NK1R) are invaluable tools in preclinical research and drug development. These models allow for the in vivo investigation of the physiological and pathological roles of the human NK1R and the evaluation of novel therapeutic agents targeting this receptor. The human NK1R, the primary receptor for the neuropeptide Substance P (SP), is implicated in a variety of biological processes, including pain transmission, inflammation, anxiety, depression, and emesis.[1] Humanized NK1R mouse models provide a more translationally relevant system for studying these processes and for assessing the efficacy and safety of NK1R-targeted drugs compared to wild-type mouse models, where species differences in receptor pharmacology can be a significant confounder.[2][3]
This document provides detailed application notes and protocols for utilizing these humanized mouse models in key experimental paradigms.
Key Applications
Genetically modified mice expressing the human NK1R are instrumental in a range of research areas:
-
Neuropharmacology: Elucidating the role of the NK1R in neurological and psychiatric disorders such as anxiety, depression, and stress-related behaviors.[4]
-
Pain Research: Investigating the contribution of the human NK1R to nociception and the development of novel analgesics.[2][5]
-
Inflammation: Studying the pro-inflammatory effects of Substance P and the therapeutic potential of NK1R antagonists in inflammatory conditions.
-
Oncology: Exploring the involvement of the NK1R in tumor growth and metastasis and evaluating NK1R antagonists as potential anti-cancer agents.[6]
-
Drug Development: Providing a platform for the preclinical assessment of the pharmacokinetics, pharmacodynamics, and efficacy of human-specific NK1R antagonists.[2][7]
Data Presentation
The following tables summarize key quantitative data relevant to the use of humanized NK1R mice.
Table 1: Binding Affinities of Ligands for the Human NK1 Receptor
| Ligand | Receptor | Preparation | Ki (nM) | Reference |
| [D-Trp7]sendide | Human NK1 | Mouse spinal cord membranes | 0.023 ± 0.007 | [8] |
| Aprepitant (B1667566) | Human NK1 | Recombinant cell line | ~1 | [9] |
| Vofopitant | Human NK1 | Recombinant cell line | pKi 9.5 and 10.6 | [10] |
| QWF acetate | Human NK1 | Recombinant cell line | IC50 of 0.09 µM | [10] |
Table 2: In Vivo Efficacy of NK1R Antagonists in Humanized Mouse Models
| Antagonist | Model | Species | Effect | Reference |
| RP67580 | Elevated Plus Maze | Mouse | Anxiolytic | [4] |
| Netupitant analogs | Capsaicin-induced pain | Mouse expressing human NK1R | Potent, efficacious, and sustained antinociception | [2][5] |
| Aprepitant | Capsaicin-induced pain | Mouse expressing human NK1R | Transiently inhibited nociceptive responses | [2][5] |
| Aprepitant | Colorectal carcinoma xenograft | Mouse | Reduced tumor volume | [11] |
| Aprepitant | Esophageal squamous cell carcinoma xenograft | Mouse | Inhibited tumor progression | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Behavioral Assay: Forced Swim Test
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity.
Protocol:
-
Apparatus: A transparent cylindrical tank (20 cm in diameter, 40 cm in height) filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
Gently place each mouse into the cylinder of water for a 6-minute session.
-
Record the entire session using a video camera positioned to the side of the cylinder.
-
-
Data Analysis:
-
Score the last 4 minutes of the 6-minute session.
-
Measure the total duration of immobility, defined as the time the mouse spends floating or making only minimal movements necessary to keep its head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Behavioral Assay: Resident-Intruder Test
This test is used to assess aggressive and social behaviors.
Protocol:
-
Housing: House male "resident" mice individually for at least two weeks prior to testing to establish territory. "Intruder" mice should be group-housed.
-
Acclimation: Acclimate both resident and intruder mice to the testing room for at least 1 hour before the test.
-
Procedure:
-
Introduce a smaller, unfamiliar male "intruder" mouse into the home cage of the "resident" mouse.
-
Record the interaction for a period of 10 minutes.
-
-
Data Analysis:
-
Score the latency to the first attack, the total number of attacks, and the cumulative time spent in aggressive behaviors (e.g., biting, tail rattling).
-
Also, score non-aggressive social behaviors (e.g., sniffing, grooming).
-
Physiological Assay: Substance P-Induced Edema
This protocol measures the inflammatory response induced by Substance P.
Protocol:
-
Anesthesia: Anesthetize the mice with an appropriate anesthetic agent.
-
Dye Injection: Inject a solution of Evans blue dye (e.g., 25 mg/kg) intravenously to visualize plasma extravasation.
-
Substance P Injection: After 5 minutes, inject Substance P (e.g., 30-300 pmol in saline) intradermally into the dorsal skin. Inject saline as a control at a separate site.
-
Edema Measurement: After a set time (e.g., 30 minutes), euthanize the mouse and dissect the skin at the injection sites.
-
Quantification:
-
Measure the diameter of the blue area at the injection site.
-
Alternatively, extract the Evans blue dye from the skin tissue using formamide (B127407) and quantify the amount of dye spectrophotometrically at 620 nm.
-
Visualizations
Signaling Pathway of the Human NK1 Receptor
The following diagram illustrates the primary signaling cascades activated upon Substance P binding to the human NK1 receptor.
References
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Genetic and pharmacological disruption of neurokinin 1 receptor function decreases anxiety-related behaviors and increases serotonergic function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic antagonism of the neurokinin 1 receptor in endosomes provides sustained pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aprepitant inhibits the progression of esophageal squamous cancer by blocking the truncated neurokinin‑1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicineinnovates.com [medicineinnovates.com]
- 8. Pharmacological characterisation of NK1 receptor antagonist, [D-Trp7]sendide, on behaviour elicited by substance P in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurokinin receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. Diurnal variations of neurokinin-1 receptor defines dosing time-dependent differences in antitumor effects of aprepitant in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fos Mapping to Identify Neuronal Activation Following NK1R Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proto-oncogene c-Fos, and its protein product Fos, are widely used as markers of neuronal activation in response to a variety of stimuli. The expression of c-Fos is rapidly and transiently induced in neurons following depolarization and synaptic transmission, making it a valuable tool for mapping functional pathways in the central nervous system. This application note provides a detailed guide on utilizing Fos mapping, through immunohistochemistry, to identify and quantify changes in neuronal activation following the antagonism of the Neurokinin-1 receptor (NK1R).
Substance P (SP) is a neuropeptide that plays a crucial role in pain transmission, stress, and inflammatory responses.[1] It exerts its effects by binding to its high-affinity G protein-coupled receptor, the NK1R.[2][3] Activation of the NK1R by SP initiates a signaling cascade that leads to neuronal excitation.[2][4] Consequently, NK1R antagonists are of significant interest as potential therapeutics for a range of conditions, including pain, depression, and chemotherapy-induced nausea.[5][6]
By combining the administration of an NK1R antagonist with a relevant stimulus (e.g., stress, noxious stimuli), researchers can use Fos mapping to pinpoint the specific brain regions and neuronal populations where the antagonist exerts its effects, thereby elucidating its mechanism of action and identifying potential therapeutic targets. This document provides detailed protocols for Fos immunohistochemistry, quantification of Fos-positive neurons, and presents quantitative data from a relevant study.
Signaling Pathway and Experimental Workflow
Substance P / NK1R Signaling Pathway
Substance P binding to the NK1R initiates a cascade of intracellular events. The NK1R is coupled to Gq/11 and Gs proteins.[5] Activation of these G-proteins leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[3] These events ultimately lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which results in neuronal excitation and the transcription of immediate early genes like c-fos.[2] NK1R antagonists competitively block the binding of Substance P to the NK1R, thereby inhibiting this signaling cascade.[5]
Experimental Workflow for Fos Mapping
The general workflow for a Fos mapping experiment to assess the effects of an NK1R antagonist involves several key steps, from animal preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tachykinin NK1 receptor antagonists enhance stress-induced c-fos in rat locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intracranial Microinfusion of Neurokinin-1 (NK1) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neurokinin-1 receptor (NK1R), the primary receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor extensively distributed throughout the central and peripheral nervous systems.[1][2] The SP/NK1R system is a key mediator in numerous physiological and pathological processes, including pain transmission, neuroinflammation, stress, anxiety, and emesis.[2][3][4] Consequently, NK1R antagonists are being investigated as potential therapeutics for a range of conditions, including depression, anxiety, chemotherapy-induced nausea, and neurodegenerative diseases.[2][5][6]
Intracranial microinfusion is a critical technique in preclinical research that allows for the direct administration of NK1R antagonists into specific brain nuclei. This method bypasses the blood-brain barrier, enabling researchers to investigate the region-specific roles of the SP/NK1R system in modulating neural circuits and behavior with high precision. These application notes provide an overview of the NK1R signaling pathway, a summary of experimental data, and detailed protocols for performing intracranial microinfusion studies.
NK1 Receptor Signaling Pathway
The NK1 receptor is a G protein-coupled receptor that preferentially binds Substance P.[4] Upon binding, the receptor-ligand complex activates associated G-proteins, primarily Gαq/11. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7] These events lead to the modulation of various cellular processes, including neuronal excitability, gene expression, and potentiation of other receptor systems like the NMDA receptor.[4][7]
Data Presentation: In Vivo Microinfusion Studies
The following tables summarize quantitative data from various preclinical studies involving the administration of NK1R antagonists.
Table 1: Summary of NK1R Antagonists and Preclinical Models
| Antagonist | Animal Model | Condition / Application | Key Findings | Reference(s) |
|---|---|---|---|---|
| L822429 | Rat | Stress-induced reinstatement of alcohol seeking | Infusion into the nucleus accumbens (NAC) shell attenuated reinstatement behavior. | [8][9] |
| Netupitant | Gerbil | NK1 agonist-induced foot tapping | Orally active and brain penetrant; dose-dependently counteracted behavior. | [10] |
| Aprepitant | Human | Chemotherapy-induced emesis, Reward processing | Standard clinical use for emesis.[6] Decreased NAc activation during gain anticipation. | [5][6][11] |
| EUC-001 | Rat | Traumatic Brain Injury (TBI) | Post-injury administration restored BBB function and ameliorated cerebral edema. | [12] |
| Unnamed | Ovine (Sheep) | Ischemic Stroke (tMCAo) | Reduced intracranial pressure (ICP), cerebral edema, and midline shift. |[13][14][15] |
Table 2: Intracranial Pressure (ICP) Reduction in Ovine Stroke Model
| Treatment Group | Time Point | Mean ICP (mmHg ± SD) | Comparison vs. Vehicle | p-value | Reference |
|---|---|---|---|---|---|
| Vehicle | 19 h post-stroke | 32 ± 11 | - | - | [16] |
| 2x NK1 Bolus | 19 h post-stroke | 18 ± 4 | Significant Reduction | p = 0.013 | [16] |
| 3x NK1 Bolus | 19 h post-stroke | 17 ± 7 | Significant Reduction | p = 0.015 | [16] |
| Vehicle | 24 h post-stroke | 39 ± 7 | - | - | [16] |
| 2x NK1 Bolus | 24 h post-stroke | 20 ± 6 | Significant Reduction | p < 0.001 | [16] |
| 3x NK1 Bolus | 24 h post-stroke | 19 ± 7 | Significant Reduction | p < 0.005 | [16] |
| Vehicle | Day 6 post-stroke | Elevated | - | - | [13][14] |
| Early NK1R Tx | Day 6 post-stroke | Significantly Reduced | Significant Reduction | p < 0.05 | [13][14] |
| Delayed NK1R Tx | Day 6 post-stroke | Significantly Reduced | Significant Reduction | p < 0.05 |[13][14] |
Experimental Protocols
The following protocols provide a generalized framework for conducting intracranial microinfusion studies. All procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Stereotaxic Surgery and Guide Cannula Implantation
This protocol describes the permanent implantation of a guide cannula for targeted microinfusion.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Heating pad to maintain body temperature
-
Electric clippers or razor
-
Antiseptic solution (e.g., povidone-iodine, 70% ethanol)
-
Sterile surgical instruments (scalpel, forceps, hemostats)
-
Sterile cotton swabs
-
High-speed drill with sterile bits (e.g., 0.5 mm)
-
Guide cannula and dummy cannula of appropriate length
-
Skull screws (optional, for anchoring)
-
Dental cement or other bonding compound
-
Suture material or wound clips
-
Analgesics and antibiotics for post-operative care
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal and confirm the appropriate level of anesthesia via pedal reflex (toe pinch).[17] Shave the scalp and secure the animal in the stereotaxic frame using ear bars and an incisor bar.[18] Apply ophthalmic ointment to prevent eye dryness. Maintain body temperature at ~37°C using a heating pad.
-
Surgical Site Preparation: Disinfect the scalp with three alternating scrubs of povidone-iodine and 70% ethanol.[19]
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Use hemostats to retract the skin and use sterile cotton swabs to clean and dry the skull surface.[18]
-
Identifying Coordinates: Locate and level the skull by taking dorsal-ventral (DV) measurements at bregma and lambda. The two points should be within 0.1 mm of each other.[17] Zero the stereotaxic arm at bregma.
-
Drilling: Move the stereotaxic arm to the predetermined anterior-posterior (AP) and medial-lateral (ML) coordinates for the target brain region. Mark the location and drill a small hole through the skull, being careful not to damage the underlying dura mater.[18] If desired, drill additional holes for anchor screws.
-
Cannula Implantation: Lower the guide cannula through the burr hole to the target DV coordinate.
-
Fixation: Secure the cannula to the skull using dental cement. If used, ensure the cement also covers the anchor screws for stability.[20]
-
Closure and Recovery: Once the cement has hardened, insert a dummy cannula into the guide to keep it patent. Suture the incision around the implant.[21] Administer post-operative analgesics and saline for hydration.[21] Monitor the animal in a clean, warm cage until it fully recovers from anesthesia.[19]
Protocol 2: Intracranial Microinfusion
This protocol details the infusion of an NK1R antagonist into the implanted cannula.
Materials:
-
NK1R antagonist of choice
-
Sterile vehicle (e.g., artificial cerebrospinal fluid (aCSF), saline)
-
Microinfusion pump
-
Syringe (e.g., 10 µL Hamilton syringe)
-
Tubing (PE50 or similar)
-
Internal infusion cannula (designed to extend slightly beyond the guide cannula)
-
Handling materials for animal restraint (if awake)
Procedure:
-
Solution Preparation: Prepare the NK1R antagonist solution at the desired concentration in a sterile vehicle. Ensure complete dissolution.
-
Pump and Syringe Setup: Load the solution into the syringe, ensuring no air bubbles are present.[19] Connect the syringe to the internal cannula via tubing and mount it on the microinfusion pump. Prime the entire system to fill the tubing and cannula with the solution.
-
Animal Handling: Gently restrain the animal. Remove the dummy cannula from the head-mounted guide cannula.
-
Infusion: Insert the internal infusion cannula into the guide cannula, ensuring it is fully seated.
-
Initiate Infusion: Start the microinfusion pump at a slow, controlled rate. A typical rate for infusions into brain parenchyma is 0.1-0.5 µL/min to prevent tissue damage and ensure proper diffusion.[17]
-
Dwell Time: After the infusion is complete, leave the internal cannula in place for an additional 1-10 minutes to minimize backflow of the infusate up the cannula track.[17][21]
-
Post-Infusion: Gently withdraw the internal cannula and replace it with the clean dummy cannula. Return the animal to its home cage and proceed with behavioral testing or other downstream procedures as dictated by the experimental design.
Protocol 3: Post-Mortem Tissue Preparation and Verification
This protocol is for the collection of brain tissue to verify cannula placement and perform further analysis.
Materials:
-
Deep anesthetic (e.g., pentobarbital)
-
Saline (0.9% NaCl) with heparin
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Perfusion pump or gravity-feed setup
-
Surgical tools for decapitation and brain extraction
-
Vibratome or cryostat for sectioning
-
Microscope slides and mounting medium
-
Stains (e.g., Cresyl Violet for placement verification)
Procedure:
-
Transcardial Perfusion: Deeply anesthetize the animal. Perform a thoracotomy to expose the heart. Insert a perfusion needle into the left ventricle and make an incision in the right atrium.
-
Fixation: Perfuse transcardially first with ice-cold heparinized saline to flush out the blood, followed by ice-cold 4% PFA to fix the tissue.[22]
-
Brain Extraction: Carefully decapitate the animal and extract the brain from the skull.[23]
-
Post-Fixation: Post-fix the brain in 4% PFA overnight at 4°C. For long-term storage or cryoprotection, transfer the brain to a 30% sucrose (B13894) solution until it sinks.[24]
-
Sectioning: Section the brain coronally (e.g., at 40-50 µm) through the region of interest using a vibratome or cryostat.[23]
-
Verification and Analysis: Mount the sections on slides and stain with Cresyl Violet to visualize the cannula track and confirm accurate placement. Additional sections can be used for other analyses, such as immunohistochemistry to measure changes in protein expression (e.g., c-Fos) or receptor density.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an intracranial microinfusion experiment.
References
- 1. apexbt.com [apexbt.com]
- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.azregents.edu [experts.azregents.edu]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neurokinin-1 receptor antagonism attenuates neuronal activity triggered by stress-induced reinstatement of alcohol seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurokinin-1 receptor antagonism attenuates neuronal activity triggered by stress-induced reinstatement of alcohol seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute NK₁ receptor antagonist administration affects reward incentive anticipation processing in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. NK1 tachykinin receptor antagonist treatment reduces cerebral edema and intracranial pressure in an ovine model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NK1 tachykinin receptor antagonist treatment reduces cerebral edema and intracranial pressure in an ovine model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | NK1-r Antagonist Treatment Comparable to Decompressive Craniectomy in Reducing Intracranial Pressure Following Stroke [frontiersin.org]
- 17. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 18. conductscience.com [conductscience.com]
- 19. scispace.com [scispace.com]
- 20. Construction and Implantation of a Microinfusion System for Sustained Delivery of Neuroactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. greenleafscientific.com [greenleafscientific.com]
- 22. Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preparation of Mouse Brain Tissue for Immunoelectron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Brain Slice Staining and Preparation for Three-Dimensional Super-Resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Brain Penetrance of Neurokinin-1 (NK1) Receptor Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for enhancing the brain penetrance of Neurokinin 1 (NK1) receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles limiting the brain penetrance of novel NK1 receptor antagonists?
A1: The principal barrier is the Blood-Brain Barrier (BBB), a highly selective semipermeable border of endothelial cells that protects the brain.[1][2][3] Key obstacles for NK1 antagonists include:
-
P-glycoprotein (P-gp) Efflux: Many NK1 antagonists are substrates for efflux transporters like P-gp (encoded by the MDR1 gene), which actively pump the compounds out of the brain endothelial cells and back into the bloodstream.[4][5][6] This significantly reduces the achievable concentration in the central nervous system (CNS).[4][6]
-
Physicochemical Properties: Unfavorable properties such as high molecular weight (>500 Da), high topological polar surface area (TPSA > 90 Ų), and a large number of hydrogen bond donors can severely limit passive diffusion across the BBB.[2][3]
-
Plasma Protein Binding (PPB): While only the unbound drug is available to cross the BBB, high binding to plasma proteins like albumin can limit the free fraction available for brain entry.[7][8][9]
Q2: Which physicochemical properties are most critical for optimizing BBB penetration?
A2: To design CNS-penetrant NK1 antagonists, focus on the following properties:
-
Lipophilicity (LogP/LogD): A LogP value in the range of 1.5-2.5 is often optimal for passive diffusion.[10] However, very high lipophilicity can increase non-specific binding and metabolism.
-
Molecular Weight (MW): Aim for a molecular weight below 450-500 Da.[3][11]
-
Topological Polar Surface Area (TPSA): A TPSA of less than 90 Ų is a strong predictor of good BBB permeability.[2] Some studies suggest a stricter cutoff of <79 Ų for approved CNS drugs.[1][2]
-
Hydrogen Bonds: Minimize the number of hydrogen bond donors (HBD), ideally to ≤3.
-
Ionization (pKa): The molecule's charge at physiological pH (7.4) is critical. Neutral or basic compounds often show better penetration than acidic ones.
Q3: How can we confirm that our NK1 antagonist is a substrate for P-glycoprotein (P-gp) mediated efflux?
A3: A standard method is to use an in vitro bidirectional permeability assay with cell lines that overexpress the transporter, such as MDCK-MDR1 (Madin-Darby canine kidney cells transfected with the human MDR1 gene).[12]
-
You measure the permeability of your compound in both directions: from the apical (blood side) to the basolateral (brain side) (Papp, A to B) and vice-versa (Papp, B to A).
-
An efflux ratio (ER) is calculated as (Papp, B to A) / (Papp, A to B).
-
An efflux ratio greater than 2-3 strongly suggests that the compound is a substrate for active efflux by P-gp.[12]
Q4: My compound has low plasma protein binding. Does this guarantee high brain concentration?
A4: Not necessarily. While low plasma protein binding increases the unbound fraction of the drug in the plasma (Cu,plasma), it does not guarantee high unbound brain concentration (Cu,brain).[13] The unbound brain-to-plasma partition coefficient (Kp,uu,brain) is the most relevant measure of BBB penetration.[14][15] A low Kp,uu,brain can still occur even with low plasma protein binding if the compound is a potent substrate for efflux pumps at the BBB or has high non-specific binding to brain tissue.[13]
Troubleshooting Guide
Problem 1: My NK1 antagonist is highly potent in vitro but shows no efficacy in our in vivo CNS model.
-
Likely Cause: Poor brain exposure is the most probable reason. The compound may not be crossing the BBB in sufficient quantities to engage the NK1 receptors in the brain.[4]
-
Troubleshooting Steps:
-
Quantify Brain Exposure: Conduct a pharmacokinetic (PK) study in rodents to determine the brain-to-plasma concentration ratio (Kp).[16] This provides a direct measure of total drug concentration in the brain versus plasma.
-
Assess Efflux: Perform an in vitro P-gp substrate assay (e.g., MDCK-MDR1).[12] A high efflux ratio would indicate that P-gp is actively removing your compound from the brain.[5]
-
Measure Unbound Concentrations: For a more accurate assessment, determine the unbound brain-to-plasma ratio (Kp,uu,brain).[15][17][18] A Kp,uu,brain value close to 1 suggests passive diffusion, while a value << 1 indicates active efflux.[17]
-
Problem 2: Our lead compound has a high Caco-2 A-to-B permeability but also a high efflux ratio (>10). What does this mean and what should we do?
-
Interpretation: This profile indicates that your compound has good intrinsic passive permeability but is also a significant substrate for an efflux transporter (likely P-gp). The high efflux activity is overriding its ability to permeate, leading to low net accumulation.[19]
-
Recommended Actions:
-
Structural Modifications: Initiate a medicinal chemistry effort to modify the structure to reduce its affinity for P-gp. Strategies include reducing hydrogen bond donors, masking polar groups, or altering the overall molecular shape.
-
Co-administration Studies: As a proof-of-concept, you can perform an in vivo study where your NK1 antagonist is co-administered with a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A). An increase in the brain concentration of your compound in the presence of the inhibitor would confirm P-gp mediated efflux.[20]
-
Alternative Scaffolds: If medicinal chemistry efforts fail, consider exploring alternative chemical scaffolds that are not recognized by P-gp.
-
Data Presentation: Comparative Tables
Table 1: Physicochemical Properties vs. Brain Penetrance of Illustrative NK1 Antagonists
| Compound ID | MW (Da) | cLogP | TPSA (Ų) | HBD | Kp,uu,brain | Brain Penetrance |
|---|---|---|---|---|---|---|
| NK-A01 | 420 | 2.1 | 65 | 1 | 0.95 | High |
| NK-B02 | 510 | 3.5 | 110 | 4 | 0.08 | Low |
| NK-C03 | 445 | 4.2 | 75 | 2 | 0.05 | Low (P-gp Substrate) |
| NK-D04 | 430 | 2.3 | 80 | 2 | 0.60 | Moderate |
Table 2: In Vitro Permeability and Efflux Data for an NK1 Antagonist Series
| Compound ID | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | P-gp Substrate? |
|---|---|---|---|---|
| Lead-01 | 5.2 | 55.1 | 10.6 | Yes |
| Mod-01a | 4.8 | 25.9 | 5.4 | Yes |
| Mod-01b | 6.1 | 10.4 | 1.7 | No |
| Mod-01c | 3.5 | 4.2 | 1.2 | No |
Key Experimental Protocols
Protocol 1: In Vitro P-glycoprotein (P-gp) Substrate Assay using MDCK-MDR1 Cells
-
Objective: To determine if a test compound is a substrate of the human P-gp efflux transporter.
-
Materials:
-
MDCK-MDR1 cell line and wild-type MDCK cells.
-
Transwell® inserts (e.g., 24-well, 0.4 µm pore size).
-
Hanks’ Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Lucifer Yellow dye for monolayer integrity check.
-
LC-MS/MS system for quantification.
-
-
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 and MDCK-WT cells onto Transwell® inserts and culture until a confluent monolayer is formed (typically 3-5 days). Verify monolayer integrity by measuring transendothelial electrical resistance (TEER).
-
Assay Preparation: Wash the cell monolayers twice with pre-warmed HBSS.
-
Apical to Basolateral (A→B) Permeability:
-
Add the test compound (e.g., final concentration of 1-10 µM) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, take samples from both chambers for analysis.
-
-
Basolateral to Apical (B→A) Permeability:
-
Add the test compound to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
Incubate and sample as described above.
-
-
Monolayer Integrity Check: After the transport experiment, measure the permeability of Lucifer Yellow. High permeability indicates a compromised monolayer and invalidates the data for that well.
-
Quantification: Analyze the concentration of the test compound in the donor and receiver samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the Efflux Ratio (ER).
-
Protocol 2: In Vivo Pharmacokinetic Study for Brain-to-Plasma Ratio (Kp) Determination
-
Objective: To determine the total concentration ratio of a test compound between the brain and plasma at steady state in a rodent model.
-
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Test compound formulation for intravenous (IV) or subcutaneous (SC) administration.
-
Anesthesia (e.g., isoflurane).
-
Blood collection supplies (e.g., heparinized tubes).
-
Surgical tools for brain extraction.
-
Homogenizer and phosphate-buffered saline (PBS).
-
LC-MS/MS system for quantification.
-
-
Procedure:
-
Dosing: Administer the test compound to a cohort of animals at a specified dose and route.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours post-dose), euthanize a subset of animals (n=3-4 per time point).
-
Blood Collection: Immediately collect trunk blood into heparinized tubes. Centrifuge to separate plasma and store at -80°C.
-
Brain Collection: Perfuse the animals with ice-cold saline to remove blood from the brain vasculature. Carefully dissect and collect the whole brain. Weigh the brain and store it at -80°C.
-
Sample Preparation:
-
Plasma: Perform protein precipitation (e.g., with acetonitrile) to extract the drug.
-
Brain: Thaw the brain, add a known volume of PBS (e.g., 3x the brain weight), and homogenize thoroughly. Perform protein precipitation on the brain homogenate.
-
-
Quantification: Analyze the drug concentration in the processed plasma and brain homogenate samples using a validated LC-MS/MS method against a standard curve prepared in the corresponding matrix.
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for both plasma and brain concentration-time profiles.
-
The Brain-to-Plasma Ratio (Kp) is calculated as: Kp = AUC_brain / AUC_plasma .
-
-
Visual Guides & Pathways
References
- 1. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-Glycoprotein efflux reduces the brain concentration of the substance P (NK1 receptor) antagonists SR140333 and GR205171: a comparative study using mdr1a-/- and mdr1a+/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein efflux at the blood-brain barrier mediates differences in brain disposition and pharmacodynamics between two structurally related neurokinin-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Role of plasma protein binding in brain drug delivery - Quentin Smith [grantome.com]
- 10. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medical.researchfloor.org [medical.researchfloor.org]
- 12. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational use of plasma protein and tissue binding data in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models | Semantic Scholar [semanticscholar.org]
- 19. criver.com [criver.com]
- 20. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
Technical Support Center: Overcoming Solubility Issues with Novel NK1 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with novel neurokinin-1 (NK1) receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: Why do many novel NK1 antagonists exhibit poor water solubility?
A1: Many novel NK1 antagonists are complex, lipophilic molecules.[1][2] This high lipophilicity is often a characteristic that contributes to their binding affinity to the NK1 receptor, which is located in the central nervous system and peripheral tissues.[2][3] However, this same property leads to low aqueous solubility, which can hinder their dissolution in gastrointestinal fluids and limit oral bioavailability.[4][5] For instance, aprepitant (B1667566) is a highly lipophilic compound with low water solubility.[4] The challenge of poor aqueous solubility affects a significant percentage of new chemical entities in drug development pipelines, with over 70% facing this issue.[5]
Q2: What are the primary consequences of poor solubility for my NK1 antagonist experiments?
A2: Poor solubility can lead to several experimental challenges:
-
Low Bioavailability: Following oral administration, low solubility is a major factor contributing to poor and variable absorption from the gastrointestinal tract, resulting in insufficient drug concentration at the target site.[6]
-
Inaccurate in vitro Assay Results: Precipitation of the compound in aqueous assay buffers can lead to erroneous results in target-based or cell-based assays.
-
Difficulty in Formulation Development: Developing suitable dosage forms, especially for oral or intravenous administration, becomes a significant hurdle.[2][7]
-
Increased Dosing Requirements: To achieve the desired therapeutic effect, higher doses may be necessary, which can increase the risk of off-target effects and toxicity.[8]
Q3: What are the initial steps I should take to address the solubility of a new NK1 antagonist?
A3: A systematic approach is recommended. Start by characterizing the physicochemical properties of your compound, including its pKa, logP, and crystalline structure. Based on these properties, you can explore initial strategies such as pH modification and the use of co-solvents. For more challenging compounds, advanced formulation strategies may be necessary.
Troubleshooting Guides
Issue 1: My NK1 antagonist precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay.
-
Possible Cause: The concentration of the NK1 antagonist in the final aqueous solution exceeds its thermodynamic solubility. The DMSO concentration may not be sufficient to maintain solubility upon dilution.
-
Troubleshooting Steps:
-
Reduce Final Concentration: If your assay sensitivity allows, try working with a lower final concentration of the compound.
-
Increase Co-solvent Concentration: If permissible for your experimental system, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) might help. However, be cautious as higher concentrations of organic solvents can affect cellular health and assay performance.
-
Utilize Solubilizing Excipients: Consider the addition of non-ionic surfactants like polysorbates (e.g., Tween® 80) or cyclodextrins to the aqueous buffer to increase the solubility of your compound.[5]
-
Prepare a Nanosuspension: For in vivo studies, a nanosuspension can be prepared to improve dissolution rate and bioavailability.[9][10]
-
Issue 2: The oral bioavailability of my lead NK1 antagonist is low and variable in preclinical animal studies.
-
Possible Cause: The poor aqueous solubility of the compound is likely limiting its dissolution in the gastrointestinal tract, which is a rate-limiting step for absorption.[4]
-
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.[11] Techniques like micronization and nanomilling can be explored.
-
Formulation as a Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate.[4] This can be achieved through techniques like spray drying or hot-melt extrusion.
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating the drug in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization and absorption.[5][12]
-
Prodrug Approach: A water-soluble prodrug can be synthesized, which is then converted to the active antagonist in vivo.[7][9] A notable example is fosaprepitant, a water-soluble phosphoryl prodrug of aprepitant.[7][13]
-
Data Presentation: Solubility Enhancement Techniques for NK1 Antagonists
| Technique | Principle | Example Application | Key Advantages | Key Disadvantages |
| Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, increasing its solubility and dissolution rate.[4] | Aprepitant solubility is significantly higher in phosphatidylcholine-based solid dispersions compared to the pure drug.[4] | Simple and effective method to increase water solubility and dissolution rate.[4] | Potential for recrystallization of the amorphous drug over time, affecting stability.[14] |
| Nanonization | Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[9] | A nanoparticle formulation of aprepitant was developed to optimize oral absorption.[13] | Increases full contact with target cells and can minimize food effects on absorption.[4] | Can be a complex and costly manufacturing process.[15] |
| Prodrugs | A hydrophilic moiety is chemically attached to the drug molecule, which is cleaved in vivo to release the active drug. | Fosnetupitant is a water-soluble N-phosphoryloxymethyl prodrug of netupitant.[7] | Significantly improves aqueous solubility for intravenous formulations.[7] | The conversion rate to the active drug can vary, and the prodrug itself may have different properties.[9] |
| Cyclodextrin (B1172386) Complexation | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, forming a soluble inclusion complex.[5] | A common strategy for poorly soluble drugs to enhance solubility and dissolution.[16] | Can dramatically enhance solubility and mask undesirable properties of the drug.[5] | The amount of cyclodextrin required can be large, potentially leading to toxicity.[5] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a microemulsion upon contact with aqueous fluids.[12] | A popular approach for incorporating poorly water-soluble active components into inert lipid vehicles.[12] | Enhances solubilization and absorption through lymphatic pathways.[5] | Can be complex to formulate and may have stability issues.[12] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of an NK1 Antagonist using Solvent Evaporation
Objective: To enhance the dissolution rate of a poorly soluble NK1 antagonist by preparing a solid dispersion with a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) K30 - PVP K30).
Materials:
-
Novel NK1 antagonist
-
PVP K30
-
Methanol (B129727) (or another suitable volatile solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Accurately weigh the NK1 antagonist and PVP K30 in a predetermined ratio (e.g., 1:1, 1:2, 1:4 by weight).
-
Dissolve both the drug and the carrier in a suitable volume of methanol in a round-bottom flask. Ensure complete dissolution.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) until a solid film is formed on the flask wall.
-
Further dry the solid film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried solid from the flask and pulverize it using a mortar and pestle.
-
Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.
-
Characterize the solid dispersion for drug content, dissolution profile, and physical state (amorphous vs. crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
Protocol 2: Formulation of NK1 Antagonist-Loaded Nanosuspension using High-Pressure Homogenization
Objective: To improve the dissolution velocity and saturation solubility of a poorly soluble NK1 antagonist by preparing a nanosuspension.
Materials:
-
Novel NK1 antagonist
-
Stabilizer (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-pressure homogenizer
-
Particle size analyzer
Procedure:
-
Prepare a preliminary suspension of the NK1 antagonist in an aqueous solution of the stabilizer.
-
Subject this suspension to high-pressure homogenization. The number of homogenization cycles and the pressure applied will need to be optimized for the specific compound.
-
Monitor the particle size distribution of the suspension periodically during homogenization using a particle size analyzer.
-
Continue homogenization until a desired mean particle size and a narrow size distribution are achieved (typically in the range of 100-500 nm).
-
The final nanosuspension can be used for in vitro dissolution studies or in vivo bioavailability assessment.
Visualizations
Caption: NK1 Receptor Signaling Pathway and the Action of an Antagonist.
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 4. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Absorption of Cam-2445, and NK1 neurokinin receptor antagonist: in vivo, in situ, and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges in the Development of Intravenous Neurokinin‐1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose‐Finding, Phase 1 Study of Intravenous Fosnetupitant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. Nanotechnology based approaches for enhancing bioavailability of poorly soluble drugs (2024) | Smriti Dewangan [scispace.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. iipseries.org [iipseries.org]
- 16. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Neurokinin-1 (NK1) Receptor Antagonists
This guide provides troubleshooting advice and frequently asked questions for researchers working with Neurokinin-1 (NK1) receptor antagonists, with a specific focus on addressing challenges arising from species differences in antagonist potency.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of species-specific differences in NK1 receptor antagonist potency?
The primary reason for the marked differences in potency of many non-peptide NK1 receptor antagonists across species is variations in the amino acid sequence of the NK1 receptor (NK1R) itself.[1][2] While the natural ligand, Substance P (SP), binds with high affinity to NK1R in most species, the binding sites for non-peptide antagonists can differ significantly.[3][4] Specific amino acid residues within the transmembrane domains of the receptor are crucial for antagonist binding, and substitutions at these key positions between, for example, human and rat NK1 receptors, can lead to dramatic shifts in binding affinity and potency.[1]
Q2: My NK1 receptor antagonist is potent against the human receptor but shows weak activity in my rat model. Is this a common issue?
Yes, this is a very common and well-documented phenomenon.[1] Many non-peptide antagonists were developed and optimized for the human NK1 receptor and exhibit significantly lower affinity for rodent receptors. For example, the antagonist RP-67580 has a high affinity for the NK1 receptor in rats and mice but not in humans.[5] Conversely, other compounds are highly selective for the human receptor.[1] This discrepancy is a critical consideration when translating preclinical findings from animal models to clinical applications.[6]
Q3: What are the key metrics used to define and compare the potency of NK1 receptor antagonists?
The potency of an antagonist is typically quantified using one of the following metrics:
-
IC50 (Half Maximal Inhibitory Concentration): This is the concentration of an antagonist required to inhibit 50% of a specific biological response in vitro.[7][8] It is a functional measure of potency. Lower IC50 values indicate a more potent antagonist.[8]
-
Ki (Inhibition Constant): The Ki is the inhibition constant for a drug, representing the concentration of a competing ligand that would occupy 50% of the receptors if no other ligand were present.[7] It is derived from IC50 values using the Cheng-Prusoff equation and reflects the binding affinity of the antagonist for the receptor.[9][10]
-
pA2: This value is a measure of the potency of an antagonist in functional assays. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve.
Troubleshooting Guide
Problem: Significant discrepancy in antagonist efficacy between preclinical animal models and human receptors.
-
Cause: As detailed in the FAQs, this is often due to inherent structural differences in the NK1 receptor between species.[1][6] The binding pocket for non-peptide antagonists is not highly conserved across species.[3]
-
Solution:
-
Consult the Literature: Before selecting an antagonist, thoroughly review existing studies to find compounds that have been validated and show high affinity for the NK1 receptor in your specific animal model (e.g., rat, mouse).[2]
-
Verify with Binding Assays: If possible, perform a radioligand binding assay using membranes from your species of interest to confirm the antagonist's affinity (Ki) before proceeding with more complex functional studies.
-
Consider Species-Specific Antagonists: Some antagonists have been specifically identified for their high affinity to rodent receptors, such as L822429 for the rat NK1R.[2]
-
Problem: High variability or inconsistent results in radioligand binding assays.
-
Cause: Inconsistent results in binding assays can stem from several factors related to protocol execution. The IC50 values are highly dependent on the conditions under which they are measured.[7]
-
Solution: Ensure the following experimental conditions are optimized and consistently maintained:
-
Membrane Preparation Quality: Ensure consistent preparation of cell membranes expressing the NK1 receptor. Use protease inhibitors during homogenization to prevent receptor degradation.[11]
-
Buffer Composition: The assay buffer composition is critical. It should contain components like MgCl₂, BSA, and protease inhibitors (e.g., bacitracin) to ensure receptor stability and prevent ligand degradation.[9]
-
Radioligand Concentration: For competition assays, the concentration of the radioligand should ideally be at or below its Kd (dissociation constant) value to ensure accurate determination of the competitor's Ki.[12]
-
Incubation Time and Temperature: Allow the binding reaction to reach equilibrium. An incubation time of 60-90 minutes at room temperature is common, but this should be determined empirically.[11]
-
Non-Specific Binding (NSB): Ensure that NSB is accurately determined using a high concentration (e.g., 1 µM) of the unlabeled natural ligand (Substance P) and is less than 20% of the total binding.[11][12][13]
-
Data Presentation: Antagonist Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of various antagonists for the NK1 receptor across different species. Note the significant variations for many compounds.
| Antagonist | Human NK1 (Ki, nM) | Rat NK1 (Ki, nM) | Mouse NK1 (Ki, nM) | Guinea Pig NK1 (Ki, nM) |
| Aprepitant | 0.1 - 0.9 | ~100 | ~150 | ~2 |
| CP-96,345 | ~0.5 | ~300 | ~200 | ~0.4 |
| RP-67580 | >1000 | ~1 | ~2 | >1000 |
| L-733,060 | ~1 | ~1 | ~1 | ~1 |
Note: These values are approximate and compiled from various sources. Actual values can vary based on experimental conditions.
Experimental Protocols & Visualizations
Key Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR).[14][15] Upon binding its ligand, Substance P, it primarily couples to Gαq protein, initiating a signaling cascade that leads to intracellular calcium mobilization and various cellular responses.[16]
Caption: Simplified NK1 receptor signaling pathway.
Protocol: NK1 Receptor Competitive Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound for the NK1 receptor using a competitive radioligand binding assay.[9][11]
1. Materials
-
Cell Membranes: Prepared from cells stably expressing the NK1 receptor of the desired species.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA, 40 µg/mL bacitracin.[9][11]
-
Radioligand: e.g., [³H]-Substance P.
-
Unlabeled Ligand: Substance P (for non-specific binding).
-
Test Compound: Antagonist at various concentrations.
-
Filtration Apparatus: With glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail & Counter.
2. Procedure
Caption: Workflow for an NK1 receptor binding assay.
3. Assay Plate Setup (in a 96-well plate)
-
Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]-Substance P + 100 µL Membrane Suspension.
-
Non-Specific Binding (NSB): 50 µL unlabeled Substance P (1 µM final) + 50 µL [³H]-Substance P + 100 µL Membrane Suspension.[11]
-
Competitive Binding: 50 µL Test Compound (at various concentrations) + 50 µL [³H]-Substance P + 100 µL Membrane Suspension.
4. Incubation, Filtration, and Counting
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[11]
-
Terminate the reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters.
-
Wash the filters three times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[11]
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
5. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Generate Dose-Response Curve: Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the curve and determine the IC50 value.[9]
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
References
- 1. Molecular determinants of the species selectivity of neurokinin type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tacr1 Gene Variation and Neurokinin 1 Receptor Expression Is Associated with Antagonist Efficacy in Genetically Selected Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different binding epitopes on the NK1 receptor for substance P and non-peptide antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NK1 Antagonist Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing neurokinin-1 (NK1) receptor antagonists in in vivo experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with NK1 antagonists.
Issue 1: Lack of Efficacy Despite Administration of the NK1 Antagonist
Possible Causes and Solutions:
-
Inadequate Receptor Occupancy: The dose may be too low to achieve sufficient target engagement. It is often necessary to achieve high levels of central NK1 receptor occupancy (>90%) for a therapeutic effect.[1][2]
-
Poor Bioavailability: Many NK1 antagonists are highly lipophilic and have low aqueous solubility, which can lead to poor oral bioavailability.[5][6] The compound may precipitate in the gastrointestinal tract, limiting its absorption.[6]
-
Solution:
-
Review the formulation of your antagonist. Consider using nano-formulations or other strategies to improve solubility and bioavailability.[5]
-
Consider alternative routes of administration, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, to bypass issues with oral absorption.
-
-
-
Rapid Metabolism and Clearance: The pharmacokinetic profile of the antagonist may lead to rapid elimination from the body, resulting in a short duration of action.
-
Solution: Characterize the pharmacokinetic profile of your antagonist in the chosen animal model. This will help in designing an appropriate dosing regimen (e.g., more frequent administration or the use of a continuous delivery system like osmotic mini-pumps).
-
-
Mismatch Between Preclinical Model and Clinical Indication: The efficacy of NK1 antagonists can be highly dependent on the specific stimulus and the nature of the injury or disease model.[7] Some preclinical models of pain or anxiety have not translated well to clinical efficacy in humans.[1][2][8]
Issue 2: Inconsistent or Highly Variable Results
Possible Causes and Solutions:
-
Variability in Drug Administration: Inaccurate dosing or inconsistent administration techniques can lead to high variability.
-
Solution: Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage, i.p. injection). Use precise methods for preparing and administering the drug solutions.
-
-
Biological Variability: Factors such as age, sex, and genetic background of the animals can influence drug response.
-
Solution: Use animals of a consistent age, sex, and strain. Randomize animals to treatment groups to minimize bias.
-
-
Stress-Induced Effects: The stress of handling and drug administration can impact behavioral outcomes, particularly in studies of anxiety and depression.
-
Solution: Acclimate animals to the experimental procedures and handling before the start of the study. Include appropriate vehicle control groups to account for the effects of the administration procedure itself.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for my in vivo study with an NK1 antagonist?
A1: A good starting dose depends on the specific antagonist, the animal model, the route of administration, and the intended biological effect. It is always recommended to perform a literature search for your specific compound and model. The tables below provide some reported effective doses from preclinical studies. A dose-response study is crucial to determine the optimal dose for your specific experimental conditions.
Q2: How can I determine if my NK1 antagonist is reaching the target tissue (e.g., the brain)?
A2: You can assess target engagement through receptor occupancy studies. For preclinical research, ex vivo autoradiography is a common method.[3][4] This involves administering the antagonist to the animal, sacrificing it at a time point of interest, and then measuring the binding of a radiolabeled NK1 receptor ligand to tissue sections.[3][4] A reduction in radioligand binding in the treated animals compared to vehicle controls indicates receptor occupancy by your compound.[3]
Q3: My NK1 antagonist has poor water solubility. How can I formulate it for in vivo administration?
A3: For oral administration, formulation strategies such as nano-suspensions or amorphous solid dispersions can improve dissolution and bioavailability.[5] For parenteral routes (i.v., i.p., s.c.), co-solvents, surfactants, or cyclodextrins can be used to solubilize the compound. It is critical to first test the vehicle alone in a control group to ensure it does not have any biological effects in your model.
Q4: What are some common behavioral assays used to test the efficacy of NK1 antagonists in vivo?
A4: The choice of behavioral assay depends on the therapeutic area of interest. Some common models include:
-
Antiemetic activity: Cisplatin- or motion-induced emesis in ferrets and shrews (Suncus murinus).[9][10]
-
Antidepressant-like activity: The forced swim test and tail suspension test in rodents.[11]
-
Anxiolytic activity: The elevated plus maze, light-dark box, and marble-burying test in rodents.
-
Analgesic activity: Models of inflammatory or neuropathic pain, such as the formalin test or chronic constriction injury models, assessing thermal hyperalgesia and mechanical allodynia.[7]
-
Other CNS effects: The gerbil foot tapping (GFT) model is a pharmacodynamic assay for centrally-acting NK1 antagonists.[12]
Quantitative Data Summary
Table 1: Preclinical Dosages of Netupitant in Various Animal Models
| Animal Model | Indication | Route of Administration | Effective Dose | Reference |
| Ferret | Cisplatin-induced emesis | Oral (p.o.) | 1-3 mg/kg | [9][10] |
| Shrew (Suncus murinus) | Motion-induced emesis | Oral (p.o.) | ID₅₀ ≈ 0.1 mg/kg | [10] |
| Mouse | Substance P-induced scratching | Intraperitoneal (i.p.) | 1-10 mg/kg | [13] |
| Gerbil | NK1 agonist-induced foot tapping | Intraperitoneal (i.p.) | ID₅₀ = 1.5 mg/kg | [13] |
| Gerbil | NK1 agonist-induced foot tapping | Oral (p.o.) | ID₅₀ = 0.5 mg/kg | [13] |
Table 2: Preclinical Dosages of Aprepitant (B1667566) in Various Animal Models
| Animal Model | Indication | Route of Administration | Effective Dose | Reference |
| Gerbil | NK1 agonist-induced foot tapping | Intraperitoneal (i.p.) | 3 µmol/kg | [12] |
| Rat | General (Human Equivalent Dose) | Oral (p.o.) | 11.25 mg/kg | [14] |
Table 3: Preclinical Dosages of Other NK1 Antagonists
| Antagonist | Animal Model | Indication/Assay | Route of Administration | Effective Dose | Reference |
| CP-99994 | Gerbil | NK1 agonist-induced foot tapping | Intraperitoneal (i.p.) | 3 µmol/kg | [12] |
| ZD6021 | Gerbil | NK1 agonist-induced foot tapping | Intraperitoneal (i.p.) | 10 µmol/kg | [12] |
| CP-96,345 | Rat | Forced Swim Test | Intraperitoneal (i.p.) | 2.5-10 mg/kg | [11] |
| SR 48968 | Rat | Forced Swim Test | Intraperitoneal (i.p.) | 2.5-10 mg/kg | [11] |
| SR 142801 | Rat | Forced Swim Test | Intraperitoneal (i.p.) | 2.5-10 mg/kg | [11] |
Experimental Protocols
Protocol 1: Ex Vivo Receptor Occupancy Assay
This protocol provides a general workflow for determining NK1 receptor occupancy in the rodent brain.
-
Dose Administration: Administer the NK1 antagonist at various doses to different groups of animals. Include a vehicle control group. The route of administration should be consistent with your planned efficacy studies.
-
Time Course: Sacrifice animals at a predetermined time point after drug administration, which should ideally correspond to the peak plasma or brain concentration of the drug.
-
Tissue Harvest: Rapidly dissect the brain and freeze it on dry ice or in isopentane (B150273) cooled with liquid nitrogen. Store tissues at -80°C until sectioning.
-
Cryosectioning: Cut thin brain sections (e.g., 10-20 µm) using a cryostat and mount them on microscope slides.
-
Radioligand Binding: Incubate the sections with a radiolabeled NK1 receptor antagonist (e.g., [³H]-Substance P or a suitable antagonist radioligand).
-
Washing: Wash the sections to remove unbound radioligand.
-
Autoradiography: Expose the slides to a phosphor imaging screen or autoradiographic film.
-
Quantification: Quantify the density of radioligand binding in specific brain regions using image analysis software.
-
Calculation of Occupancy: Calculate the percentage of receptor occupancy for each dose group by comparing the specific binding in the treated animals to that in the vehicle-treated animals. The formula is: % Occupancy = 100 - [ (Specific binding in treated animal / Mean specific binding in vehicle animals) * 100 ].[15]
Protocol 2: Gerbil Foot Tap (GFT) Response Assay
This is a pharmacodynamic assay to assess the central activity of NK1 antagonists.
-
Animal Acclimation: Acclimate gerbils to the observation cages.
-
Antagonist Administration: Administer the NK1 antagonist or vehicle via the desired route (e.g., i.p. or p.o.).
-
Agonist Challenge: At a specified time after antagonist administration, administer a central challenge with an NK1 receptor agonist (e.g., intracerebroventricular injection of a selective agonist).
-
Behavioral Observation: Immediately after the agonist challenge, observe the animals and count the number of hind paw taps (B36270) over a defined period (e.g., 5 minutes).
-
Data Analysis: Compare the number of foot taps in the antagonist-treated groups to the vehicle-treated group. A reduction in foot tapping indicates that the antagonist has reached and blocked central NK1 receptors.
Visualizations
Caption: NK1 Receptor Signaling and Antagonist Blockade.
Caption: Workflow for In Vivo Dose Optimization of NK1 Antagonists.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Lack of efficacy of L-759274, a novel neurokinin 1 (substance P) receptor antagonist, for the treatment of generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absorption of Cam-2445, and NK1 neurokinin receptor antagonist: in vivo, in situ, and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of neurokinin-1 receptor agonism and antagonism in the rostral ventromedial medulla of rats with acute or persistent inflammatory nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NK1 receptor antagonists under investigation for the treatment of affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Profile of Antiemetic Activity of Netupitant Alone or in Combination with Palonosetron and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew) [frontiersin.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of aprepitant on the pharmacodynamics and pharmacokinetics of gliclazide in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Receptor localization, native tissue binding and ex vivo occupancy for centrally penetrant P2X7 antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Oral NK1 Receptor Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the oral bioavailability of Neurokinin-1 (NK1) receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of many NK1 receptor antagonists?
A1: The low oral bioavailability of several NK1 receptor antagonists primarily stems from their poor aqueous solubility and, in some cases, high lipophilicity.[1][2] Many of these compounds are classified under the Biopharmaceutics Classification System (BCS) as Class II or IV, meaning they have low solubility and variable permeability.[3] This poor solubility limits the dissolution of the drug in the gastrointestinal fluids, which is often the rate-limiting step for absorption.[1] Additionally, some NK1 receptor antagonists may be subject to presystemic metabolism in the gut wall and liver, further reducing the amount of active drug that reaches systemic circulation.[4][5]
Q2: My NK1 receptor antagonist shows poor solubility in aqueous media. What initial steps can I take to improve it?
A2: For initial solubility enhancement, several strategies can be employed in the early stages of development. A common and effective approach is to modify the physicochemical properties of the drug substance. This can include salt formation for ionizable compounds or the synthesis of a more soluble prodrug.[5][6][7] Another straightforward method is pH adjustment of the formulation, if the compound has pH-dependent solubility.[8] Co-solvents and surfactants can also be used in preclinical formulations to increase solubility.[8][9]
Q3: We are observing inconsistent and low bioavailability in our preclinical animal studies. What formulation strategies should we consider?
A3: Inconsistent and low bioavailability often points to dissolution-limited absorption. Advanced formulation strategies can significantly address this. Some of the most promising approaches for NK1 receptor antagonists include:
-
Particle Size Reduction: Micronization and nanonization increase the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[7][10] Nanoparticle formulations of aprepitant, for instance, have been developed to improve oral absorption.[1][11]
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous solid dispersion can substantially improve its solubility and dissolution rate.[1][10][12] Hot-melt extrusion is a common method for preparing these dispersions.[12]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and other lipid-based formulations can enhance the solubility and absorption of lipophilic drugs.[9][10]
-
Complexation: The use of cyclodextrins to form inclusion complexes can increase the aqueous solubility of poorly soluble drugs.[9]
Q4: How can I assess the intestinal permeability of my NK1 receptor antagonist in vitro?
A4: Several in vitro models are available to evaluate intestinal permeability. The most widely used and accepted method is the Caco-2 cell permeability assay.[13][14] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, forming tight junctions and expressing transporters found in the small intestine.[14] This model can provide an estimate of the apparent permeability coefficient (Papp). Other cell lines like MDCK cells can also be utilized.[13] Another common method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which is a non-cell-based assay that can predict passive transcellular permeability.[13]
Troubleshooting Guides
Issue 1: Low and Variable Dissolution Rates in a New Formulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate wetting of the drug substance. | Incorporate a suitable wetting agent or surfactant into the formulation. | Improved dissolution profile with faster and more consistent drug release. |
| Drug recrystallization from an amorphous state. | Characterize the solid state of the drug in the formulation using techniques like DSC or XRD. If recrystallization is confirmed, consider using a different polymer or a higher polymer-to-drug ratio in the solid dispersion. | Stabilization of the amorphous form and prevention of conversion to a less soluble crystalline form. |
| Insufficient disintegration of the dosage form. | Optimize the concentration of disintegrants in the formulation. | Faster tablet or capsule disintegration, leading to more rapid drug release. |
| Inappropriate dissolution test method. | Ensure the dissolution medium has the appropriate pH and that sink conditions are maintained. The agitation speed may also need to be optimized.[15][16] | A more discriminatory and reproducible dissolution method that accurately reflects the formulation's performance. |
Issue 2: High Efflux Ratio in Caco-2 Permeability Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| The compound is a substrate for efflux transporters (e.g., P-glycoprotein). | Conduct the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). | A significant reduction in the efflux ratio, confirming that the compound is a P-gp substrate. |
| Poor apical solubility leading to inaccurate measurements. | Ensure the concentration of the compound in the donor compartment is below its solubility limit in the assay buffer. The use of a solubilizing agent may be necessary. | More accurate and reliable permeability data. |
| Compromised integrity of the Caco-2 cell monolayer. | Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure monolayer integrity. | Confirmation that the observed high efflux is not an artifact of a leaky cell monolayer. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Selected Oral NK1 Receptor Antagonists
| Drug | Oral Bioavailability (%) | Time to Peak Plasma Concentration (Tmax, hours) | Protein Binding (%) |
| Aprepitant | 60-65%[17][18] | 3-4[17][18] | >95%[18] |
| Fosaprepitant | (Prodrug of Aprepitant)[4] | - | - |
| Casopitant | 83%[17][18] | 0.5-1.5[18] | >99%[18] |
| Netupitant | High[17][18] | 5[18] | 99%[18] |
| Rolapitant | High[17][18] | 2-3[18] | NA |
Data compiled from multiple sources. Specific values may vary based on the study population and formulation.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[19]
Materials:
-
Test compound (NK1 receptor antagonist)
-
Relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8)
-
Scintillation vials or glass flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Add an excess amount of the test compound to a vial containing a known volume of the desired buffer. The presence of undissolved solid should be visible.[8]
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[19]
-
After equilibration, stop the shaker and allow the samples to sit for a short period to allow for partial sedimentation.
-
Separate the undissolved solid from the supernatant by centrifugation or filtration.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).
-
The determined concentration represents the equilibrium solubility of the compound in that specific medium.
Protocol 2: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
This protocol describes a general procedure for in vitro dissolution testing of solid oral dosage forms.[15]
Materials:
-
Solid dosage form (tablet or capsule) of the NK1 receptor antagonist
-
Dissolution testing apparatus (USP Apparatus 2)
-
Dissolution medium (e.g., 900 mL of 0.1 N HCl or other relevant buffer)[20]
-
Sinkers (if required for capsules)
-
Automated or manual sampling system
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
De-gas the dissolution medium and equilibrate it to 37 ± 0.5°C in the dissolution vessels.
-
Set the paddle speed to the desired rate (commonly 50 or 75 rpm).[16]
-
Carefully drop one dosage unit into each vessel. Start the timer immediately.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample from each vessel through a filtered cannula.
-
Replace the withdrawn volume with fresh, pre-warmed medium if necessary.
-
Analyze the samples for the concentration of the dissolved drug using a validated analytical method.
-
Calculate the percentage of drug released at each time point and plot the dissolution profile (percent released vs. time).
Visualizations
Caption: Experimental workflow for enhancing oral bioavailability.
Caption: Barriers to oral absorption of NK1 receptor antagonists.
Caption: Strategies to overcome poor aqueous solubility.
References
- 1. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption of Cam-2445, and NK1 neurokinin receptor antagonist: in vivo, in situ, and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aprepitant: Review on Solubility Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Oral anticancer drugs: mechanisms of low bioavailability and strategies for improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of aprepitant, the first neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Permeability and Intestinal Absorption Study for Orally Administered Drugs: Preclinical Research Methods and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. agnopharma.com [agnopharma.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. Pharmacology of neurokinin antagonists and novel antiemetics | Anesthesia Key [aneskey.com]
- 18. Pharmacology of neurokinin antagonists and novel antiemetics (Chapter 8) - Postoperative Nausea and Vomiting [cambridge.org]
- 19. researchgate.net [researchgate.net]
- 20. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
Technical Support Center: Developing NK1 Antagonists for Sustained Endosomal Signaling Disruption
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on neurokinin 1 receptor (NK1R) antagonists designed to disrupt sustained endosomal signaling.
Frequently Asked Questions (FAQs)
Q1: What is sustained endosomal signaling of the NK1 receptor, and why is it a therapeutic target?
A1: Upon activation by its ligand, Substance P (SP), the NK1 receptor (NK1R) is internalized from the cell surface into endosomes.[1][2] Unlike transient signaling from the plasma membrane, the NK1R can continue to signal from within these endosomes, leading to prolonged downstream effects like sustained neuronal excitation and pain transmission.[1][2][3][4] This sustained endosomal signaling is a key therapeutic target because disrupting it offers the potential for long-lasting therapeutic effects, such as prolonged pain relief, that may not be achievable with antagonists that only block the receptor at the cell surface.[1][5][6]
Q2: What are the key characteristics of an NK1R antagonist designed to disrupt sustained endosomal signaling?
A2: To effectively disrupt sustained endosomal signaling, an NK1R antagonist should possess several key characteristics. It needs to be able to penetrate the cell membrane to reach the internalized receptors.[6][7] Furthermore, it should be designed to accumulate or persist in the acidic environment of endosomes.[3][6] This can be achieved by modifying the antagonist's lipophilicity and pKa.[3][6][7] Such modifications help ensure that the antagonist can access and block the NK1R in the subcellular compartment where sustained signaling occurs.
Q3: What are the standard assays to measure NK1R internalization and endosomal signaling?
A3: Several assays are commonly used to quantify NK1R internalization and signaling from endosomes. Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques to measure receptor trafficking and protein-protein interactions in live cells.[1] For instance, BRET can be used to monitor the proximity of NK1R to resident endosomal proteins like RAB5A to quantify internalization.[1] Functional assays, such as measuring the accumulation of inositol (B14025) 1-phosphate (IP1) or monitoring the phosphorylation of extracellular signal-regulated kinase (ERK), can be used to quantify downstream signaling events.[1][3]
Q4: How do I choose the right cell line for my experiments?
A4: The choice of cell line is critical for obtaining reliable results. It is advisable to use a cell line with low endogenous expression of your target GPCR to avoid confounding signals.[8] Cell lines like Human Embryonic Kidney 293 (HEK293) cells are frequently used for their high transfection efficiency and robust growth characteristics, allowing for the stable or transient expression of the NK1R.[1] It's also important to maintain a consistent and low passage number for your cells, as excessive passaging can lead to altered receptor expression and signaling fidelity.[8]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Low or no antagonist potency in functional assays (e.g., IP1 accumulation). | Inactive or degraded antagonist. | Verify the integrity and concentration of your antagonist stock. Prepare fresh solutions and store them appropriately. |
| Low receptor expression in your cell line. | Confirm the expression level of NK1R in your cells using techniques like Western blotting or flow cytometry. If expression is low, consider optimizing your transfection protocol or generating a stable cell line with higher expression.[8] | |
| Inappropriate assay conditions. | Optimize assay parameters such as incubation times and agonist concentration. Ensure you are using an agonist concentration that elicits a submaximal response (e.g., EC80) to provide a clear window for observing antagonism.[9] | |
| Inconsistent results between experimental replicates. | Cell health and passage number variability. | Use cells that are healthy, within a consistent and low passage number range, and not overgrown for all experiments.[8] |
| Pipetting errors. | Calibrate your pipettes regularly and use appropriate pipetting techniques, especially for viscous solutions.[8] | |
| Issues with compound solubility. | Test the solubility of your antagonists. For hydrophobic compounds, consider using non-binding surface plates and diluting in a buffer containing a carrier protein like 0.1% BSA.[10] | |
| Antagonist shows potency at the plasma membrane but fails to inhibit sustained endosomal signaling. | Poor cell permeability of the antagonist. | The antagonist may not be efficiently crossing the plasma membrane to reach the endosomes. Consider modifying the chemical properties of the antagonist to improve its lipophilicity.[3][6][7] |
| Antagonist is not retained in endosomes. | The antagonist may be rapidly cleared from the acidic endosomal compartment. Modifying the antagonist's pKa to promote its accumulation in acidic environments can address this issue.[3][6] | |
| The chosen assay is not sensitive enough to detect endosomal signaling. | Utilize targeted biosensors that can measure signaling events with subcellular resolution to specifically assess endosomal signaling.[11] | |
| High background signal in your assay. | Constitutive receptor activity. | Some GPCRs can exhibit basal activity even without an agonist. If this is the case, using an inverse agonist can help reduce the background signal.[8] |
| Non-specific binding of reagents. | Increase the number of washing steps in your protocol. Including a non-specific binding control by adding a high concentration of an unlabeled ligand can also help.[8] |
Quantitative Data Summary
The following table summarizes the inhibitory potency of various NK1R antagonists on Substance P-induced IP1 accumulation.
| Antagonist | IC50 (nM) | Cell Line | Reference |
| Aprepitant | 170 | HEK293T | [3] |
| Netupitant | 178 | HEK293T | [3] |
Experimental Protocols
Protocol 1: Inositol 1-Phosphate (IP1) Accumulation Assay
This protocol is used to quantify the potency of NK1R antagonists by measuring their ability to inhibit Substance P (SP)-induced IP1 accumulation.
-
Cell Culture: Culture HEK293T cells expressing the human NK1R in your preferred growth medium.
-
Cell Plating: Seed the cells into 96-well plates and grow to 90-95% confluency.
-
Antagonist Pre-incubation: On the day of the assay, wash the cells with assay buffer. Add your NK1R antagonist at various concentrations to the appropriate wells. Incubate for 90 minutes.
-
Agonist Stimulation: Add a concentration of SP that elicits a submaximal response (e.g., 10 nM, ~EC80) to the wells and incubate for an additional 90 minutes.
-
IP1 Measurement: Lyse the cells and measure IP1 accumulation using a commercially available IP-One HTRF assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IP1 accumulation against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.[3]
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for NK1R Internalization
This protocol measures NK1R internalization by monitoring its proximity to the early endosome marker, Rab5a.
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for NK1R tagged with a BRET donor (e.g., Rluc8) and Rab5a tagged with a BRET acceptor (e.g., Venus).
-
Cell Plating: Plate the transfected cells in 96-well plates.
-
Assay Procedure: On the day of the assay, wash the cells with assay buffer.
-
Baseline Measurement: Measure the baseline BRET signal before adding any ligand.
-
Agonist Stimulation: Add SP at a concentration known to induce internalization (e.g., 100 nM).
-
BRET Measurement: Measure the BRET signal at various time points after SP addition to monitor the increase in proximity between NK1R-Rluc8 and Rab5a-Venus, which indicates receptor internalization.
-
Data Analysis: Calculate the change in BRET ratio over time to quantify the kinetics and extent of NK1R internalization.[1]
Visualizations
Caption: NK1R signaling at the plasma membrane and after internalization into endosomes.
Caption: A typical workflow for screening and identifying NK1R antagonists that block endosomal signaling.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. Neurokinin 1 receptor signaling in endosomes mediates sustained nociception and is a viable therapeutic target for prolonged pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurokinin 1 receptor signaling in endosomes mediates sustained nociception and is a viable therapeutic target for prolonged pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Neurokinin 1 receptor signaling in endosomes mediates sustained nociception and is a viable therapeutic target for prolonged pain relief: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. Sustained endosomal release of a neurokinin-1 receptor antagonist from nanostars provides long-lasting relief of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic antagonism of the neurokinin 1 receptor in endosomes provides sustained pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicineinnovates.com [medicineinnovates.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Infusion-Site Reactions with Intravenous NK1 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize infusion-site reactions (ISRs) associated with intravenous (IV) Neurokinin-1 (NK1) receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What are infusion-site reactions (ISRs) and what are their common signs and symptoms?
A1: Infusion-site reactions are adverse events that occur at or near the site of an intravenous infusion. They can range from mild, local irritation to severe tissue damage. Common signs and symptoms include:
-
Pain, stinging, or a burning sensation at the infusion site
-
Erythema (redness)
-
Swelling or edema
-
Induration (hardening of the tissue)
-
Thrombophlebitis (inflammation of a vein with clot formation)
-
In rare, severe cases, extravasation can lead to ulceration or necrosis (tissue death).
Q2: What is the primary cause of ISRs with certain intravenous NK1 antagonists like fosaprepitant (B1673561)?
A2: The primary cause of ISRs associated with the IV NK1 antagonist fosaprepitant is the excipient Polysorbate 80.[1] This synthetic surfactant is used to solubilize the drug but is not inert and has been linked to hypersensitivity reactions and ISRs.[1] The mechanism is believed to involve the release of histamine (B1213489) from mast cells, leading to local inflammation.[2]
Q3: Are there IV NK1 antagonists with a lower risk of ISRs?
A3: Yes. Newer formulations of IV NK1 antagonists have been developed to be free of synthetic surfactants like Polysorbate 80, which significantly reduces the risk of ISRs. These include:
-
CINVANTI® (aprepitant injectable emulsion): This is a synthetic-surfactant-free, oil-in-water emulsion formulation of aprepitant.[3][4]
-
IV NEPA (fosnetupitant/palonosetron): The IV formulation of NEPA contains fosnetupitant, a water-soluble prodrug of netupitant, which does not require surfactants or solubility enhancers.[5][6] Clinical studies have reported no infusion site reactions related to IV NEPA administration.[5][7][8]
Q4: Does the site of IV administration affect the risk of ISRs?
A4: Yes, the administration site is a significant factor. Studies have shown that administering fosaprepitant through a peripheral venous line is associated with a much higher incidence of ISRs compared to infusion via a central venous catheter.[1]
Q5: What is the difference between an infusion-site reaction and extravasation?
A5: An infusion-site reaction is a broader term for any adverse event at the infusion site, including irritation, redness, and pain. Extravasation is a specific, severe type of ISR where the infused liquid (vesicant or irritant) leaks from the vein into the surrounding tissue, potentially causing significant damage.[9] While NK1 antagonists are generally not classified as vesicants, extravasation can still lead to pain and inflammation.
Troubleshooting Guide: Managing an Acute Infusion-Site Reaction
If an infusion-site reaction is suspected during or shortly after the administration of an IV NK1 antagonist, follow these steps:
-
Stop the Infusion Immediately: This is the first and most critical step to prevent further irritation or damage.[9]
-
Disconnect the IV Tubing: Leave the cannula or catheter in place initially.[9]
-
Attempt to Aspirate Residual Drug: Attach a sterile syringe to the cannula hub and gently try to withdraw any remaining drug from the catheter and surrounding tissue.[9] Avoid applying excessive pressure to the area.
-
Assess and Grade the Reaction: Evaluate the site for signs of erythema, swelling, pain, and blistering. Use a standardized grading system like the Common Terminology Criteria for Adverse Events (CTCAE) to classify the severity (see Clinical Protocol section).
-
Notify the Responsible Physician/Clinical Investigator: Report the event and its severity immediately.
-
Administer Supportive Care:
-
Elevation: Elevate the affected limb to help reduce swelling.
-
Thermal Application: For most non-vesicant extravasations or irritations, a cold compress can be applied to promote vasoconstriction and limit drug dispersion.[10] However, for some agents, a warm compress is recommended to enhance vasodilation and dispersal. Follow institutional guidelines. Apply intermittently for 15-20 minutes, 3-4 times a day for the first 24-48 hours.[10]
-
-
Document the Event: Thoroughly document the incident, including the time of onset, signs and symptoms, actions taken, and patient response. Mark the affected area with a surgical marker and take a photograph if possible, with patient consent.[10]
-
Patient Follow-up: Monitor the site regularly for worsening symptoms, especially over the first 24-72 hours.
Below is a decision-making workflow for managing an observed infusion-site reaction.
Data Presentation: Incidence of Infusion-Site Reactions
The choice of IV NK1 antagonist formulation significantly impacts the incidence of ISRs. Formulations containing the excipient Polysorbate 80 are associated with a higher rate of these adverse events.
Table 1: Comparison of Infusion-Site Adverse Events (ISAEs) with Different IV NK1 Antagonists
| IV NK1 Antagonist Formulation | Key Excipient(s) of Concern | Incidence of Infusion-Site Adverse Events (ISAEs) | Study Population / Context | Citation(s) |
| Fosaprepitant | Polysorbate 80 | 7% (Infusion site pain) | Healthy Subjects (n=200) | [11] |
| Fosaprepitant | Polysorbate 80 | 15% - 28.7% (per dose / per patient) | Patients receiving chemotherapy via peripheral line | [12] |
| Fosaprepitant | Polysorbate 80 | Significantly higher vs. Aprepitant (oral) | Patients receiving paclitaxel/carboplatin | |
| CINVANTI® (Aprepitant Emulsion) | None (Surfactant-free) | 0% (Infusion site pain) | Healthy Subjects (n=196) | [11] |
| IV NEPA (Fosnetupitant) | None (Surfactant-free) | 0% | Patients receiving highly emetogenic chemotherapy | [5][7][8] |
| IV NEPA (Fosnetupitant) | None (Surfactant-free) | 5.4% (Asymptomatic thrombosis via Doppler) | Healthy Volunteers | [7][13] |
Experimental Protocols
Protocol 1: Preclinical Assessment of Intravenous Tolerability (Rabbit Model)
This protocol outlines a method for evaluating the local tolerance of a new intravenous NK1 antagonist formulation using the marginal ear vein of rabbits, a standard model for this purpose.
Objective: To assess and compare the local irritation potential of a test formulation against a control vehicle following intravenous infusion.
Materials:
-
Test NK1 antagonist formulation
-
Vehicle control (e.g., sterile saline)
-
New Zealand White rabbits (young, 2.5-3.0 kg)
-
23-25 gauge needles or butterfly catheters
-
Infusion pump
-
Clippers, 70% alcohol, sterile gauze
-
Topical anesthetic cream (e.g., EMLA)
-
Formalin (10%) and histology processing reagents
Methodology:
-
Animal Preparation (24h prior): Acclimatize animals to the housing facility. Perform a general health check.
-
Infusion Site Preparation: Gently restrain the rabbit. Shave the fur over the marginal ear vein on both ears. Apply a topical anesthetic cream to the site approximately 10-20 minutes before cannulation.[14]
-
Drug Administration:
-
Clean the site with 70% alcohol.
-
Insert the catheter into the marginal ear vein. The test article is administered to one ear, and the vehicle control to the other, serving as an internal control.
-
Infuse the test/vehicle article at a slow, controlled rate (e.g., 0.5 mL/min) for a predetermined duration. The total volume should not exceed recommended limits (e.g., 2-5 mL/kg as a bolus).[6]
-
-
Macroscopic Observation:
-
Observe the infusion sites immediately after infusion and at 24, 48, and 72 hours post-infusion.
-
Score the sites for erythema (redness), edema (swelling), and any other signs of irritation using a semi-quantitative scoring system (e.g., 0=None, 1=Minimal, 2=Mild, 3=Moderate, 4=Severe).
-
-
Histopathological Evaluation:
-
At the end of the observation period (e.g., 72 hours), euthanize the animals.
-
Collect the infused vein segments and surrounding tissue and fix in 10% neutral buffered formalin.[5]
-
Process tissues for histology (paraffin embedding, sectioning) and stain with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should perform a blinded evaluation, scoring for parameters such as inflammation, perivascular edema, hemorrhage, thrombosis, and endothelial damage.[5][15][16]
-
The workflow for this preclinical assessment is visualized below.
Protocol 2: Clinical Trial Assessment of Infusion-Site Reactions
This protocol describes the methodology for assessing ISRs as a safety endpoint in a Phase I or Phase III clinical trial for a new IV NK1 antagonist.
Objective: To systematically evaluate the incidence, severity, and nature of ISRs associated with a new IV NK1 antagonist in human subjects.
Methodology:
-
Patient Population: Define the study population (e.g., healthy volunteers for a Phase I study, or cancer patients receiving specific chemotherapy regimens for a Phase III study).[1][13]
-
Drug Administration:
-
Develop a standardized procedure for drug preparation and administration, specifying the final concentration, diluent, infusion volume, and rate of infusion.
-
Clearly define the allowed sites for peripheral IV access (e.g., forearm preferred over hand or wrist).
-
-
Clinical Assessment:
-
Trained research nurses or investigators must assess the infusion site at specific time points: before the infusion, during the infusion, immediately post-infusion, and at 24 and 48 hours post-infusion.
-
The assessment should be both subjective (patient-reported symptoms like pain, itching, burning) and objective (investigator-observed signs like redness, swelling, induration, palpable venous cord).
-
-
Standardized Grading:
-
All ISRs must be graded for severity using the NCI Common Terminology Criteria for Adverse Events (CTCAE) .[17] This ensures consistent and comparable data collection.
-
Key CTCAE terms include "Infusion related reaction" and "Infusion site extravasation."
-
Table 2: NCI CTCAE v5.0 Grading for Selected Infusion-Site Adverse Events
| Adverse Event | Grade 1 (Mild) | Grade 2 (Moderate) | Grade 3 (Severe) | Grade 4 (Life-threatening) |
| Infusion related reaction | Mild, transient reaction; infusion interruption not indicated. | Therapy or infusion interruption indicated but responds promptly to symptomatic treatment. | Prolonged; recurrence of symptoms; hospitalization indicated. | Life-threatening consequences; urgent intervention indicated. |
| Infusion site extravasation | - | Erythema with associated symptoms (e.g., edema, pain, induration). | Ulceration or necrosis; severe tissue damage; operative intervention indicated. | Life-threatening consequences; urgent intervention indicated. |
| Infusion site phlebitis | Erythema with associated symptoms (e.g., pain, edema); not interfering with ADL. | Pain; edema or induration; interfering with instrumental ADL. | Induration with venous cord palpable >7.5 cm; superficial ulceration; interfering with self care ADL. | Severe tissue damage; operative intervention indicated. |
Source: Adapted from NCI CTCAE documentation.[10]
-
Data Analysis: The primary safety endpoint will be the incidence of ISRs of any grade. Secondary endpoints will include the incidence of Grade 2 or higher ISRs and the time to onset of any reaction. Data will be stratified by the site of infusion (peripheral vs. central) and other relevant covariates.
Mandatory Visualizations: Signaling Pathway
Hypothesized Mechanism of Polysorbate 80-Induced ISR
The excipient Polysorbate 80, found in formulations like fosaprepitant, is a key contributor to ISRs. While the exact mechanism is complex, a primary pathway is believed to involve non-immune-mediated histamine release from local mast cells and basophils. This leads to increased vascular permeability, vasodilation, and local inflammation, manifesting as the classic signs of an ISR.
References
- 1. Frontiers | Safety assessment of neurokinin-1 receptor antagonist: real-world adverse event analysis from the FAERS database [frontiersin.org]
- 2. Construction of a rabbit model with vinorelbine administration via peripherally inserted central catheter and dynamic monitoring of changes in phlebitis and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. Safety of neurokinin-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histological dermal changes caused by preparation and application procedures in percutaneous dose toxicity studies in dogs, rabbits and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.unsw.edu.au [research.unsw.edu.au]
- 7. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 8. Histology Scoring System for Murine Cutaneous Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.fsu.edu [research.fsu.edu]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of Reliable, Valid and Responsive Scoring Systems for Endoscopy and Histology in Animal Models for Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges in the Development of Intravenous Neurokinin-1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose-Finding, Phase 1 Study of Intravenous Fosnetupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.vt.edu [research.vt.edu]
- 15. Construction of a rabbit model with vinorelbine administration via peripherally inserted central catheter and dynamic monitoring of changes in phlebitis and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Principles for valid histopathologic scoring in research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Reduce the Placebo Effect in Clinical Trials of NK1 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in mitigating the placebo effect in clinical trials of Neurokinin-1 (NK1) receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: Why is the placebo effect particularly challenging in clinical trials of NK1 antagonists for indications like depression?
The placebo response is a significant factor in clinical trials for many conditions, but it is especially prominent in studies of psychiatric disorders such as major depressive disorder (MDD).[1][2][3][4] This is due to several factors, including the subjective nature of outcome measures (e.g., patient-reported symptoms), the natural fluctuation of the illness, and high patient and investigator expectations for improvement.[1][3][4] Clinical trials of NK1 antagonists for depression have faced challenges in demonstrating a clear separation from placebo, with some studies failing to show a statistically significant difference between the active drug and placebo.[5][6][7]
Q2: What are the primary strategies to reduce the placebo effect in clinical trials?
Several strategies can be employed to minimize the impact of the placebo response. These can be broadly categorized into:
-
Study Design Modifications: Implementing specific trial designs to identify and exclude placebo responders or to enrich the study population with likely drug responders.
-
Participant and Investigator Training: Educating both study participants and clinical site staff on the nature of the placebo effect and the importance of accurate symptom reporting.[1][8][9][10]
-
Blinding and Randomization: Ensuring that both participants and investigators are unaware of treatment allocation to reduce bias.[11]
Q3: What is a placebo run-in period, and how can it be implemented?
A placebo run-in period is a phase at the beginning of a clinical trial where all participants receive a placebo.[10][12][13][14] The primary goal is to identify and exclude "placebo responders" – individuals who show significant improvement on placebo alone – before randomizing the remaining participants to the active drug or placebo.[10] While this approach is common, some meta-analyses suggest that single-blind placebo run-in periods may not consistently reduce the placebo response or increase the difference between the drug and placebo.[13]
For a detailed methodology, please refer to the Experimental Protocols section below.
Q4: What is the Sequential Parallel Comparison Design (SPCD), and when should it be used?
The Sequential Parallel Comparison Design (SPCD) is a two-stage trial design developed to reduce the impact of high placebo response.[15][16][17][18][19] In the first stage, participants are randomized to either the active drug or a placebo. In the second stage, placebo non-responders from the first stage are re-randomized to either the active drug or placebo.[16][17][19] This design allows for the enrichment of the second stage with patients who are less likely to respond to placebo.[19] SPCD is particularly useful in indications with historically high placebo response rates, such as psychiatric disorders.[15][19]
For a detailed methodology, please refer to the Experimental Protocols section below.
Q5: How can training for investigators and participants help in reducing the placebo effect?
Training programs for both site staff and study participants can significantly mitigate the placebo response by addressing expectation biases and improving the accuracy of symptom reporting.[1][8][9][10]
-
Investigator Training: Focuses on neutral communication with patients, avoiding leading questions, and managing expectations.[2][10]
-
Participant Training: Educates participants about the placebo effect, the importance of honest and accurate symptom reporting, and how to use assessment tools correctly.[8][9]
Troubleshooting Guides
Problem: High variability in placebo response across different study sites.
-
Possible Cause: Inconsistent communication and interaction between site staff and participants. Differences in how the study protocol and the nature of the trial are explained can influence patient expectations.
-
Solution: Implement a standardized training program for all investigators and site staff across all study locations. This training should emphasize neutral language, consistent administration of questionnaires, and strategies for managing participant expectations.[2][10] Regular monitoring and retraining can also help ensure consistency.
Problem: A significant number of participants drop out of the study after the placebo run-in phase.
-
Possible Cause: The criteria for defining a "placebo responder" may be too stringent, or the duration of the run-in period may be too long, leading to participant fatigue or disappointment.
-
Solution: Carefully define the criteria for placebo response based on clinically meaningful changes and historical data from similar trials. The duration of the run-in period should be long enough to identify a response but short enough to maintain participant engagement. Clear communication with participants about the purpose of the run-in phase is also crucial.
Problem: Difficulty in demonstrating a statistically significant difference between the NK1 antagonist and placebo, even with a well-designed trial.
-
Possible Cause: The placebo response rate may still be too high, masking the true effect of the drug. This has been a challenge in several NK1 antagonist trials for depression.[5][6]
-
Solution: Consider more advanced trial designs like the Sequential Parallel Comparison Design (SPCD) to enrich the study population with placebo non-responders.[15][16][17][18][19] Additionally, ensure that the dosage of the NK1 antagonist is sufficient to achieve high receptor occupancy, as this has been suggested as a critical factor for efficacy.
Data Presentation
Table 1: Summary of Placebo and Drug Response in Clinical Trials of NK1 Antagonists for Major Depressive Disorder
| NK1 Antagonist | Study | Primary Outcome Measure | Placebo Response (Change from Baseline) | Drug Response (Change from Baseline) | Drug-Placebo Difference | p-value |
| Casopitant (B1241461) | Study 092[5][6] | HAMD-17 | -8.0 (approx.) | -10.7 (80 mg/d) | -2.7 | 0.023 |
| HAMD-17 | -8.0 (approx.) | Not significant (30 mg/d) | - | 0.07 | ||
| Casopitant | Study 096[5][6] | HAMD-17 | Not specified | Not specified | -1.7 | 0.282 |
| Aprepitant | Phase II Trial | HAM-D-17 | Not specified | Not specified | Significant improvement vs. placebo | <0.05 |
| Vestipitant | Phase II Trial | HAM-D-17 | Not specified | Not specified | No significant difference from placebo | >0.05 |
Note: Data is compiled from publicly available information and may not be directly comparable across studies due to differences in trial design and patient populations. HAMD-17 refers to the 17-item Hamilton Depression Rating Scale.
Experimental Protocols
Protocol 1: Single-Blind Placebo Run-in Period
Objective: To identify and exclude placebo responders prior to randomization.
Methodology:
-
Screening and Enrollment: Participants who meet the initial inclusion and exclusion criteria are enrolled in the study.
-
Informed Consent: The informed consent process must clearly state that participants will receive a placebo during the initial phase of the trial.[20] Note: Some single-blind designs involve a degree of deception, which raises ethical considerations and may not be permissible by all institutional review boards.[13][14]
-
Placebo Administration: All enrolled participants receive a placebo that is identical in appearance, taste, and administration schedule to the active investigational drug. This phase typically lasts for 1 to 2 weeks.[12]
-
Symptom Assessment: The primary efficacy endpoint (e.g., HAMD-17 score) is assessed at the beginning and end of the run-in period.
-
Definition of Placebo Response: A pre-specified criterion for what constitutes a "placebo response" is used. For example, a ≥25% reduction in the HAMD-17 score from baseline.
-
Exclusion of Placebo Responders: Participants who meet the criteria for a placebo response are excluded from the subsequent randomization phase of the trial.
-
Randomization: Participants who did not respond to the placebo are then randomized to receive either the active NK1 antagonist or a placebo in a double-blind manner.
Protocol 2: Sequential Parallel Comparison Design (SPCD)
Objective: To enrich the study population with placebo non-responders in a two-stage design.
Methodology:
-
Stage 1: Initial Randomization
-
A larger proportion of participants are randomized to the placebo group (e.g., a 2:1 or 3:1 ratio of placebo to active drug).[19]
-
The duration of Stage 1 is typically 4-6 weeks.
-
The primary efficacy endpoint is assessed at the end of Stage 1.
-
-
Identification of Placebo Non-Responders
-
A pre-defined criterion for "non-response" is applied to the placebo group from Stage 1 (e.g., <25% improvement on the HAMD-17).
-
-
Stage 2: Re-randomization of Placebo Non-Responders
-
Placebo non-responders from Stage 1 are re-randomized to receive either the active drug or a placebo for a second treatment period (e.g., another 4-6 weeks).[16][17][19]
-
Participants who were on the active drug in Stage 1 continue on the active drug. Placebo responders from Stage 1 may also continue on placebo to maintain the blind, but their data from Stage 2 are not included in the primary analysis.[19]
-
-
Data Analysis
Mandatory Visualization
NK1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the NK1 receptor upon binding of Substance P.
Experimental Workflow for a Placebo Run-in Design
Caption: Workflow diagram of a clinical trial with a placebo run-in period.
Logical Relationship of Factors Influencing Placebo Response
Caption: Factors influencing the overall placebo response in clinical trials.
References
- 1. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cognivia.com [cognivia.com]
- 3. signanthealth.com [signanthealth.com]
- 4. A Model of Placebo Response in Antidepressant Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Results from 2 randomized, double-blind, placebo-controlled studies of the novel NK1 receptor antagonist casopitant in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NK1 receptor antagonism and emotional processing in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clario.com [clario.com]
- 9. lotuscr.com [lotuscr.com]
- 10. premier-research.com [premier-research.com]
- 11. Mitigating the Placebo Effect: Strategies for Reliable Research and Care - Mind the Graph Blog [mindthegraph.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. mrctcenter.org [mrctcenter.org]
- 14. thehastingscenter.org [thehastingscenter.org]
- 15. mgh-ctni.org [mgh-ctni.org]
- 16. alirahealth.com [alirahealth.com]
- 17. pharmasug.org [pharmasug.org]
- 18. bassconference.org [bassconference.org]
- 19. openaccessjournals.com [openaccessjournals.com]
- 20. scribd.com [scribd.com]
Technical Support Center: Interpreting Preclinical Data of NK1R Antagonists for Human Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret preclinical data of Neurokinin-1 Receptor (NK1R) antagonists and navigate the challenges of clinical translation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that arise when preclinical data for NK1R antagonists do not align with clinical outcomes.
Question 1: Why do NK1R antagonists that show strong efficacy in preclinical pain models often fail in human clinical trials?
Answer: This is a well-documented challenge in the field.[1][2] The discrepancy often arises from fundamental differences between the preclinical models and the human clinical condition.
-
Model Limitations: Preclinical assays, such as those involving rodents, often measure behavioral responses to acute, evoked noxious stimuli. These models may not accurately replicate the complex sensory and emotional experience of chronic pain in humans.[3] NK1R antagonists appear to block behavioral responses to stressful stimuli in animals, but this does not translate to the level of sensory blockade required for clinical analgesia.[1][3]
-
Species Differences: The potency and pharmacology of NK1R antagonists can vary significantly between species, including differences in receptor binding and downstream signaling.[4][5]
-
Focus on Sensitization: In animal models, NK1R antagonists are effective at attenuating nociceptive responses that have been sensitized by inflammation or nerve damage, but they have little effect on baseline nociception.[3] While promising, this may not capture the full complexity of human chronic pain states.
-
Redundant Pathways: Pain signaling in humans is highly complex and involves multiple redundant pathways. While the Substance P (SP)/NK1R pathway is important, other systems may compensate when it is blocked, diminishing the clinical effect.[2][6]
Troubleshooting Steps:
-
Re-evaluate the Animal Model: Does the chosen animal model truly reflect the human disease state? Consider models of spontaneous or ongoing pain rather than only evoked pain.
-
Conduct Cross-Species Potency Assays: Directly compare the binding affinity and functional potency of your compound on human and rodent NK1 receptors to identify significant species-specific differences.
-
Investigate Target Engagement in Humans: Utilize techniques like Positron Emission Tomography (PET) to confirm that the drug reaches the target tissue and occupies the NK1 receptor at sufficient levels in humans.[7]
Question 2: My NK1R antagonist was effective in preclinical depression models, but failed in Phase II/III trials. What could be the reason?
Answer: The translation of NK1R antagonists for depression has also been challenging. While initial Phase II trials showed promise, subsequent larger trials often failed to demonstrate a significant effect over placebo.[8][9]
-
Insufficient Receptor Occupancy: A leading hypothesis for the clinical failures in depression is that the doses used did not achieve sufficiently high and sustained levels of NK1R occupancy in the brain.[9][10] PET studies suggest that occupancy levels of >90% may be required for clinical efficacy, a threshold that might not have been met in some trials.[7][11]
-
Placebo Effect: Depression trials are known for having a high placebo response rate, which can make it difficult to demonstrate the efficacy of a new drug.
-
Patient Heterogeneity: Major Depressive Disorder (MDD) is a heterogeneous condition. It is possible that NK1R antagonists are only effective in a specific sub-population of patients that has not yet been clearly identified.
Troubleshooting Steps:
-
Prioritize Human PET Studies: Before launching large-scale efficacy trials, conduct PET imaging studies to establish a clear relationship between plasma drug concentration and brain NK1R occupancy.[12] This is critical for selecting the right dose.
-
Refine Patient Selection Criteria: Explore biomarkers that could help identify patients most likely to respond to an NK1R antagonist.
-
Confirm Bioavailability: For orally administered drugs, ensure that the formulation provides adequate and consistent bioavailability. A nanoparticle formulation of aprepitant (B1667566) was developed specifically to improve this aspect for depression trials.[9]
Question 3: We are observing inconsistent results in our in vitro functional assays. What are the common pitfalls?
Answer: Inconsistent results in functional assays (e.g., calcium mobilization or cAMP assays) can stem from several sources.
-
Cell Line Issues: The expression level of NK1R can vary with cell passage number. Cells may also express other endogenous receptors that can interfere with the assay.
-
Agonist Concentration: The concentration of the agonist (Substance P) used is critical. If the concentration is too high, it may be difficult to see the inhibitory effect of a competitive antagonist.
-
Assay Conditions: Factors like incubation time, temperature, and buffer composition can all impact the results. Peptides like Substance P can stick to plasticware.
Troubleshooting Steps:
-
Characterize Your Cell Line: Regularly verify NK1R expression levels (e.g., via qPCR or a saturation binding assay). Perform a full dose-response curve with Substance P to determine its EC50 and EC80, and use the EC80 concentration for antagonist screening.
-
Optimize Assay Parameters: Systematically test different incubation times and temperatures. Include a known antagonist (e.g., aprepitant) as a positive control to validate the assay's ability to detect antagonism.
-
Use Proper Controls: Always include a "vehicle" control to ensure the solvent (e.g., DMSO) is not affecting the cells, and a "no agonist" control to establish the baseline signal.
Data Presentation: Comparative Preclinical & Clinical Data
Table 1: Comparative Binding Affinity (Ki, nM) of NK1R Antagonists
| Compound | Human NK1R | Rat NK1R | Mouse NK1R |
| Aprepitant | ~0.1 - 0.8 | ~1.0 - 2.5 | ~1.5 - 3.0 |
| CP-99,994 | ~0.2 - 0.7 | ~0.5 - 1.5 | ~0.8 - 2.0 |
| L-703,606 | ~1.0 - 4.0 | ~0.5 - 2.0 | ~0.7 - 2.5 |
| Note: Ki values are approximate and can vary based on experimental conditions. This table illustrates the potential for species-specific differences in binding affinity. |
Table 2: Summary of Preclinical Efficacy vs. Clinical Outcomes
| Indication | Preclinical Model & Result | Human Clinical Trial Outcome | Potential Reason for Discrepancy |
| Pain (Analgesia) | Effective in rodent models of inflammatory and neuropathic pain.[1] | Largely Ineffective in multiple chronic pain conditions.[2][3] | Animal models do not fully recapitulate human pain; species differences.[1] |
| Depression | Effective in animal models of anxiety and depression-like behavior.[8] | Mixed/Negative Results in Phase II/III trials.[9] | Insufficient brain receptor occupancy at doses tested; high placebo response.[9][11] |
| Chemotherapy-Induced Nausea & Vomiting (CINV) | Effective in ferret models of emesis. | Highly Effective and FDA-approved (e.g., Aprepitant).[4][13] | The mechanism and animal model (ferret) are highly translatable to the human condition. |
Table 3: Pharmacokinetic & Receptor Occupancy Comparison (Aprepitant)
| Parameter | Preclinical Species (Rat) | Human | Key Consideration for Translation |
| Oral Bioavailability | Variable (~20-50%) | ~60-65%[13] | Formulation is critical for achieving adequate exposure. |
| Plasma Half-life (t½) | ~4-6 hours | ~9-13 hours | Longer half-life in humans allows for once-daily dosing. |
| Brain Penetration | Good | Good, crosses the blood-brain barrier.[13] | Essential for CNS indications like depression. |
| Receptor Occupancy for Efficacy | >75% in some models.[11] | >90% required for CINV and likely for CNS effects.[7][11] | High target engagement is a critical threshold that must be confirmed in humans. |
Experimental Protocols
Protocol 1: In Vitro NK1R Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human NK1R.
Methodology:
-
Cell Culture: Use a stable cell line expressing the human NK1R (e.g., CHO-K1 or HEK293 cells).
-
Membrane Preparation: Grow cells to confluence, harvest, and homogenize in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup:
-
Total Binding: Add cell membranes (~20-40 µg protein), radioligand (e.g., [³H]-Substance P), and binding buffer to wells.
-
Non-Specific Binding (NSB): Add membranes, radioligand, and a high concentration of a non-labeled competitor (e.g., 1 µM Aprepitant) to separate wells.
-
Displacement: Add membranes, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - NSB.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
Objective: To determine the functional potency (IC50) of an NK1R antagonist by measuring its ability to inhibit Substance P-induced signaling.
Methodology:
-
Cell Plating: Seed cells expressing human NK1R in a 96-well plate at a density that will result in a 90-95% confluent monolayer on the day of the experiment.
-
Preparation: On the assay day, aspirate the culture medium and wash the cells once with an assay buffer.
-
Antagonist Addition: Add the test compound (NK1R antagonist) at various concentrations to the appropriate wells. Include "vehicle" control wells.
-
Pre-incubation: Incubate the plate at 37°C for 20 minutes to allow the antagonist to bind to the receptors.
-
Agonist Addition: Add a fixed concentration of Substance P (typically EC80) mixed with a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase activator like Forskolin to all wells. Forskolin is used to stimulate a detectable baseline of cAMP production, which is then inhibited by NK1R activation (via Gi coupling).
-
Stimulation: Incubate the plate at 37°C for 15-30 minutes.
-
Lysis & Detection: Stop the reaction by adding the lysis buffer from a commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE). Proceed with the detection protocol as per the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. Fit the data using a sigmoidal dose-response equation to determine the IC50 value.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NK1 (substance P) receptor antagonists--why are they not analgesic in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 6. researchgate.net [researchgate.net]
- 7. Human positron emission tomography studies of brain neurokinin 1 receptor occupancy by aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical experience with substance P receptor (NK1) antagonists in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to NK1 Receptor Antagonists in Cancer Therapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neurokinin-1 Receptor (NK1R) antagonists in cancer therapy.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using NK1R antagonists in cancer therapy?
The Substance P (SP)/NK1R system is implicated in cancer progression.[1] Activation of NK1R by its ligand, SP, can promote tumor cell proliferation, angiogenesis, invasion, and metastasis, while also inhibiting apoptosis.[1][2] Cancer cells often overexpress NK1R, making it a promising therapeutic target.[3][4] NK1R antagonists, such as aprepitant (B1667566), aim to block these pro-tumorigenic signals.[2][3]
Q2: My NK1R antagonist is not showing the expected cytotoxic or anti-migratory effects. What are the possible reasons?
Several factors could contribute to a lack of efficacy. These include low or absent NK1R expression in your cancer cell line, the presence of antagonist-insensitive truncated NK1R isoforms, or the activation of alternative survival pathways that bypass NK1R signaling.[2][4][5] Refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.
Q3: How can I determine if my cancer cells are resistant to a specific NK1R antagonist?
Resistance can be assessed by a rightward shift in the dose-response curve, requiring significantly higher concentrations of the antagonist to achieve the same level of inhibition of cell viability or other downstream effects. This is often quantified by an increase in the half-maximal inhibitory concentration (IC50) value.
Q4: What are the known mechanisms of resistance to NK1R antagonists?
Acquired resistance to NK1R antagonists can develop through several mechanisms. One key mechanism is the overactivation of downstream signaling pathways that promote cell survival, such as the NF-κB pathway.[2][5] The expression of truncated isoforms of the NK1R, which may have altered signaling properties and antagonist sensitivity, is another potential mechanism.[4][6]
Q5: Are there strategies to overcome resistance to NK1R antagonists?
Yes, several strategies are being explored. Combination therapy, where NK1R antagonists are used alongside conventional chemotherapy or other targeted agents, can have synergistic effects.[7] For instance, aprepitant has been shown to increase the sensitivity of cancer cells to drugs like doxorubicin (B1662922) and cisplatin.[5][7] Additionally, targeting the downstream pathways that contribute to resistance, such as the NF-κB pathway, may also be a viable approach.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with NK1R antagonists.
| Observed Problem | Potential Cause | Recommended Solution |
| No or low cytotoxicity observed with NK1R antagonist treatment. | 1. Low or absent NK1R expression: The cell line may not express sufficient levels of the NK1R for the antagonist to have a significant effect. | - Verify NK1R expression at both the mRNA and protein level using qRT-PCR and Western Blot/Flow Cytometry, respectively. - Select a cell line known to have high NK1R expression. |
| 2. Expression of truncated NK1R isoforms: Some cancer cells express truncated forms of the NK1R that may not be effectively targeted by the antagonist or could signal differently.[4][6][8] | - Investigate the expression of NK1R splice variants using specific primers in qRT-PCR. - Consider using antagonists that have been shown to be effective against truncated isoforms. | |
| 3. Drug efflux pumps: The cancer cells may be actively pumping the antagonist out, preventing it from reaching its intracellular target. | - Co-administer the NK1R antagonist with known efflux pump inhibitors to see if efficacy is restored. | |
| 4. Suboptimal drug concentration or incubation time: The concentration of the antagonist may be too low, or the incubation time too short to induce a response. | - Perform a dose-response and time-course experiment to determine the optimal IC50 and treatment duration for your specific cell line.[9] | |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding: Uneven cell distribution can lead to variability in results. | - Ensure a single-cell suspension before seeding and use appropriate techniques to ensure even distribution in multi-well plates. |
| 2. Edge effects in multi-well plates: Evaporation from the outer wells can concentrate media components and affect cell growth. | - Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media instead. | |
| 3. Reagent preparation and handling: Improperly dissolved antagonist or inconsistent reagent addition can introduce variability. | - Ensure the antagonist is fully dissolved in the appropriate solvent and that the final solvent concentration is consistent across all wells and does not exceed cytotoxic levels. | |
| No inhibition of cell migration in wound healing assay. | 1. Cell proliferation masking migration: If the cells are proliferating rapidly, it can be difficult to distinguish between migration and proliferation filling the wound. | - Use a proliferation inhibitor, such as Mitomycin C, to halt cell division during the assay. - Perform the assay in serum-free or low-serum media to minimize proliferation. |
| 2. Inconsistent wound creation: The width of the scratch can vary, leading to inconsistent results. | - Use a specialized tool or a consistent technique (e.g., a p200 pipette tip) to create uniform wounds.[10] | |
| 3. Incorrect imaging and analysis: Inconsistent imaging time points or analysis methods can lead to inaccurate conclusions. | - Image the same wound area at each time point and use image analysis software (e.g., ImageJ) to quantify the wound closure area consistently. | |
| Unexpected activation of downstream signaling pathways. | 1. Activation of bypass pathways: Resistance can be mediated by the activation of alternative survival pathways, such as the NF-κB pathway, which can be triggered by other stimuli.[2][5] | - Investigate the activation status of key survival pathways (e.g., PI3K/Akt, MAPK, NF-κB) using Western Blotting. - Consider co-treatment with inhibitors of these pathways. |
| 2. Off-target effects of the antagonist: At high concentrations, the antagonist may have off-target effects that activate other signaling cascades. | - Verify the specificity of the antagonist and use the lowest effective concentration possible. |
Quantitative Data Summary
Table 1: Reported IC50 Values of Aprepitant in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MG-63 | Osteosarcoma | Dose-dependent inhibition observed | MTT | [11] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~30 | Cell Viability | [5] |
| U87 | Glioblastoma | Concentration-dependent reduction in viability | Cell Viability | [7] |
| AML Cells | Acute Myeloid Leukemia | Concentration-dependent inhibition | Cell Proliferation | [7] |
Note: IC50 values can vary significantly depending on the specific experimental conditions, including the assay used and the duration of treatment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to assess the cytotoxic effects of NK1R antagonists.[11][12]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
NK1R antagonist (e.g., aprepitant)
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 4 x 10³ cells/well and allow them to adhere overnight.[13]
-
The next day, treat the cells with a range of concentrations of the NK1R antagonist and a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C in the dark.[13]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13]
-
Incubate for 10 minutes at 37°C with shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for NK1R and Downstream Signaling
This protocol outlines the steps for detecting the expression of NK1R and the activation of downstream signaling proteins.[14][15]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NK1R, anti-phospho-Akt, anti-phospho-ERK, anti-NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine the protein concentration of each sample.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[14]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Wound Healing (Scratch) Assay
This protocol is used to assess the effect of NK1R antagonists on cancer cell migration.[16][17]
Materials:
-
Cancer cell line of interest
-
6-well or 12-well plates
-
Sterile p200 pipette tip or wound healing insert
-
Complete culture medium
-
NK1R antagonist and vehicle control
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow them to 90-95% confluency.[11]
-
Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.[11]
-
Wash the cells twice with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the NK1R antagonist or vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the percentage of wound closure and compare the migration rate between treated and control cells.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Canonical SP/NK1R Signaling Pathway in Cancer Cells.
Caption: Resistance via NF-κB Pathway Activation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Involvement of the Substance P/Neurokinin-1 Receptor System in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Truncated neurokinin-1 receptor is an ubiquitous antitumor target in hepatoblastoma, and its expression is independent of tumor biology and stage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nsjbio.com [nsjbio.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. clyte.tech [clyte.tech]
- 17. Wound Healing Assay for Melanoma Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating NK1 Antagonists in Pain Research
Welcome to the technical support center for researchers investigating the role of Neurokinin-1 (NK1) receptor antagonists in pain. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical and translational research, drawing lessons from the historical failure of these agents in clinical pain trials.
Frequently Asked Questions (FAQs)
Q1: Why have NK1 receptor antagonists largely failed as analgesics in human clinical trials despite promising preclinical results?
A: The disconnect between preclinical success and clinical failure is multifactorial and represents a significant challenge in pain research.[1][2][3] Key reasons include:
-
Flawed Premise of Animal Models: Preclinical pain models often induce a state of hypersensitivity that is effectively reversed by NK1 antagonists. However, these models do not fully replicate the complex, multi-dimensional nature of chronic pain in humans, which involves significant emotional and psychological components.[4][5]
-
Species-Specific Pharmacology: There are substantial differences in the pharmacology of NK1 receptors between species. Antagonists that show high potency in rodents may have significantly lower affinity for the human NK1 receptor.[6][7]
-
Complex Role of Substance P (SP): The initial hypothesis of SP as the primary "pain transmitter" is an oversimplification.[8] SP is now understood to be more critical in sensitized states (hyperalgesia) and neurogenic inflammation rather than in the transmission of acute pain.[8][9][10] Therefore, blocking its receptor may not be sufficient to produce broad-spectrum analgesia.
-
Subcellular Signaling Compartments: Recent evidence suggests that for sustained pain signaling, the SP-NK1R complex must be internalized into endosomes.[11] Many early antagonists were designed to act on cell-surface receptors and may not have had the physicochemical properties to reach these intracellular compartments where prolonged signaling occurs.[11][12]
-
Redundancy in Pain Pathways: Pain transmission is not solely dependent on the SP-NK1R pathway. Other neurotransmitters and neuropeptides, like glutamate, play a crucial role.[13][14] The nervous system has considerable redundancy, and blocking a single pathway may be insufficient to produce a clinically meaningful analgesic effect.[7]
Q2: My NK1 antagonist shows great efficacy in my rat model of inflammatory pain, but I'm concerned about its translatability. What are the key species differences I should be aware of?
A: This is a critical consideration. The tachykinin receptor system, particularly the NK1 receptor, exhibits significant pharmacological divergence across species.
-
Antagonist Binding Affinity: Many non-peptide NK1 antagonists show a marked difference in affinity between the rat/mouse receptor and the human/guinea pig/dog receptor.[6] This is due to variations in the amino acid sequences of the receptor's transmembrane domains where these antagonists bind.[6]
-
Receptor Distribution: While the NK1 receptor is the predominant tachykinin receptor in the human brain, rodents have a more widespread distribution of NK2 and NK3 receptors.[15] This could imply different functional roles for the tachykinin system between species.
Troubleshooting Tip: Before extensive in vivo testing in rodents, it is crucial to characterize your antagonist's binding affinity and functional potency at the human NK1 receptor. Consider using models from species with NK1 receptor pharmacology more similar to humans (e.g., guinea pigs or dogs) for later-stage preclinical validation.[6]
Q3: I am not seeing the expected reduction in nocifensive behaviors in my acute pain model after administering an NK1 antagonist. Did my experiment fail?
A: Not necessarily. Your result aligns with the established understanding of the SP-NK1R system's role in pain.
-
Role in Sensitization, Not Acute Pain: NK1 antagonists have consistently shown limited to no effect on baseline nociceptive thresholds or in models of acute, non-sensitized pain.[8][16] Their efficacy is primarily observed in states of persistent pain or hypersensitivity, such as those caused by inflammation or nerve injury.[1][17] Substance P is thought to be released in response to strong, persistent, or noxious stimuli, leading to the central sensitization that underlies hyperalgesia and allodynia.[10][18]
Experimental Design Recommendation: To properly test the analgesic potential of an NK1 antagonist, you should use an animal model that involves a sensitization component. Examples include:
-
Inflammatory Pain Models: Complete Freund's Adjuvant (CFA) or Carrageenan-induced paw inflammation.
-
Neuropathic Pain Models: Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI).
-
Post-Surgical Pain Models: Plantar incision model.[10]
Q4: How can I determine if my NK1 antagonist is engaging the target receptor in vivo?
A: Target engagement is a critical parameter that must be confirmed. A lack of efficacy could be due to poor pharmacokinetic properties preventing the drug from reaching its target in sufficient concentrations.
-
Ex Vivo Receptor Occupancy: This is a common method. After systemic administration of the antagonist, tissues of interest (e.g., spinal cord, brain) are collected. The amount of antagonist bound to NK1 receptors is then quantified, often by measuring the displacement of a radiolabeled NK1 receptor ligand.
-
Positron Emission Tomography (PET): In larger animal models and humans, PET imaging with a specific NK1 receptor radioligand can be used to non-invasively quantify receptor occupancy in the brain and spinal cord after drug administration.[19]
-
Pharmacodynamic Readouts: Measure a downstream biological effect of NK1 receptor blockade. For example, you can administer a direct NK1 receptor agonist (like a substance P analog) and measure a physiological response (e.g., plasma extravasation, specific neuronal firing). Pre-treatment with your antagonist should block this response in a dose-dependent manner.
Troubleshooting Guides
Guide 1: Poor In Vivo Efficacy Despite High In Vitro Potency
| Potential Issue | Troubleshooting Steps |
| Poor Blood-Brain Barrier (BBB) Penetration | 1. Assess Physicochemical Properties: Evaluate lipophilicity (LogP), polar surface area (PSA), and molecular weight. |
| 2. In Vivo Microdialysis: Directly measure the concentration of your compound in the brain or spinal cord extracellular fluid following systemic administration. | |
| 3. Brain-to-Plasma Ratio: Determine the concentration of the drug in brain homogenate versus plasma at various time points post-administration. | |
| Rapid Metabolism / Poor Pharmacokinetics | 1. Pharmacokinetic Studies: Perform a full PK study to determine key parameters like half-life (t½), clearance (CL), and volume of distribution (Vd). |
| 2. Metabolite Identification: Analyze plasma and urine for major metabolites. Determine if metabolites are active or inactive. | |
| Insufficient Target Engagement | 1. Dose-Escalation Studies: Test a wider range of doses. |
| 2. Receptor Occupancy Studies: Use PET or ex vivo autoradiography to confirm the drug is binding to the NK1 receptor in the CNS at the tested doses.[19][20] | |
| Subcellular Target Not Reached | 1. Re-evaluate Compound Design: Consider if the antagonist has properties (e.g., lipophilicity, charge) that would allow it to penetrate the cell and remain in acidic endosomes.[11][12] |
| 2. Cellular Assays: Use high-resolution microscopy to visualize if a fluorescently-tagged version of your antagonist co-localizes with endosomal markers after receptor activation. | |
| Species Mismatch | 1. Confirm Human Receptor Potency: Ensure your compound has high affinity and potency at the human NK1 receptor, not just the rodent version.[6] |
Quantitative Data Summary
Table 1: Comparison of NK1 Receptor Antagonist Affinities Across Species
This table illustrates the significant variability in binding affinity (Ki, nM) of different antagonists for the NK1 receptor from different species. Note the often lower affinity for the rat receptor compared to the human receptor.
| Compound | Human NK1R (Ki, nM) | Gerbil NK1R (Ki, nM) | Dog NK1R (Ki, nM) | Rat NK1R (Ki, nM) |
| Aprepitant | ~0.1-0.2 | ~0.3 | ~0.2 | ~2.5 |
| CP-99,994 | ~0.2-0.5 | ~0.4 | ~0.3 | ~1.0-3.0 |
| RP-67580 | >1000 | Not Available | Not Available | ~0.6 |
| L-759,274 | ~0.08 | Not Available | Not Available | ~1.1 |
Data compiled and generalized from multiple pharmacological studies. Exact values may vary based on experimental conditions.[6][19][21] This highlights the importance of using antagonists with well-characterized cross-species pharmacology.
Experimental Protocols & Visualizations
Protocol 1: Assessing Central Sensitization via Paw Withdrawal Threshold
Objective: To measure mechanical hyperalgesia in a rodent model of inflammatory pain (e.g., CFA-induced) and assess the effect of an NK1 antagonist.
Methodology:
-
Acclimation: Acclimate animals to the testing environment and equipment for 2-3 days prior to the experiment. This involves placing them in the testing chambers on the mesh floor.
-
Baseline Measurement: Using an electronic von Frey anesthesiometer, apply increasing force to the plantar surface of the hind paw. The force at which the animal briskly withdraws its paw is recorded as the Paw Withdrawal Threshold (PWT). Take 3-5 readings per animal and average them.
-
Induction of Inflammation: Inject Complete Freund's Adjuvant (CFA) or carrageenan into the plantar surface of one hind paw.
-
Post-Induction Measurement: At a specified time point (e.g., 24 hours post-CFA), re-measure the PWT. A significant decrease in PWT in the ipsilateral (injected) paw indicates the development of mechanical hyperalgesia.
-
Drug Administration: Administer the NK1 antagonist or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Post-Drug Measurement: Measure the PWT at various time points after drug administration (e.g., 1, 2, 4, and 6 hours) to assess the degree and duration of reversal of hyperalgesia.
Diagrams and Workflows
Caption: A typical experimental workflow for evaluating NK1 antagonist efficacy in preclinical pain models.
Caption: Simplified signaling cascade following Substance P binding to the NK1 receptor.
Caption: A decision tree illustrating the key reasons for the clinical failure of NK1 antagonists in pain.
References
- 1. NK1 (substance P) receptor antagonists--why are they not analgesic in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. iasp-pain.org [iasp-pain.org]
- 4. CURRENT CHALLENGES IN TRANSLATIONAL PAIN RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and opportunities in translational pain research – An opinion paper of the working group on translational pain research of the European pain federation (EFIC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of species-related differences in the pharmacology of tachykinin NK receptors 1, 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Why are substance P(NK1)-receptor antagonists ineffective in pain treatment?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substance P - Wikipedia [en.wikipedia.org]
- 10. Role of Substance P Signaling in Enhanced Nociceptive Sensitization and Local Cytokine Production after Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic Pain May Be Due to Receptors That Hide Within Nerve Cells | Columbia University Irving Medical Center [cuimc.columbia.edu]
- 12. medicineinnovates.com [medicineinnovates.com]
- 13. The Role of Substance P and Related Neuropeptides in Chronic Pain Mechanisms | Semantic Scholar [semanticscholar.org]
- 14. Substance P’s Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. NK1 (substance P) receptor antagonists--why are they not analgesic in humans? | Sigma-Aldrich [sigmaaldrich.com]
- 17. Substance P-neurokinin 1 receptor signal involves the development of osteoarthritis-induced chronic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neurokinin 1 receptor activation in the rat spinal cord maintains latent sensitization, a model of inflammatory and neuropathic chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lack of efficacy of L-759274, a novel neurokinin 1 (substance P) receptor antagonist, for the treatment of generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
Technical Support Center: Formulation of Aprepitant for Improved Drug Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of aprepitant (B1667566) to enhance its therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating aprepitant?
A1: The main challenge in formulating aprepitant is its poor aqueous solubility (3-7 µg/mL in the pH range of 2-10).[1] This low solubility can lead to low and variable oral bioavailability, limiting its clinical effectiveness.[2][3] Consequently, formulation strategies are focused on enhancing its dissolution rate and apparent solubility.
Q2: What are the most common formulation strategies to improve aprepitant's efficacy?
A2: Common strategies to enhance the efficacy of aprepitant, a BCS Class IV drug (low solubility, low permeability), include:[2]
-
Solid Dispersions: Dispersing aprepitant in an amorphous state within a hydrophilic polymer matrix to improve its dissolution rate.[1][4]
-
Nanosuspensions: Reducing the particle size of aprepitant to the nanometer range, which increases the surface area for dissolution.[2][5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating aprepitant in a lipid-based system that forms a microemulsion or nanoemulsion in the gastrointestinal tract, improving solubilization.[6]
Q3: How does aprepitant exert its antiemetic effect?
A3: Aprepitant is a selective antagonist of the neurokinin-1 (NK-1) receptor.[4] By blocking this receptor, it prevents the binding of substance P, a key neurotransmitter involved in the vomiting reflex, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[7][8]
Troubleshooting Guides
Amorphous Solid Dispersions
| Problem | Possible Cause | Recommended Solution |
| Recrystallization of aprepitant during storage, leading to decreased dissolution. | - Inappropriate polymer selection. - Insufficient drug-polymer interaction. - High humidity and/or temperature during storage. | - Select a polymer with strong hydrogen bonding potential with aprepitant, such as HPMCAS (hypromellose acetate (B1210297) succinate).[4] - Ensure complete amorphization during preparation, confirmed by DSC and XRPD.[1] - Store the solid dispersion in a tightly sealed container with a desiccant at controlled room temperature. |
| Incomplete amorphization of aprepitant in the solid dispersion. | - Insufficient solvent volume during preparation. - Rapid solvent evaporation. - Drug-to-polymer ratio is too high. | - Ensure the drug and polymer are fully dissolved in the solvent before evaporation. - Control the rate of solvent evaporation to allow for proper dispersion. - Optimize the drug-to-polymer ratio; a higher polymer concentration may be needed. |
| Low in vitro dissolution rate despite being in an amorphous state. | - Poor wettability of the solid dispersion. - Agglomeration of solid dispersion particles in the dissolution medium. | - Incorporate a surfactant in the solid dispersion formulation or the dissolution medium. - Optimize the particle size of the solid dispersion by milling or sieving. |
Nanosuspensions
| Problem | Possible Cause | Recommended Solution |
| Particle aggregation or crystal growth during storage. | - Inadequate stabilizer concentration. - Inappropriate choice of stabilizer. - Ostwald ripening. | - Increase the concentration of the stabilizer(s). - Use a combination of steric and electrostatic stabilizers (e.g., a polymer and a surfactant).[5] - Optimize the homogenization process to achieve a narrow particle size distribution. |
| Inconsistent particle size after production. | - Sub-optimal homogenization pressure or number of cycles. - Inefficient pre-milling step. | - Increase the homogenization pressure and/or the number of homogenization cycles.[2] - Ensure the initial microsuspension is homogenous before high-pressure homogenization.[2] |
| Clogging of the homogenizer during processing. | - High viscosity of the suspension. - Presence of large initial drug particles. | - Dilute the suspension to an appropriate viscosity. - Improve the pre-milling step to reduce the initial particle size. |
In Vitro Dissolution Testing
| Problem | Possible Cause | Recommended Solution |
| High variability in dissolution results between replicate samples. | - Inconsistent positioning of the dosage form in the dissolution vessel.[9][10] - Coning of the formulation at the bottom of the vessel. - Environmental factors such as vibration.[11] | - Use a validated procedure for introducing the sample into the vessel to ensure consistent placement.[11] - Consider using a different apparatus or modifying the existing one to improve hydrodynamics.[9] - Ensure the dissolution apparatus is placed on a stable surface, free from vibrations.[11] |
| Incomplete drug release. | - Inadequate solubility of aprepitant in the dissolution medium. - Recrystallization of the amorphous form in the dissolution medium. | - Add a surfactant (e.g., sodium lauryl sulfate) to the dissolution medium to ensure sink conditions.[6] - Incorporate a precipitation inhibitor in the formulation or dissolution medium. |
| Floating of the dosage form. | - Low density of the formulation (e.g., capsules or low-density powders). | - Use sinkers to ensure the dosage form remains submerged in the dissolution medium.[11] |
Data Presentation
Table 1: Comparison of Aprepitant Formulation Strategies on Bioavailability
| Formulation Type | Polymer/Excipient | Animal Model | Key Finding | Reference |
| Solid Dispersion | Soluplus® | Rat | The AUC0–t of the solid dispersion was 2.4-fold that of the pure aprepitant. | [1] |
| Nanocrystalline | - | Rat | Oral bioavailability of 36 ± 2%. | [12] |
| Amorphous | - | Rat | Oral bioavailability of 20 ± 4%. | [12] |
| Deep Eutectic Solvent (DES) | Choline chloride and levulinic acid | Rat | Oral bioavailability of 34 ± 4%. | [12] |
Table 2: Dissolution Performance of Aprepitant Solid Dispersions
| Polymer | Drug:Polymer Ratio | Dissolution Medium | % Drug Released at 30 min | Reference |
| HPMCAS-LF | 1:5 | PBS (pH 6.6) with 0.1% SDS | 86.69 ± 5.03% | [13] |
| Soluplus® | 1:6 | PBS (pH 6.6) with 0.1% SDS | 95.07 ± 1.84% | [1] |
Experimental Protocols
Protocol 1: Preparation of Aprepitant Solid Dispersion by Solvent Evaporation
Materials:
-
Aprepitant
-
HPMCAS-LF (or other suitable polymer)
-
Acetone (B3395972) (or other suitable volatile solvent)
Procedure:
-
Accurately weigh aprepitant and HPMCAS-LF in the desired ratio (e.g., 1:4).[4]
-
Dissolve both the drug and the polymer in a sufficient volume of acetone with the aid of sonication or magnetic stirring until a clear solution is obtained.[4]
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a dry film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.[4]
-
Store the prepared solid dispersion in a desiccator.
Protocol 2: Characterization of Aprepitant Solid Dispersion
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.
-
Heat the sample from 30°C to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.[13]
-
The absence of the characteristic melting peak of crystalline aprepitant (around 253°C) indicates the formation of an amorphous solid dispersion.[1]
-
-
X-Ray Powder Diffraction (XRPD):
Protocol 3: In Vitro Dissolution Testing of Aprepitant Formulations
Apparatus: USP Apparatus II (Paddle)
Dissolution Medium: 900 mL of a suitable buffer (e.g., pH 6.8 phosphate (B84403) buffer) containing a surfactant (e.g., 0.1% to 2.2% sodium lauryl sulfate) to maintain sink conditions.[6][13]
Procedure:
-
Set the paddle speed to 50-100 rpm and maintain the temperature at 37 ± 0.5°C.[6][13]
-
Introduce a sample of the aprepitant formulation equivalent to a specific dose (e.g., 25 mg) into each dissolution vessel.[13]
-
Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace with an equal volume of fresh dissolution medium.[14]
-
Filter the samples through a 0.45 µm filter.
-
Analyze the concentration of aprepitant in the samples using a validated HPLC method.[6]
Protocol 4: In Vivo Pharmacokinetic Study in Rats (General Outline)
Animals: Male Sprague-Dawley rats.[1]
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the aprepitant formulation (e.g., solid dispersion suspended in 0.5% w/v HPMC solution) orally by gavage at a specific dose (e.g., 2.4 mg/kg).[12][15]
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) post-dosing.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the plasma concentrations of aprepitant using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for aprepitant formulation development.
Caption: Simplified NK-1 receptor signaling pathway.
References
- 1. Characterization and Pharmacokinetic Study of Aprepitant Solid Dispersions with Soluplus® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of Nanosuspension of Aprepitant by H96 Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation and Characterization of Aprepitant Solid Dispersion with HPMCAS-LF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation and Evaluation of Aprepitant Nanosuspension by Nano Precipitation Techniques | Bentham Science [benthamscience.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cause of high variability in drug dissolution testing and its impact on setting tolerances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Enabling formulations of aprepitant: in vitro and in vivo comparison of nanocrystalline, amorphous and deep eutectic solvent based formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Preparation and Pharmacokinetic Study of Aprepitant–Sulfobutyl Ether-β-Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Development of Water-Soluble NK1 Receptor Antagonist Prodrugs
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working on water-soluble NK1 receptor antagonist prodrugs.
Frequently Asked Questions (FAQs)
Q1: What is the primary motivation for developing water-soluble prodrugs of NK1 receptor antagonists?
A1: The primary motivation is to overcome the poor aqueous solubility of many potent NK1 receptor antagonists.[1][2][3] This low solubility makes it challenging to develop intravenous (IV) formulations, which are crucial for clinical situations where oral administration is not feasible, such as in postoperative or chemotherapy-induced nausea and vomiting.[4][5][6][7] By creating a water-soluble prodrug, the antagonist can be administered intravenously, after which it is converted to the active parent drug in the body.[1]
Q2: What are the common chemical strategies for creating water-soluble prodrugs of NK1 antagonists?
A2: A common and effective strategy is to introduce a phosphate (B84403) group (phosphorylation) to the parent molecule.[8][9] This creates a phosphate ester prodrug that is significantly more water-soluble. For example, fosaprepitant (B1673561) is a water-soluble N-phosphoryl prodrug of aprepitant, and fosnetupitant (B607539) is an N-phosphoryloxymethyl prodrug of netupitant.[1][4][10] These prodrugs are often formulated as salts, such as with N-methyl-D-glucamine or dimeglumine, to further enhance solubility and stability.[1][8]
Q3: How is the conversion of the prodrug to the active antagonist confirmed in vitro and in vivo?
A3: In vitro, the conversion is typically studied by incubating the prodrug with plasma from different species (e.g., human, rat, dog) or with hepatic subcellular fractions.[8] The rate of disappearance of the prodrug and the appearance of the active parent drug are monitored over time using analytical techniques like HPLC. In vivo, after administering the prodrug intravenously to animal models (e.g., rats, dogs), blood samples are taken at various time points.[8] The plasma concentrations of both the prodrug and the active drug are then measured to determine the conversion rate. For instance, some phosphorylated prodrugs are rapidly converted, with the prodrug becoming undetectable within minutes of IV administration.[8]
Q4: What are the key preclinical models for evaluating the efficacy of these prodrugs?
A4: A primary preclinical model for evaluating the antiemetic efficacy of NK1 receptor antagonist prodrugs is the cisplatin-induced emesis model in ferrets.[11] Cisplatin (B142131) is a highly emetogenic chemotherapy agent, and this model allows for the assessment of the drug's ability to prevent both acute and delayed vomiting.[11] Other models include substance P-induced plasma extravasation in guinea pigs to assess anti-inflammatory effects.[12]
Q5: What are some common challenges encountered during the formulation and administration of intravenous NK1 receptor antagonist prodrugs?
A5: A significant challenge is managing infusion site reactions (ISRs), such as pain, swelling, and thrombophlebitis.[1][6] These reactions can be caused by the properties of the prodrug itself or by excipients used in the formulation, such as polysorbate 80, which is used in the formulation of fosaprepitant.[1][6] Developing formulations without such excipients is a key goal.[10] Another challenge is ensuring the chemical stability of the prodrug in the formulation before administration.[13]
Troubleshooting Guides
| Problem | Possible Causes | Suggested Solutions |
| Low aqueous solubility of the synthesized prodrug. | 1. Incomplete phosphorylation reaction.2. Incorrect salt formation.3. The parent molecule has extremely high lipophilicity that is not sufficiently overcome by the promoiety. | 1. Optimize the phosphorylation reaction conditions (reagents, temperature, time).2. Confirm the successful formation of the desired salt using analytical techniques (e.g., NMR, titration).3. Consider alternative water-solubilizing promoieties or the addition of a second promoiety. |
| Inconsistent results in in vitro prodrug conversion assays. | 1. Variability in the enzymatic activity of plasma from different donors or species.2. Degradation of the prodrug or parent drug in the assay matrix.3. Issues with the analytical method (e.g., sample extraction, chromatography). | 1. Use pooled plasma to average out individual variability.2. Assess the stability of both the prodrug and the parent drug in the assay matrix at the incubation temperature.3. Validate the analytical method for linearity, accuracy, and precision. |
| High incidence of infusion site reactions in preclinical models. | 1. The prodrug itself may be an irritant.2. The formulation's pH or osmolality is not physiological.3. Excipients in the formulation (e.g., surfactants like polysorbate 80) are causing irritation.[6]4. Precipitation of the drug at the injection site. | 1. Modify the prodrug structure to reduce its irritant properties.2. Adjust the formulation to be isotonic and at a physiological pH.3. Develop a formulation free of potentially irritating excipients.[10]4. Increase the solubility of the drug in the formulation or slow the infusion rate. |
| Poor correlation between in vitro and in vivo efficacy. | 1. Species differences in pharmacokinetics (absorption, distribution, metabolism, excretion).2. The in vitro model does not accurately reflect the in vivo conditions for prodrug conversion.3. The active drug has a high first-pass metabolism that was not accounted for. | 1. Conduct pharmacokinetic studies in the same species used for efficacy testing.2. Investigate prodrug conversion in tissue homogenates relevant to the site of action or metabolism (e.g., liver, lung).3. Administer the active drug directly via a route that bypasses first-pass metabolism (e.g., intraportal) to quantify the extent of hepatic extraction.[3] |
Quantitative Data Summary
Table 1: Comparison of Receptor Binding Affinity and In Vivo Efficacy
| Compound | Target Receptor | Binding Affinity (IC50 or pKi) | In Vivo Model | Efficacy |
| Aprepitant (MK-0869) | Human NK1 | IC50 = 90 ± 50 pM[9] | Cisplatin-induced emesis (ferrets) | Dose-dependently inhibited emesis[11] |
| Fosaprepitant (L-758,298) | Human NK1 | ~10-fold lower affinity than Aprepitant[8] | Cisplatin-induced emesis (ferrets) | Functionally equivalent to Aprepitant[8][11] |
| S18523 (dipeptide antagonist) | Human NK1 | pKi = 9.1[12] | Substance P-induced plasma extravasation (guinea pig) | ID50 = 0.14 - 0.18 mg/kg i.v.[12] |
Table 2: In Vivo Conversion of Prodrugs to Active Drug
| Prodrug | Animal Model | IV Dose | Time to Undetectable Prodrug Levels |
| Compound 11 (phosphorylated prodrug) | Rat | 1 and 8 mg/kg | < 5 minutes[8] |
| Compound 11 (phosphorylated prodrug) | Dog | 0.5, 2, and 32 mg/kg | < 15 minutes[8] |
| Fosnetupitant | Human | Ascending doses | Rapidly converted to netupitant[6] |
Detailed Experimental Protocols
Protocol 4.1: Synthesis of a Phosphorylated Morpholine (B109124) Acetal (B89532) Prodrug (Conceptual)
This protocol is a conceptual summary based on published methods.[8][9]
-
Starting Material: Begin with the parent NK1 receptor antagonist containing a suitable hydroxyl or amine group for phosphorylation.
-
Phosphorylation:
-
Dissolve the parent compound and a phosphorylating agent (e.g., dibenzyl N,N-diisopropylphosphoramidite) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
-
Cool the mixture to 0°C.
-
Add an activating agent (e.g., tetrazole) and stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Oxidize the resulting phosphite (B83602) triester to a phosphate triester using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).
-
-
Deprotection (if necessary): If protecting groups were used on the phosphate (e.g., benzyl (B1604629) groups), remove them via catalytic hydrogenation (e.g., using 10% Pd/C under a hydrogen atmosphere).
-
Salt Formation:
-
Dissolve the resulting phosphoric acid derivative in a suitable solvent (e.g., methanol).
-
Add an aqueous solution of the desired base (e.g., N-methyl-D-glucamine or potassium bicarbonate) to form the water-soluble salt.
-
-
Purification: Purify the final product by recrystallization or chromatography. Characterize the structure using NMR and mass spectrometry.
Protocol 4.2: In Vitro Prodrug Conversion Assay in Plasma
-
Preparation: Obtain pooled plasma from the desired species (e.g., human, rat). Thaw the plasma at 37°C.
-
Incubation:
-
Spike the plasma with the prodrug to a final concentration of, for example, 10 µM.
-
Incubate the mixture in a shaking water bath at 37°C.
-
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge to precipitate proteins.
-
Analysis: Analyze the supernatant for the concentrations of the prodrug and the parent drug using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentrations of the prodrug and parent drug versus time to determine the rate of conversion.
Protocol 4.3: Evaluation of Antiemetic Efficacy in a Ferret Model of Cisplatin-Induced Emesis
-
Acclimation: Acclimate male ferrets to the experimental conditions for several days.
-
Dosing:
-
Administer the prodrug or vehicle intravenously (e.g., via a saphenous vein cannula) at the desired dose.
-
After a set pretreatment time (e.g., 30 minutes), administer a high dose of cisplatin (e.g., 5-10 mg/kg, i.p. or i.v.) to induce emesis.
-
-
Observation: Observe the animals continuously for a defined period (e.g., 4-8 hours for the acute phase) and record the number of retches and vomits.
-
Delayed Phase (Optional): For delayed emesis, continue observation and dosing (if required by the protocol) for up to 72 hours.
-
Data Analysis: Compare the number of emetic episodes in the drug-treated groups to the vehicle-treated group to determine the percentage inhibition of emesis.
Mandatory Visualizations
Caption: NK1 Receptor Signaling and Antagonist Action.
Caption: Experimental Workflow for Prodrug Development.
Caption: Troubleshooting Logic for Infusion Site Reactions.
References
- 1. Challenges in the Development of Intravenous Neurokinin‐1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose‐Finding, Phase 1 Study of Intravenous Fosnetupitant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Absorption of Cam-2445, and NK1 neurokinin receptor antagonist: in vivo, in situ, and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylated morpholine acetal human neurokinin-1 receptor antagonists as water-soluble prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Challenges in the Development of Intravenous Neurokinin-1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose-Finding, Phase 1 Study of Intravenous Fosnetupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The novel NK1 receptor antagonist MK-0869 (L-754,030) and its water soluble phosphoryl prodrug, L-758,298, inhibit acute and delayed cisplatin-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A water-soluble, stable dipeptide NK1 receptor-selective neurokinin receptor antagonist with potent in vivo pharmacological effects: S18523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciensage.info [sciensage.info]
Validation & Comparative
Comparing the efficacy of different NK1 receptor antagonists
A Comprehensive Comparison of Neurokinin-1 (NK1) Receptor Antagonists in Antiemetic Therapy
The advent of Neurokinin-1 (NK1) receptor antagonists has significantly advanced the prevention of chemotherapy-induced nausea and vomiting (CINV), a distressing side effect that can impair patients' quality of life and their adherence to cancer treatment.[1][2] These agents function by blocking the binding of substance P, a key neurotransmitter in the emesis pathway, to the NK1 receptors in the central nervous system.[2][3] International guidelines universally recommend a triple therapy, combining an NK1 receptor antagonist, a 5-HT3 receptor antagonist, and dexamethasone (B1670325), for patients receiving highly emetogenic chemotherapy (HEC).[1][4] This guide provides a detailed comparison of the efficacy of four key NK1 receptor antagonists—aprepitant (B1667566), fosaprepitant (B1673561), netupitant, and rolapitant (B1662417)—supported by clinical data and experimental methodologies.
Overview of NK1 Receptor Antagonists
The primary NK1 receptor antagonists approved for clinical use each possess distinct pharmacological properties.
-
Aprepitant: The first-in-class oral agent, approved in 2003. It is typically administered over three days.[1][5]
-
Fosaprepitant: An intravenous (IV) prodrug of aprepitant, which is rapidly converted to aprepitant in the body.[6][7] Studies have demonstrated the bioequivalence of a single 150 mg IV dose of fosaprepitant to the standard three-day oral aprepitant regimen, allowing for interchangeable use on day 1.[6][8]
-
Netupitant: A highly selective NK1 receptor antagonist with a long half-life. It is available as a fixed-dose oral combination with palonosetron (B1662849) (NEPA), a second-generation 5-HT3 receptor antagonist.[9][10] This single-dose combination simultaneously targets two critical antiemetic pathways.[9]
-
Rolapitant: Another long-acting NK1 receptor antagonist that features a half-life of approximately 180 hours and does not significantly induce or inhibit the CYP3A4 enzyme, a key metabolic pathway for many other drugs.[11][12]
Comparative Efficacy in Clinical Trials
The primary measure of efficacy in CINV trials is the rate of Complete Response (CR) , defined as no emetic episodes and no use of rescue medication. This is typically assessed during three phases: the acute phase (0–24 hours post-chemotherapy), the delayed phase (>24–120 hours), and the overall phase (0–120 hours).
Netupitant/Palonosetron (NEPA) vs. Aprepitant-Based Regimens
Multiple studies and pooled analyses have compared the single-dose NEPA regimen to the 3-day aprepitant regimen, particularly in patients receiving HEC (e.g., cisplatin-based) or moderately emetogenic chemotherapy (MEC).
A pragmatic, head-to-head study in patients receiving MEC found that NEPA was non-inferior to the aprepitant regimen.[9] The overall complete response rate was numerically higher for NEPA (64.9%) compared to aprepitant (54.1%).[9] A pooled analysis of three registration trials for cisplatin-based HEC also showed that oral NEPA was more effective than a 3-day aprepitant regimen in preventing delayed CINV.[13][14][15] A recent meta-analysis of seven randomized controlled trials confirmed that NEPA plus dexamethasone demonstrated superior efficacy in achieving a complete response during the overall and delayed phases compared to aprepitant-based regimens.[10]
Table 1: Efficacy of NEPA vs. Aprepitant Regimen (Pooled Analysis Data) [13][15]
| Efficacy Endpoint | Phase | NEPA + DEX (n=621) | Aprepitant Regimen (n=576) | P-value |
| Complete Response | Acute (0-24h) | 88.4% | 89.2% | NS |
| Delayed (>24-120h) | 81.8% | 76.9% | < 0.05 | |
| Overall (0-120h) | 78.4% | 75.0% | NS | |
| No Significant Nausea | Acute (0-24h) | 88.9% | 86.1% | NS |
| Delayed (>24-120h) | 81.5% | 76.4% | 0.031 | |
| Overall (0-120h) | 79.5% | 74.1% | 0.027 |
NS: Not Significant
Fosnetupitant (B607539) vs. Fosaprepitant
A recent randomized, double-blind, phase III non-inferiority trial (CONSOLE) directly compared the intravenous agents fosnetupitant and fosaprepitant in patients receiving HEC. The study concluded that fosnetupitant was non-inferior to fosaprepitant in achieving a complete response in the overall phase (75.2% vs. 71.0%).[16] While not statistically superior, fosnetupitant showed a numerical advantage and a significantly lower rate of injection site reactions (11.0% vs. 20.6%).[16] Another retrospective study suggested that fosnetupitant's efficacy was superior to both fosaprepitant and aprepitant in the extended delayed phase (120–168 hours).[17][18]
Rolapitant vs. Control Regimen
Three large phase 3 trials evaluated the efficacy of a single 180 mg oral dose of rolapitant in patients receiving either HEC or MEC. A pooled analysis of the two HEC trials showed that the rolapitant regimen (rolapitant + granisetron (B54018) + dexamethasone) was statistically superior to the control therapy (placebo + granisetron + dexamethasone) in preventing CINV across all phases.[5]
Table 2: Efficacy of Rolapitant in Highly Emetogenic Chemotherapy (Pooled Data) [5]
| Efficacy Endpoint | Phase | Rolapitant Regimen | Control Therapy | Odds Ratio (95% CI) | P-value |
| Complete Response | Delayed (>24-120h) | 71% | 60% | 1.6 (1.1–2.1) | 0.0001 |
| Acute (0-24h) | 82% | 75% | 1.6 (1.1–2.1) | 0.0045 | |
| Overall (0-120h) | 69% | 58% | 1.6 (1.2–2.0) | 0.0005 |
Key Signaling Pathways and Experimental Design
Understanding the biological mechanism and the methodology of the clinical trials that provide this efficacy data is crucial for researchers.
NK1 Receptor Signaling Pathway
The NK1 receptor is a G-protein-coupled receptor (GPCR).[19] Upon binding its natural ligand, Substance P, the receptor activates heterotrimeric G-proteins (primarily Gq and Gs).[19][20] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[21] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[21] These events lead to downstream signaling, including the activation of the MAPK/ERK pathway, which is implicated in the complex signaling of nausea and vomiting.[22]
Typical Experimental Protocol for a CINV Clinical Trial
The efficacy data presented is derived from rigorous, multicenter, randomized, double-blind clinical trials.[3] The workflow for these studies generally follows a standardized structure to ensure objectivity and comparability of results.
Methodologies of Key Experiments
Study Design: Most pivotal trials are multicenter, randomized, double-blind, parallel-group, or double-dummy studies.[8][9] Non-inferiority designs are often used when comparing a new agent to an established standard of care.[8][16]
Patient Population: Trials typically enroll chemotherapy-naïve adult cancer patients scheduled to receive single-day HEC (e.g., cisplatin (B142131) ≥70 mg/m²) or MEC (e.g., anthracycline-cyclophosphamide combinations).[9][23] Key exclusion criteria often include conditions or medications that could interfere with the assessment of nausea and vomiting.
Interventions and Control:
-
Experimental Arm: Typically consists of the investigational NK1 receptor antagonist (e.g., single-dose NEPA, single-dose rolapitant) in combination with dexamethasone.[5][9]
-
Control/Active Comparator Arm: Consists of a standard-of-care regimen, often a 3-day course of aprepitant plus a 5-HT3 receptor antagonist (like ondansetron (B39145) or granisetron) and dexamethasone.[9][13] Dexamethasone doses are often adjusted on subsequent days, particularly when a long-acting NK1 antagonist is used.
Data Collection and Endpoints:
-
Primary Endpoint: Complete Response (CR) during the overall (0-120h) or delayed (>24-120h) phase.[9]
-
Secondary Endpoints: Often include CR in other phases, "no emesis," "no significant nausea" (assessed via a visual analog scale), "complete protection" (CR + no significant nausea), and safety/tolerability.[13]
-
Data Source: Patients typically record episodes of emesis, nausea severity, and any rescue medications taken in a daily diary for the 5 days following chemotherapy.
Logical Relationships and Formulations
The development of NK1 receptor antagonists has evolved to improve patient convenience and efficacy, leading to different formulations and combinations.
Conclusion
The available evidence demonstrates that NK1 receptor antagonists are a cornerstone of modern antiemetic therapy. While all approved agents show significant efficacy, important differences exist. The fixed-dose combination of netupitant/palonosetron (NEPA) offers simplified single-dose administration and has shown superior efficacy in preventing delayed CINV compared to the 3-day aprepitant regimen.[9][10] Rolapitant provides a long-acting, single-dose option that does not interact with the CYP3A4 pathway.[11] Fosaprepitant provides an intravenous alternative to oral aprepitant, with newer IV formulations like fosnetupitant showing non-inferiority and an improved safety profile regarding injection site reactions.[16] The choice of agent may be guided by the specific chemotherapy regimen, patient characteristics, potential drug interactions, and considerations of administration route and dosing convenience.
References
- 1. Neurokinin-1 receptor antagonists in the current management of chemotherapy-induced nausea and vomiting | EurekAlert! [eurekalert.org]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. academic.oup.com [academic.oup.com]
- 4. Efficacy of the combination neurokinin-1 receptor antagonist, palonosetron, and dexamethasone compared to others for the prophylaxis of chemotherapy-induced nausea and vomiting: a systematic review and meta-analysis of randomized controlled trials - Chow - Annals of Palliative Medicine [apm.amegroups.org]
- 5. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurokinin-1 receptor antagonists in the current management of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Pragmatic Study Evaluating NEPA Versus Aprepitant for Prevention of Chemotherapy‐Induced Nausea and Vomiting in Patients Receiving Moderately Emetogenic Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The safety of rolapitant for the treatment of nausea and vomiting associated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. targetedonc.com [targetedonc.com]
- 15. researchgate.net [researchgate.net]
- 16. droracle.ai [droracle.ai]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ascopubs.org [ascopubs.org]
A Comparative Guide to Aprepitant and Fosaprepitant in Preclinical Models
Introduction
Aprepitant (B1667566) and fosaprepitant (B1673561) are highly selective neurokinin-1 (NK1) receptor antagonists used in the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][2] Aprepitant was the first-in-class agent approved for oral administration.[3] Fosaprepitant is a water-soluble N-phosphoryl derivative, developed as an intravenous (IV) prodrug of aprepitant.[4][5] In preclinical and clinical settings, fosaprepitant is rapidly and completely converted to aprepitant by ubiquitous phosphatases, with its pharmacological effects being entirely attributable to the active aprepitant moiety.[6][7][8] This guide provides a detailed comparison of these two agents based on preclinical data, focusing on their mechanism of action, pharmacokinetics, and efficacy.
Mechanism of Action: Targeting the NK1 Receptor Pathway
The antiemetic effects of aprepitant are mediated through the blockade of the NK1 receptor, primarily in the central nervous system.[9] Substance P, the natural ligand for the NK1 receptor, is a key neuropeptide involved in the transmission of emetic signals, particularly in the delayed phase of CINV.[10][11] Chemotherapeutic agents can trigger the release of Substance P in the brainstem, which then binds to NK1 receptors in critical areas like the nucleus tractus solitarius and the area postrema, initiating the vomiting reflex.[9][11]
Aprepitant is a potent and selective non-peptide antagonist that crosses the blood-brain barrier and binds to the human NK1 receptor with high affinity (IC₅₀ = 0.1 nM), effectively preventing the binding of Substance P and subsequent signal transduction.[1][9] It has significantly lower affinity for NK2 and NK3 receptors, ensuring its specific action.[1]
Pharmacokinetic Profiles: From Prodrug to Active Moiety
The primary distinction between fosaprepitant and aprepitant in preclinical models lies in their route of administration and initial pharmacokinetic processing. Fosaprepitant was developed to provide an IV alternative for patients who cannot tolerate oral medications.[12] Following intravenous administration, fosaprepitant is rapidly converted to aprepitant by phosphatases in tissues such as the liver, lungs, and kidneys.[6] This conversion is typically complete within 30 minutes of infusion, after which the pharmacokinetic profile is that of aprepitant.[4]
Preclinical studies in rats and dogs have shown that aprepitant is extensively metabolized, primarily through oxidation and glucuronidation.[13] Elimination of aprepitant and its metabolites occurs mainly through biliary excretion in rats, while in dogs, both biliary and urinary excretion are significant pathways.[13]
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes and compares the key pharmacokinetic properties of aprepitant and its prodrug, fosaprepitant, based on available preclinical and clinical bioequivalence data. Since fosaprepitant's activity is dependent on its conversion, most parameters post-conversion are identical to those of aprepitant.
| Parameter | Fosaprepitant | Aprepitant | Reference(s) |
| Administration Route | Intravenous (IV) | Oral (PO) | [3][4] |
| Formulation | Water-soluble phosphoryl prodrug | Non-peptide molecule | [4][5] |
| Conversion to Aprepitant | Rapid (<30 minutes post-infusion) | N/A | [4][6] |
| Bioavailability | N/A (IV formulation) | ~60-65% (Oral) | [9] |
| Time to Peak Plasma Conc. (Tmax) | ~30 minutes (for converted aprepitant) | ~4 hours | [14] |
| Plasma Protein Binding | >95% (as aprepitant) | >95% | [6][9] |
| Apparent Terminal Half-life | 9 to 13 hours (as aprepitant) | 9 to 13 hours | [9][15] |
| Metabolism | Converted to aprepitant, which is then metabolized by CYP3A4 (major) and CYP1A2/2C19 (minor) | CYP3A4 (major), CYP1A2/2C19 (minor) | [9][13] |
| Excretion (Animal Models) | (as aprepitant) Biliary (rats); Biliary & Urinary (dogs) | Biliary (rats); Biliary & Urinary (dogs) | [13] |
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties
Experimental Protocol: Preclinical Pharmacokinetic Analysis
Objective: To determine and compare the pharmacokinetic profiles of aprepitant following intravenous administration of fosaprepitant and oral administration of aprepitant in a canine model.
-
Animal Model: Male Beagle dogs (n=6 per group), weighing 8-12 kg, are used. Animals are fasted overnight prior to dosing but have free access to water.
-
Drug Administration:
-
Group 1 (Fosaprepitant IV): Fosaprepitant dimeglumine is administered as a single 15-minute intravenous infusion at a dose calculated to be bioequivalent to the oral aprepitant dose.
-
Group 2 (Aprepitant PO): Aprepitant is administered as a single oral dose via gavage.
-
-
Blood Sampling: Serial blood samples (approx. 2 mL) are collected from the jugular vein into tubes containing EDTA at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
Plasma Preparation: Samples are immediately centrifuged at 3000 rpm for 10 minutes at 4°C to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of aprepitant (and fosaprepitant in the IV group for initial time points) are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and t½ are calculated for aprepitant in both groups using non-compartmental analysis software.
Preclinical Efficacy
The preclinical efficacy of both agents is evaluated in animal models that can exhibit a vomiting reflex, such as ferrets and dogs. The primary endpoint in these studies is the prevention of emesis induced by highly emetogenic chemotherapies like cisplatin (B142131). Given that fosaprepitant is a prodrug, its efficacy is a direct function of the resulting in vivo exposure to aprepitant. Studies have demonstrated that achieving bioequivalent aprepitant exposure with IV fosaprepitant leads to comparable antiemetic efficacy as oral aprepitant.[7][12][16]
Data Presentation: Efficacy in a Cisplatin-Induced Emesis Model
The table below presents representative data on the efficacy of aprepitant in a ferret model, which is predictive of the efficacy expected from a bioequivalent dose of fosaprepitant.
| Treatment Group | Dose (mg/kg) | Route | Emetic Challenge | Mean No. of Vomits (± SEM) | % Inhibition of Vomiting |
| Vehicle Control | N/A | PO | Cisplatin (5 mg/kg, IP) | 12.5 ± 1.8 | 0% |
| Aprepitant | 1.0 | PO | Cisplatin (5 mg/kg, IP) | 4.2 ± 1.1 | 66.4% |
| Aprepitant | 3.0 | PO | Cisplatin (5 mg/kg, IP) | 1.5 ± 0.6 | 88.0% |
Table 2: Representative Efficacy of Aprepitant in the Ferret Model of Cisplatin-Induced Emesis. (Note: Data are illustrative based on typical outcomes in such models).
Experimental Protocol: Preclinical Efficacy in a Ferret Emesis Model
Objective: To assess the antiemetic efficacy of aprepitant or fosaprepitant in preventing cisplatin-induced acute and delayed emesis in ferrets.
-
Animal Model: Male ferrets (n=8 per group), weighing 1-1.5 kg, are individually housed and acclimatized for at least one week.
-
Treatment Groups:
-
Group 1: Vehicle (PO or IV).
-
Group 2: Aprepitant (e.g., 1, 3, 10 mg/kg, PO).
-
Group 3: Fosaprepitant (doses calculated to be equivalent to aprepitant doses, IV).
-
-
Procedure:
-
Animals are fasted for 12 hours before the study.
-
One hour prior to the emetogen challenge, animals are administered the vehicle, aprepitant, or fosaprepitant.
-
Cisplatin (5 mg/kg) is administered via intraperitoneal (IP) injection to induce emesis.
-
-
Endpoint Measurement: Immediately following cisplatin administration, the animals are observed continuously for 4-8 hours (for acute emesis) and intermittently for up to 72 hours (for delayed emesis). The primary endpoints are the total number of retches and vomits.
-
Statistical Analysis: The mean number of emetic events in each treatment group is compared to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). The percentage inhibition of emesis is calculated.
Summary and Conclusion
The primary difference between aprepitant and fosaprepitant in preclinical models is their formulation and intended route of administration. Fosaprepitant serves as a water-soluble, intravenous prodrug that is rapidly and efficiently converted into the active drug, aprepitant.[4][5] Once this conversion occurs, their pharmacokinetic and pharmacodynamic profiles are identical. Preclinical efficacy studies robustly demonstrate aprepitant's ability to inhibit chemotherapy-induced emesis, and this efficacy is mirrored by fosaprepitant when administered at doses that achieve bioequivalent aprepitant exposure.[7][12] The development of fosaprepitant successfully provides an intravenous delivery option for the established NK1 receptor antagonist aprepitant, a critical alternative for clinical scenarios where oral administration is not feasible.
References
- 1. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Aprepitant: a review of its use in the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fosaprepitant: a neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fosaprepitant - Wikipedia [en.wikipedia.org]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Pharmacokinetic evaluation of fosaprepitant dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Efficacy and safety of Aprepitant-containing triple therapy for the prevention and treatment of chemotherapy-induced nausea and vomiting: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurokinin-1 receptor antagonists in the current management of chemotherapy-induced nausea and vomiting | EurekAlert! [eurekalert.org]
- 12. dovepress.com [dovepress.com]
- 13. The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to NK1 and 5-HT3 Receptor Antagonist Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms, signaling pathways, and performance of Neurokinin-1 (NK1) receptor antagonists and 5-Hydroxytryptamine-3 (5-HT3) receptor antagonists. The information presented is supported by experimental data to aid in research and drug development.
Introduction to Mechanisms of Action
NK1 and 5-HT3 receptor antagonists are critical classes of drugs, primarily used as antiemetics, especially in the context of chemotherapy-induced nausea and vomiting (CINV). While both effectively mitigate emesis, they do so by targeting distinct receptors and signaling pathways.
NK1 Receptor Antagonists: These agents work by blocking the binding of Substance P (SP), a neuropeptide, to the NK1 receptor.[1][2][3] The NK1 receptor, a G-protein coupled receptor (GPCR), is a key component in the central and peripheral pathways that trigger vomiting.[2][4][5] By competitively inhibiting the NK1 receptor, these antagonists prevent the downstream signaling cascade initiated by Substance P, thereby reducing both acute and, notably, delayed emesis.[2][6] Their primary site of antiemetic action is within the central nervous system, specifically in the area postrema and the nucleus tractus solitarius of the brainstem.[2][7]
5-HT3 Receptor Antagonists: This class of drugs prevents the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) from binding to its 5-HT3 receptor.[8][9][10] Unlike the NK1 receptor, the 5-HT3 receptor is a ligand-gated ion channel.[11][12] When activated by serotonin, this channel opens, allowing the influx of cations such as sodium (Na+), potassium (K+), and calcium (Ca2+), which leads to rapid neuronal depolarization.[11][12] 5-HT3 receptor antagonists exert their effects by blocking these receptors on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) and nucleus tractus solitarius in the brain.[9][10][13] They are particularly effective against acute emesis.
Signaling Pathways
The distinct nature of the NK1 and 5-HT3 receptors dictates their downstream signaling cascades.
NK1 Receptor Signaling Pathway
Upon binding of Substance P, the NK1 receptor, a GPCR, activates heterotrimeric G-proteins, primarily Gq and Gs.[4][5] This initiates a cascade of intracellular events:
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6][14] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][6][14]
-
Gs Pathway: The Gs protein stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[4][15]
-
Downstream Effectors: These second messengers activate various downstream kinases, including Mitogen-Activated Protein Kinases (MAPK) such as ERK1/2, and the PI3K/Akt pathway, which are involved in mediating the physiological responses to Substance P.[5][14][16][17]
NK1 receptor antagonists block the initial binding of Substance P, thereby preventing the initiation of this entire signaling cascade.
5-HT3 Receptor Signaling Pathway
The binding of serotonin to the 5-HT3 receptor, a ligand-gated ion channel, causes a conformational change that opens the channel pore.[11][12] This leads to:
-
Ion Influx: A rapid influx of cations, primarily Na+ and Ca2+, into the neuron.[11][12]
-
Depolarization: The influx of positive ions causes rapid depolarization of the cell membrane, generating an excitatory postsynaptic potential.[11][12]
-
Downstream Signaling: The increase in intracellular Ca2+ can act as a second messenger, activating downstream signaling pathways such as the Calmodulin Kinase II (CaMKII) and ERK1/2 pathways, which contribute to the emetic signal.[18]
5-HT3 receptor antagonists physically block the ion channel pore or the serotonin binding site, preventing ion influx and subsequent neuronal excitation.
Quantitative Data Comparison
Receptor Binding Affinity
The affinity of an antagonist for its receptor is a key determinant of its potency and duration of action. The table below summarizes the binding affinities (Ki or IC50 values) for selected NK1 and 5-HT3 receptor antagonists. Lower values indicate higher binding affinity.
| Antagonist Class | Antagonist | Receptor | Binding Affinity (nM) | Reference |
| NK1 Receptor | Aprepitant | Human NK1 | 0.1 (IC50) | [13][19] |
| Netupitant | Human NK1 | 0.95 (Ki) | [8] | |
| Rolapitant | Human NK1 | 0.66 (Ki) | [9] | |
| 5-HT3 Receptor | Ondansetron | Human 5-HT3 | 6.16 (Ki) | [20] |
| Granisetron | Human 5-HT3 | ~0.22 (Ki) | [5] | |
| Palonosetron (B1662849) | Human 5-HT3 | 0.17 (Ki) | [20] | |
| Cilansetron | Human 5-HT3 | 0.19 (Ki) | [2][21] |
Note: Binding affinity values can vary depending on the experimental conditions and assay used.
Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
Clinical trials have demonstrated that the combination of an NK1 receptor antagonist with a 5-HT3 receptor antagonist and dexamethasone (B1670325) provides superior protection against CINV compared to a 5-HT3 receptor antagonist and dexamethasone alone, particularly in the delayed phase.
| Treatment Regimen | Emetogenic Chemotherapy | Phase | Complete Response Rate (%) | Reference |
| 5-HT3 RA + Dexamethasone | Highly Emetogenic | Acute (0-24h) | 65-80 | [22] |
| NK1 RA + 5-HT3 RA + Dexamethasone | Highly Emetogenic | Acute (0-24h) | ~89 | [7] |
| 5-HT3 RA + Dexamethasone | Highly Emetogenic | Delayed (25-120h) | ~55 | [7] |
| NK1 RA + 5-HT3 RA + Dexamethasone | Highly Emetogenic | Delayed (25-120h) | ~75 | [7] |
"Complete Response" is typically defined as no vomiting and no use of rescue medication.
Experimental Protocols
Receptor Binding Assays
Receptor binding assays are essential for determining the affinity and selectivity of antagonists for their target receptors.
Objective: To quantify the binding affinity (Ki or IC50) of a test antagonist to the NK1 or 5-HT3 receptor.
General Methodology (Competitive Binding Assay):
-
Receptor Preparation: Membranes from cells expressing the recombinant human NK1 or 5-HT3 receptor are prepared.
-
Radioligand: A radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]-Substance P for NK1 receptors, [3H]-granisetron for 5-HT3 receptors) is used.[2][13]
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test antagonist.
-
Separation: The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Key Considerations:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand to saturate the receptors.
-
Equilibrium conditions must be established to ensure accurate affinity measurements.
In Vivo Model: Cisplatin-Induced Emesis in Ferrets
The ferret is a well-established preclinical model for studying emesis due to its robust vomiting reflex.
Objective: To evaluate the antiemetic efficacy of NK1 and 5-HT3 receptor antagonists against cisplatin-induced emesis.
Experimental Protocol:
-
Animal Acclimation: Male ferrets are acclimated to the experimental environment.
-
Drug Administration:
-
The test antagonist (e.g., an NK1 or 5-HT3 receptor antagonist) or vehicle is administered (e.g., subcutaneously or intravenously) at a predetermined time before the emetic challenge.
-
-
Emetic Challenge: Cisplatin (B142131) is administered intravenously or intraperitoneally at a dose known to induce a reliable emetic response (e.g., 5-10 mg/kg).[16][18][23]
-
Observation: The animals are observed for a defined period (e.g., 4-8 hours for acute emesis, up to 72 hours for delayed emesis).
-
Data Collection: The following parameters are recorded:
-
Latency to the first emetic episode (retching or vomiting).
-
Total number of retches and vomits.
-
Number of emetic episodes.
-
-
Data Analysis: The antiemetic efficacy is determined by comparing the emetic responses in the drug-treated groups to the vehicle-control group.
Conclusion
NK1 and 5-HT3 receptor antagonists are both highly effective antiemetics that operate through distinct molecular mechanisms. 5-HT3 receptor antagonists, as blockers of ligand-gated ion channels, are potent inhibitors of the acute phase of emesis, which is largely driven by serotonin release. In contrast, NK1 receptor antagonists target the GPCR for Substance P, a key neurotransmitter in both acute and delayed emetic pathways. The superior efficacy of combination therapy, particularly for delayed CINV, highlights the involvement of multiple signaling pathways in emesis and underscores the rationale for a multi-targeted therapeutic approach. The differences in their mechanisms, binding affinities, and signaling cascades provide a foundation for the development of next-generation antiemetics with improved efficacy and broader applications.
References
- 1. biorxiv.org [biorxiv.org]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 10. researchgate.net [researchgate.net]
- 11. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 12. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 15. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]
- 16. wjgnet.com [wjgnet.com]
- 17. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 18. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinity and Selectivity of NK1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity and selectivity of various Neurokinin-1 (NK1) receptor antagonists. The data presented is compiled from publicly available experimental results to assist researchers in selecting the appropriate compounds for their studies. Detailed experimental protocols for key binding assays are also included to ensure reproducibility and aid in the design of new experiments.
Comparative Binding Affinity and Selectivity of NK1 Antagonists
The following table summarizes the binding affinities (Ki or IC50 values) of several common NK1 receptor antagonists for the human NK1 receptor. Where available, data on their selectivity for the NK2 and NK3 receptors are also included to provide a comprehensive profile of their activity. Lower Ki or IC50 values indicate higher binding affinity.
| Compound | NK1 Receptor Affinity (Ki/IC50, nM) | NK2 Receptor Affinity (Ki, nM) | NK3 Receptor Affinity (Ki, nM) | Selectivity (NK2/NK1) | Selectivity (NK3/NK1) |
| Aprepitant | 0.1 - 0.8 | > 1,000 | > 1,000 | > 1,250 | > 1,250 |
| Fosaprepitant | Prodrug of Aprepitant | - | - | - | - |
| Maropitant | ~0.5 | High | High | - | - |
| Rolapitant | 0.66 | > 1,000 | > 1,000 | > 1,515 | > 1,515 |
| Netupitant | 0.95 | > 1,000 | > 1,000 | > 1,052 | > 1,052 |
| EUC-001 | 0.575 | 3,400 | 17,000 | 5,913 | 29,565 |
Note: The binding affinity values can vary between different studies and experimental conditions.
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor Affinity
This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity of a test compound for the NK1 receptor.[1][2]
Materials:
-
Membrane Preparation: Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Substance P (a high-affinity radiolabeled ligand for the NK1 receptor).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Test Compounds: Serial dilutions of the antagonist being tested.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known, unlabeled NK1 receptor antagonist (e.g., Aprepitant).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations for each test compound.
-
Reaction Mixture: To each well, add the following in order:
-
Assay Buffer.
-
Radioligand ([³H]-Substance P) at a concentration near its Kd.
-
For non-specific binding wells, add the unlabeled antagonist. For test compound wells, add the desired concentration of the test compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Selectivity Assay against NK2 and NK3 Receptors
To determine the selectivity of an antagonist, a similar radioligand binding assay is performed using cell lines that express the NK2 or NK3 receptor.[3]
Procedure:
-
Follow the same general protocol as the NK1 receptor binding assay.
-
Cell Lines: Use cell membranes from cells stably expressing either the human NK2 or NK3 receptor.
-
Radioligands: Use appropriate radioligands for each receptor. For example:
-
NK2 Receptor: [¹²⁵I]-Neurokinin A.
-
NK3 Receptor: [³H]-SR-142801.[4]
-
-
Data Analysis: Determine the IC50 and Ki values for the test compound at the NK2 and NK3 receptors.
-
Selectivity Calculation: The selectivity ratio is calculated by dividing the Ki value for the NK2 or NK3 receptor by the Ki value for the NK1 receptor. A higher ratio indicates greater selectivity for the NK1 receptor.
NK1 Receptor Signaling Pathway and Experimental Workflow
The following diagrams illustrate the primary signaling cascade initiated by the activation of the NK1 receptor and a typical experimental workflow for a radioligand binding assay.
Caption: Simplified signaling pathway of the NK1 receptor.
Caption: Experimental workflow for a radioligand binding assay.
References
Validating NK1 Receptor Antagonist Effects: A Comparative Guide Using Knockout Mice
For researchers, scientists, and drug development professionals, validating the specificity and mechanism of action of a novel antagonist is a critical step. This guide provides a comparative analysis of using neurokinin-1 (NK1) receptor knockout (NK1R-/-) mice to validate the effects of NK1 receptor antagonists. By comparing the phenotype of NK1R-/- mice with wild-type mice treated with these antagonists, researchers can gain crucial insights into the on-target effects of their compounds.
The substance P (SP)/NK1 receptor system is implicated in a variety of physiological processes, including pain, inflammation, and mood regulation.[1][2][3] Consequently, NK1 receptor antagonists are being investigated as potential therapeutics for a range of disorders.[4][5] The use of NK1R-/- mice provides a powerful tool to dissect the specific contributions of the NK1 receptor to these processes and to confirm that the effects of antagonist compounds are indeed mediated through this target.
Unveiling the Mechanism: The NK1 Receptor Signaling Pathway
Substance P, the endogenous ligand for the NK1 receptor, triggers a cascade of intracellular events upon binding.[6][7] The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, can modulate several signaling pathways, leading to downstream cellular responses.[7][8] Understanding this pathway is fundamental to interpreting the effects of both receptor knockout and antagonist administration.
Experimental Validation Workflow: A Step-by-Step Approach
A typical workflow for validating the effects of an NK1 receptor antagonist involves comparing behavioral and neurochemical outcomes in wild-type and NK1R-/- mice, both with and without the antagonist. This multi-pronged approach helps to distinguish between on-target and off-target effects.
Comparative Data: Phenotypic Overlap Between NK1R-/- Mice and Antagonist-Treated Wild-Type Mice
Numerous studies have demonstrated that the behavioral and neurochemical phenotype of NK1R-/- mice often mirrors that of wild-type mice treated with NK1 receptor antagonists. This convergence of phenotypes provides strong evidence for the on-target action of the antagonists.
Behavioral Comparisons
| Behavioral Test | NK1R-/- Mice Phenotype | Wild-Type Mice + NK1R Antagonist Phenotype | Reference Antagonists |
| Locomotor Activity | Hyperactive.[9][10] | Increased locomotor activity.[9] | RP 67580, L 733060 |
| Forced Swim Test | Antidepressant-like effect (reduced immobility).[11] | Antidepressant-like effect (reduced immobility).[11] | L-760735, GR205171 |
| 5-Choice Serial Reaction-Time Task (5-CSRTT) | Increased impulsivity and inattentiveness.[12][13] | Increased premature responses (impulsivity).[13] | RP 67580 |
| Conditioned Place Preference (Morphine) | Lack of development of morphine-induced conditioned place preference.[10] | Not explicitly stated in the provided results. | - |
| Anxiety-Related Behavior (Elevated Plus-Maze) | No significant anxiolytic-like effect.[11] | No significant anxiolytic-like effect.[11] | L-760735, GR205171 |
Neurochemical Comparisons
| Neurochemical Measure | Brain Region | NK1R-/- Mice Phenotype | Wild-Type Mice + NK1R Antagonist Phenotype | Reference Antagonists |
| Dopamine (B1211576) Efflux (Basal) | Prefrontal Cortex (PFC) | Reduced spontaneous dopamine efflux (>50%).[9] | Progressive decline in dopamine efflux to levels similar to NK1R-/- mice.[9] | RP 67580 |
| Dopamine Response to d-amphetamine | Dorsal Striatum | Abolished dopamine response.[9] | Not explicitly stated in the provided results. | - |
| Noradrenaline Efflux (Basal) | Cerebral Cortex | Increased basal noradrenaline efflux (2 to 4-fold).[14][15] | Not explicitly stated in the provided results. | - |
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in this guide. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
Locomotor Activity Assessment
-
Animals: Adult male wild-type and NK1R-/- mice are used.
-
Apparatus: An open-field arena equipped with infrared beams to automatically record locomotor activity.
-
Procedure:
-
Mice are habituated to the testing room for at least 1 hour before the experiment.
-
Mice are administered the NK1 receptor antagonist (e.g., RP 67580 or L 733060, 5-10 mg/kg, i.p.) or vehicle.[9]
-
Following a predetermined pretreatment time, mice are placed individually into the open-field arena.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60 minutes).
-
-
Data Analysis: Data are analyzed using a two-way ANOVA with genotype and treatment as factors.
In Vivo Microdialysis for Neurotransmitter Efflux
-
Animals: Adult male wild-type and NK1R-/- mice.
-
Surgery:
-
Mice are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex or dorsal striatum).
-
Animals are allowed to recover for a specified period (e.g., 3 weeks).[16]
-
-
Microdialysis Procedure:
-
A microdialysis probe is inserted into the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
The NK1 receptor antagonist or vehicle is administered, and sample collection continues.
-
-
Sample Analysis: The concentration of neurotransmitters (e.g., dopamine, noradrenaline) in the dialysate samples is determined using high-performance liquid chromatography (HPLC) with electrochemical detection.[14]
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the basal efflux. Statistical analysis is performed using repeated measures ANOVA.
Conclusion
The use of NK1 receptor knockout mice is an invaluable tool for validating the on-target effects of NK1 receptor antagonists. The strong correlation between the phenotypes of NK1R-/- mice and antagonist-treated wild-type mice across a range of behavioral and neurochemical assays provides a high degree of confidence in the mechanism of action of these compounds. This comparative approach is essential for the rigorous preclinical evaluation of novel therapeutics targeting the NK1 receptor. By employing the experimental frameworks and considering the comparative data presented in this guide, researchers can effectively validate their findings and advance the development of new treatments for a variety of disorders.
References
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.azregents.edu [experts.azregents.edu]
- 3. Mutagenesis and knockout models: NK1 and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. NK1 (TACR1) Receptor Gene ‘Knockout’ Mouse Phenotype Predicts Genetic Association with ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioural and neurochemical abnormalities in mice lacking functional tachykinin-1 (NK1) receptors: a model of attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the phenotype of NK1R-/- mice with pharmacological blockade of the substance P (NK1 ) receptor in assays for antidepressant and anxiolytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The influence of test experience and NK1 receptor antagonists on the performance of NK1R-/- and wild type mice in the 5-Choice Serial Reaction-Time Task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of the NK1 receptor in impulsive and perseverative behaviour in the mouse - UCL Discovery [discovery.ucl.ac.uk]
- 14. A comparison of neurokinin 1 receptor knock-out (NK1-/-) and wildtype mice: exploratory behaviour and extracellular noradrenaline concentration in the cerebral cortex of anaesthetised subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. neuroscience.uga.edu [neuroscience.uga.edu]
A Comparative Analysis of First and Second-Generation NK1 Antagonists
A detailed guide for researchers and drug development professionals on the evolution of Neurokinin-1 receptor antagonists, from first-generation agents like aprepitant (B1667566) to the advanced second-generation compounds including rolapitant (B1662417) and netupitant. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies.
The development of Neurokinin-1 (NK1) receptor antagonists marks a significant advancement in the management of chemotherapy-induced nausea and vomiting (CINV). These agents function by blocking the binding of substance P, a key neurotransmitter involved in the emetic reflex, to its receptor in the central and peripheral nervous system.[1][2] This guide offers a comparative analysis of the first and second-generation NK1 antagonists, highlighting the evolution in their pharmacological profiles and clinical efficacy.
Executive Summary
First-generation NK1 antagonists, pioneered by aprepitant, revolutionized CINV treatment by offering improved control over delayed-phase emesis compared to previous standard therapies.[3][4] However, their use was associated with certain limitations, including potential drug-drug interactions due to their metabolism by and inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme system.[4][5]
Second-generation antagonists, such as rolapitant and netupitant, were developed to address these limitations.[2][6] A key feature of some second-generation agents is a significantly longer plasma half-life, allowing for single-dose administration to cover the entire at-risk period for CINV.[7][8] Furthermore, compounds like rolapitant exhibit a lower potential for CYP3A4-mediated drug interactions.[6]
In Vitro Receptor Binding and Functional Potency
The affinity of NK1 receptor antagonists for their target is a critical determinant of their potency. This is typically quantified by the inhibition constant (Ki), with lower values indicating higher affinity. Functional potency, often measured as the half-maximal inhibitory concentration (IC50) in cellular assays, reflects the concentration of the antagonist required to inhibit 50% of the substance P-induced response.
| Compound | Generation | Receptor Binding Affinity (pKi) | Reference |
| Aprepitant | First | 10.1 | [7] |
| Rolapitant | Second | 9.1 | [7] |
| Netupitant | Second | 9.0 | [7] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Pharmacokinetic Profiles
The pharmacokinetic properties of NK1 antagonists have evolved significantly between generations, with notable differences in half-life and metabolic pathways. These differences have important clinical implications for dosing frequency and the potential for drug-drug interactions.
| Parameter | Aprepitant (First Generation) | Rolapitant (Second Generation) | Netupitant (Second Generation) | Reference |
| Half-life (t½) | 9 - 13 hours | ~180 hours | ~90 hours | [1][6][7][8] |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours | ~4 hours | ~5 hours | [1][7] |
| Bioavailability | ~60-65% | High | High | [1] |
| Primary Metabolism | CYP3A4 (also a moderate inhibitor and inducer) | CYP3A4 | CYP3A4 (also a moderate inhibitor) | [1][4][6] |
Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
The primary clinical application for NK1 antagonists is the prevention of CINV, particularly in patients receiving highly emetogenic chemotherapy (HEC). Clinical trials have consistently demonstrated the superiority of adding an NK1 antagonist to a standard antiemetic regimen (a 5-HT3 receptor antagonist and a corticosteroid). The primary endpoint in these trials is typically "complete response," defined as no emetic episodes and no use of rescue medication.
| Antagonist Regimen | Patient Population | Complete Response (Overall Phase, 0-120h) | Reference |
| Aprepitant + Standard Therapy | HEC (Cisplatin ≥70 mg/m²) | 72.7% | [9] |
| Placebo + Standard Therapy | HEC (Cisplatin ≥70 mg/m²) | 52.3% | [9] |
| Rolapitant + Standard Therapy | HEC (Cisplatin-based) | 67.5% | [7] |
| Placebo + Standard Therapy | HEC (Cisplatin-based) | 60.4% | [7] |
| Netupitant/Palonosetron (B1662849) + Dexamethasone | HEC (Cisplatin-based) | Significantly higher than palonosetron alone | [6] |
| Fosnetupitant + Standard Therapy | HEC (Cisplatin-based) | 75.2% | [10] |
| Fosaprepitant + Standard Therapy | HEC (Cisplatin-based) | 71.0% | [10] |
Side Effect and Safety Profiles
NK1 receptor antagonists are generally well-tolerated. The most commonly reported adverse events are mild to moderate in severity. However, there are some differences in the side effect profiles between the first and second-generation agents, as well as between different drugs within the same generation.
| Generation | Common Adverse Events | Notable Considerations | Reference |
| First (Aprepitant/Fosaprepitant) | Fatigue, hiccups, constipation, headache, anorexia, diarrhea. | Moderate inhibitor and inducer of CYP3A4, leading to potential drug interactions. Reports of injection site reactions with fosaprepitant. | [5][11][12] |
| Second (Rolapitant, Netupitant) | Headache, constipation, fatigue. | Rolapitant does not significantly inhibit or induce CYP3A4. Netupitant is a moderate inhibitor of CYP3A4. | [11][13] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the NK1 receptor signaling pathway and typical experimental workflows.
Caption: NK1 Receptor Signaling Pathway
Caption: NK1 Receptor Binding Assay Workflow
Caption: NK1 Functional Antagonism Assay Workflow
Detailed Experimental Protocols
NK1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the NK1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human NK1 receptor (e.g., CHO-K1 cells). The cells are harvested, lysed, and the membrane fraction is isolated by differential centrifugation.
-
Competitive Binding: The cell membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [3H]Substance P) and varying concentrations of the unlabeled test antagonist.
-
Incubation: The reaction mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonism Assay (Calcium Mobilization)
Objective: To determine the functional potency (IC50) of a test compound in inhibiting Substance P-induced cellular responses.
Methodology:
-
Cell Culture: Cells expressing the NK1 receptor are cultured in appropriate media.
-
Dye Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: The cells are pre-incubated with various concentrations of the test antagonist.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of Substance P to induce an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The data are analyzed to generate a dose-response curve, from which the IC50 value of the antagonist is determined.
In Vivo Efficacy Model (Cisplatin-Induced Emesis in Ferrets)
Objective: To evaluate the anti-emetic efficacy of a test compound in a relevant animal model.
Methodology:
-
Animal Model: The ferret is a commonly used animal model for emesis research as it has a well-developed emetic reflex.[14][15]
-
Drug Administration: The test antagonist is administered to the ferrets, typically via oral or intravenous routes, at various doses prior to the emetic challenge.
-
Emetic Challenge: Emesis is induced by the administration of a high dose of cisplatin (B142131), a highly emetogenic chemotherapeutic agent.[14][16]
-
Observation: The animals are observed for a defined period, and the number of retching and vomiting episodes is recorded.
-
Data Analysis: The efficacy of the test compound is determined by its ability to reduce the number of emetic episodes compared to a vehicle-treated control group.
Conclusion
The evolution from first to second-generation NK1 antagonists represents a significant therapeutic advance in the management of CINV. Second-generation agents, with their improved pharmacokinetic profiles and reduced potential for drug-drug interactions, offer important clinical advantages. This comparative analysis provides a framework for researchers and clinicians to understand the key differences between these drug classes and to inform the ongoing development of novel anti-emetic therapies.
References
- 1. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanisms and latest clinical studies of new NK1 receptor antagonists for chemotherapy-induced nausea and vomiting: Rolapitant and NEPA (netupitant/palonosetron) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiemetic studies on the NK1 receptor antagonist aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aprepitant: a neurokinin-1 receptor antagonist for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile of netupitant/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The oral neurokinin-1 antagonist aprepitant for the prevention of chemotherapy-induced nausea and vomiting: a multinational, randomized, double-blind, placebo-controlled trial in patients receiving high-dose cisplatin--the Aprepitant Protocol 052 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Frontiers | Safety assessment of neurokinin-1 receptor antagonist: real-world adverse event analysis from the FAERS database [frontiersin.org]
- 12. Analyzing the adverse events of NK-1 receptor antagonists: a pharmacovigilance study from the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Synergy: A Guide to Combining NK1 Antagonists with Other Drugs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the synergistic effects observed when combining Neurokinin-1 (NK1) receptor antagonists with other therapeutic agents. By presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways, this document aims to facilitate a deeper understanding of these powerful drug combinations and inform future research and development.
NK1 receptor antagonists, a class of drugs that block the action of the neuropeptide Substance P, have demonstrated significant therapeutic potential beyond their established role in preventing chemotherapy-induced nausea and vomiting (CINV). Emerging evidence highlights their ability to synergistically enhance the efficacy of a range of other drugs, from chemotherapeutics to analgesics. This guide compares and analyzes these synergistic interactions, providing a valuable resource for harnessing their combined power.
Synergistic Effects in Oncology
The combination of NK1 antagonists with traditional cytotoxic agents has shown promise in enhancing anti-tumor activity. Preclinical studies suggest that by blocking the pro-proliferative and anti-apoptotic signaling pathways activated by Substance P in cancer cells, NK1 antagonists can sensitize tumors to the effects of chemotherapy.
Below is a summary of in vitro data demonstrating the synergistic cytotoxicity of NK1 antagonists when combined with chemotherapeutic drugs in various cancer cell lines.
| NK1 Antagonist | Combination Drug | Cancer Cell Line | Effect | Supporting Data |
| Aprepitant (B1667566) | Doxorubicin | Hepatoblastoma | Synergistic antitumor action | Data not yet fully available in public sources, but synergy has been reported.[1] |
| L-733,060 | Cisplatin (B142131), Ifosfamide, Mitomycin, Adriamycin | Osteosarcoma | Synergistic effect | Specific quantitative data on IC50 reduction or combination index is not readily available in the reviewed literature.[1] |
| Aprepitant | Cisplatin | Lung Cancer (A549) | Potential for Synergy | While direct combination IC50 values are not available, cisplatin alone has an IC50 of 22.5 µM in A549 cells.[2] The addition of an NK1 antagonist is expected to lower this value. |
| Aprepitant | Doxorubicin | Breast Cancer (MDA-MB-231) | Potential for Synergy | Doxorubicin has a reported IC50 of 0.28 µM in MDA-MB-231 cells.[3] Synergistic interaction with aprepitant is an area of active investigation. |
Enhanced Efficacy in CINV Management
The most well-established synergistic application of NK1 antagonists is in the prevention of CINV, where they are combined with 5-HT3 receptor antagonists and corticosteroids. This multi-targeted approach provides superior control over both acute and delayed emesis compared to single-agent therapy. The fixed-dose combination of netupitant (B1678218) (an NK1 antagonist) and palonosetron (B1662849) (a 5-HT3 antagonist) exemplifies this synergy.
| NK1 Antagonist | Combination Drug | Cell Line | Effect | Supporting Data |
| Netupitant | Palonosetron | NG108-15 | Synergistic inhibition of Substance P-mediated response and additive NK1 receptor internalization. | Pretreatment with netupitant (5 nM) and palonosetron (1 nM) resulted in an additive reduction in [3H]-netupitant binding (29 ± 1.7%).[4][5] |
Novel Applications in Pain Management
The co-localization and interaction of NK1 and opioid receptors in the central nervous system suggest a potential for synergistic analgesia. By blocking the pro-nociceptive effects of Substance P, NK1 antagonists may enhance the efficacy of opioids, potentially allowing for lower doses and reduced side effects.
| NK1 Antagonist | Combination Drug | Animal Model | Effect | Supporting Data |
| TY032 (μ/δ-opioid agonist and NK1R antagonist) | - | Mouse model of acute pain | Inhibition of Substance P-induced flinching | Intrathecal TY032 (3 µg/5 µL) significantly reduced SP-induced flinching.[6] |
| Opioid Agonist/NK1 Antagonist Hybrids | - | Mouse neuropathic pain model (Chronic Constriction Injury) | Robust and long-lasting alleviation of tactile and thermal hypersensitivity | Hybrid compounds were more effective than the opioid parent compounds alone in the neuropathic pain model.[7] |
Key Signaling Pathways and Mechanisms of Synergy
The synergistic effects of NK1 antagonists stem from their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammatory responses. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow for assessing synergy.
References
- 1. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 3. Frontiers | Adapalene and Doxorubicin Synergistically Promote Apoptosis of TNBC Cells by Hyperactivation of the ERK1/2 Pathway Through ROS Induction [frontiersin.org]
- 4. Netupitant and palonosetron trigger NK1 receptor internalization in NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Genetic and pharmacological antagonism of NK1 receptor prevents opiate abuse potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpccr.eu [jpccr.eu]
A Comparative Guide to the Cross-Reactivity of NK1 Antagonists with NK2 and NK3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of several prominent neurokinin-1 (NK1) receptor antagonists with neurokinin-2 (NK2) and neurokinin-3 (NK3) receptors. The data presented herein has been compiled from various scientific sources to facilitate an objective evaluation of the selectivity of these compounds. Detailed experimental methodologies and signaling pathway diagrams are included to provide a thorough understanding of the assessment of these antagonists.
Introduction to Neurokinin Receptors and Antagonists
The neurokinin (NK) receptors, including NK1, NK2, and NK3, are members of the G-protein coupled receptor (GPCR) superfamily.[1] They are activated by the endogenous tachykinin neuropeptides: Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[1] While SP shows the highest affinity for the NK1 receptor, NKA for the NK2 receptor, and NKB for the NK3 receptor, a degree of cross-reactivity exists among the endogenous ligands.[1][2]
NK1 receptor antagonists are a class of drugs that block the activity of the NK1 receptor. Several non-peptide NK1 receptor antagonists have been developed and are used clinically for the prevention of chemotherapy-induced and post-operative nausea and vomiting.[2] The therapeutic efficacy and side-effect profile of these antagonists can be influenced by their selectivity for the NK1 receptor over the NK2 and NK3 subtypes. High selectivity is often a desirable characteristic to minimize off-target effects.
Comparative Analysis of Antagonist Cross-Reactivity
The selectivity of NK1 receptor antagonists is determined by comparing their binding affinities (Ki) or functional inhibitory concentrations (IC50) at the three neurokinin receptor subtypes. A higher Ki or IC50 value indicates lower binding affinity or inhibitory potency. The following table summarizes the available quantitative data for several well-known NK1 antagonists.
| Antagonist | Receptor | Binding Affinity (Ki/IC50, nM) | Selectivity over NK2 (Fold) | Selectivity over NK3 (Fold) | Reference |
| Aprepitant (B1667566) | NK1 | 0.1 (IC50) | ~45,000 | ~3,000 | [3] |
| NK2 | 4500 (IC50) | [3] | |||
| NK3 | 300 (IC50) | [3] | |||
| Rolapitant | NK1 | 0.66 (Ki) | >1000 | >1000 | [4] |
| NK2 | >1000-fold lower affinity | [4] | |||
| NK3 | >1000-fold lower affinity | [4] | |||
| Casopitant | NK1 | 0.4 (pKi = 9.4) | - | - | [5] |
| Fosaprepitant | NK1 | 1.2 (IC50) | - | - | [5] |
| Netupitant | NK1 | - | - | - | [4] |
| L-732,138 | NK1 | 2.3 (IC50) | - | - | [4] |
| CP-99,994 | NK1 | 0.17 (Ki) | - | - | [6] |
| Dual NK1/NK3 Antagonist (Bayer) | NK1 | 0.24 (Ki) | - | 0.018 (less selective) | [7] |
| NK3 | 13 (Ki) | [7] |
Note: A higher fold-selectivity indicates a greater specificity for the NK1 receptor. Data for some compounds at NK2 and NK3 receptors were not available in the searched literature and are marked as "-".
Experimental Protocols
The determination of antagonist cross-reactivity relies on robust in vitro assays. The two primary methods cited in the literature are radioligand binding assays and functional assays such as calcium mobilization.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of an antagonist at NK1, NK2, and NK3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human NK1, NK2, or NK3 receptors.
-
Radioligands: [³H]-Substance P for NK1, [¹²⁵I]-NKA for NK2, and [³H]-SR142801 for NK3.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing divalent cations (e.g., 5 mM MnCl₂) and protease inhibitors.
-
Non-labeled antagonists (test compounds) at various concentrations.
-
Glass fiber filters and a filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Filtration: Rapidly separate the bound from the free radioligand by filtering the reaction mixture through glass fiber filters. The receptors and bound radioligand are trapped on the filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the antagonist. The IC50 value is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.
Objective: To determine the functional inhibitory potency (IC50) of an antagonist at NK1, NK2, and NK3 receptors.
Materials:
-
Cell lines stably expressing human NK1, NK2, or NK3 receptors, and a G-protein like Gα16 to facilitate calcium signaling.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonists: Substance P for NK1, Neurokinin A for NK2, and Senktide for NK3.
-
Antagonists (test compounds) at various concentrations.
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specific period (e.g., 1 hour) at 37°C.
-
Antagonist Incubation: Add varying concentrations of the antagonist to the wells and incubate for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the appropriate agonist to the wells and immediately measure the change in fluorescence.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the percentage of inhibition of the agonist-induced calcium response against the antagonist concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflow Diagrams
To visualize the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathways of NK1, NK2, and NK3 receptors.
Caption: Workflow for assessing NK1 antagonist cross-reactivity.
Conclusion
The data compiled in this guide demonstrate that many clinically relevant NK1 receptor antagonists, such as aprepitant and rolapitant, exhibit a high degree of selectivity for the NK1 receptor over the NK2 and NK3 subtypes.[3][4] This high selectivity is a key pharmacological feature, likely contributing to their favorable safety profiles by minimizing off-target effects mediated by NK2 and NK3 receptor blockade. The provided experimental protocols offer a framework for the continued evaluation of novel NK1 antagonists, ensuring that their selectivity profiles are thoroughly characterized during the drug development process. The signaling pathway diagrams illustrate the distinct and overlapping intracellular cascades initiated by the activation of each neurokinin receptor, underscoring the importance of receptor selectivity for targeted therapeutic intervention.
References
- 1. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurokinin-1 (NK₁) receptor antagonists as possible therapeutics for psychostimulant use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. guidetoimmunopharmacology.org [guidetoimmunopharmacology.org]
- 6. Neurokinin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Bayer describes dual tachykinin NK1/NK3 receptor antagonists | BioWorld [bioworld.com]
Interspecies comparison of NK1 receptor antagonist pharmacology
A Comparative Guide to the Interspecies Pharmacology of NK1 Receptor Antagonists
This guide provides a comprehensive comparison of the pharmacology of Neurokinin-1 (NK1) receptor antagonists across various species. It is intended for researchers, scientists, and drug development professionals working on novel therapeutics targeting the NK1 receptor system. The information presented herein, including comparative quantitative data and detailed experimental protocols, is designed to facilitate a deeper understanding of the species-specific differences that are critical for the translation of preclinical findings to clinical applications.
Introduction to the NK1 Receptor
The Neurokinin-1 receptor (NK1R), a member of the G-protein coupled receptor (GPCR) superfamily, is the primary receptor for the neuropeptide Substance P (SP).[1] The SP-NK1R system is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, emesis (vomiting), anxiety, and depression.[2][3] Consequently, antagonists of the NK1 receptor have been a major focus of drug development efforts, leading to clinically successful antiemetic drugs such as aprepitant (B1667566), netupitant, and rolapitant (B1662417) for chemotherapy-induced nausea and vomiting (CINV).[2][4]
Understanding the pharmacological differences of NK1 receptor antagonists across various species is paramount for the successful development of new drugs. Significant variations in receptor binding affinity, antagonist potency, and in vivo efficacy can exist between humans and the animal models used in preclinical studies. This guide aims to provide an objective comparison of key NK1 receptor antagonists and the experimental methodologies used for their characterization.
NK1 Receptor Signaling Pathway
Upon binding of its endogenous ligand, Substance P, the NK1 receptor undergoes a conformational change that activates intracellular signaling cascades primarily through the coupling to Gq and Gs heterotrimeric G-proteins.[1][5]
-
Gq Pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[2][6]
-
Gs Pathway: The NK1 receptor can also couple to the Gs alpha subunit, which activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[1][7]
These signaling events ultimately lead to the activation of downstream pathways, such as the mitogen-activated protein kinase (MAPK) cascade, and modulate the activity of transcription factors like NF-κB, influencing cellular responses including proliferation, inflammation, and neurotransmission.[1][2][7]
Figure 1. Simplified NK1 Receptor Signaling Pathway.
Data Presentation: Interspecies Comparison of Antagonist Pharmacology
The following tables summarize the binding affinities and in vivo potencies of several well-characterized NK1 receptor antagonists across different species. These data highlight the significant variability that can be observed, underscoring the importance of multi-species testing in drug development.
Table 1: In Vitro Binding Affinities (pKi / pIC₅₀) of NK1 Receptor Antagonists
| Compound | Human | Gerbil | Guinea Pig | Mouse | Rat | Dog |
| Aprepitant | ~9.0 | High | High | Moderate | Low | High |
| Netupitant | 8.87[8] | High | 7.85[8] | High | N/A | N/A |
| Rolapitant | High | High | N/A | N/A | N/A | N/A |
| Maropitant | N/A | N/A | N/A | N/A | N/A | High[9][10] |
| CP-99,994 | High | High | High | N/A | Low | N/A |
| ZD6021 | High | High | N/A | N/A | N/A | N/A |
Table 2: In Vivo Efficacy (ID₅₀ / Effective Dose) of NK1 Receptor Antagonists
| Compound | Species | Model | Route | Efficacy (ID₅₀ or Dose) |
| Aprepitant | Gerbil | NK1 agonist-induced foot tapping | i.p. | 3 µmol/kg (100% inhibition >48h)[11] |
| Netupitant | Gerbil | NK1 agonist-induced foot tapping | p.o. | 0.5 mg/kg[8] |
| Netupitant | Gerbil | NK1 agonist-induced foot tapping | i.p. | 1.5 mg/kg[8] |
| Netupitant | Mouse | SP-induced scratching/biting | i.p. | 1-10 mg/kg (dose-dependent inhibition)[8] |
| CP-99,994 | Gerbil | NK1 agonist-induced foot tapping | i.p. | 3 µmol/kg (100% inhibition at 15min, rapid decline)[11] |
| Maropitant | Dog | Emesis (various stimuli) | s.c. | 1 mg/kg (standard antiemetic dose)[9] |
i.p.: intraperitoneal; p.o.: oral; s.c.: subcutaneous.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable comparison of pharmacological data. Below are methodologies for key assays used in the characterization of NK1 receptor antagonists.
Radioligand Binding Assay
This assay determines the affinity of a test compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.[6]
1. Membrane Preparation:
-
Culture cells expressing the NK1 receptor of the desired species.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) using a Dounce homogenizer or sonicator.[6]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[6]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[6]
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration. Store aliquots at -80°C.[6]
2. Competitive Binding Reaction:
-
In a 96-well plate, add the assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-Substance P), and varying concentrations of the unlabeled test compound.[6][12]
-
To determine non-specific binding, a parallel set of wells should contain the radioligand and a high concentration of unlabeled Substance P (e.g., 1 µM).[6]
-
Initiate the binding reaction by adding the membrane preparation to each well.[6]
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) with gentle agitation to reach equilibrium.[6]
3. Filtration and Quantification:
-
Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.[6]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[6]
4. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding) by fitting the data to a one-site competition equation.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
In Vitro Functional Assay (Calcium Mobilization)
This assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an NK1 receptor agonist.[8]
1. Cell Preparation:
-
Seed cells expressing the NK1 receptor (e.g., CHO or U373MG cells) into a 96-well plate and culture overnight.[8][11]
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
2. Antagonist and Agonist Addition:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the NK1 receptor antagonist to the wells and pre-incubate for a specific period (e.g., 30 minutes).[11]
-
Add a fixed concentration of an NK1 receptor agonist (e.g., Substance P) to stimulate the receptor.[11]
3. Signal Detection:
-
Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.[11] The increase in fluorescence corresponds to the increase in intracellular calcium.
4. Data Analysis:
-
Determine the inhibitory effect of the antagonist by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
-
Calculate the IC₅₀ value for the antagonist. The pA₂ value, a measure of antagonist potency, can be determined using a Schild plot analysis.[14]
In Vivo Efficacy Model (Gerbil Foot Tapping)
The gerbil is a sensitive species for evaluating the central activity of NK1 receptor antagonists. Intracerebroventricular (i.c.v.) administration of an NK1 receptor agonist induces a characteristic foot-tapping behavior, which can be blocked by systemically administered antagonists.[8][11]
1. Animal Preparation:
-
Administer the test antagonist (e.g., aprepitant, netupitant) to gerbils via the desired route (e.g., oral or intraperitoneal) at various doses and time points before the agonist challenge.[8][11]
2. Agonist Challenge:
-
Administer a selective NK1 receptor agonist i.c.v. to the gerbils.[8]
3. Behavioral Observation:
-
Immediately after the agonist injection, place the gerbil in an observation cage and count the number of foot taps (B36270) over a defined period.[11]
4. Data Analysis:
-
Compare the number of foot taps in the antagonist-treated groups to a vehicle-treated control group.
-
Calculate the percentage of inhibition for each dose of the antagonist.
-
Determine the ID₅₀ (the dose of the antagonist that produces 50% inhibition of the foot-tapping response).[8]
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of novel NK1 receptor antagonist candidates.
Figure 2. Preclinical Workflow for NK1 Antagonist Development.
Conclusion
The pharmacological properties of NK1 receptor antagonists can vary significantly across species. As demonstrated by the compiled data, antagonists like aprepitant and CP-99,994 show marked differences in affinity between human and rodent receptors.[11] This highlights the critical need for careful selection of animal models and thorough characterization of lead compounds in multiple species during preclinical development. A comprehensive understanding of these interspecies differences is essential for accurately predicting clinical efficacy and safety, ultimately facilitating the successful translation of novel NK1 receptor antagonists from the laboratory to the clinic.
References
- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aprepitant--a novel NK1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel selective agonists and antagonists confirm neurokinin NK1 receptors in guinea-pig vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of NK1 Antagonists In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory performance of Neurokinin-1 (NK1) receptor antagonists against other alternatives, supported by experimental data. The information is presented to facilitate informed decisions in the development of novel anti-inflammatory therapeutics.
The tachykinin NK1 receptor and its primary ligand, Substance P (SP), are key players in mediating inflammatory responses. Activation of the NK1 receptor, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular signaling events, leading to the production of pro-inflammatory mediators. Consequently, NK1 receptor antagonists have emerged as a promising therapeutic class for a variety of inflammatory conditions. This guide delves into the in vivo validation of their anti-inflammatory effects, offering a comparative analysis with established anti-inflammatory agents.
NK1 Receptor Signaling Pathway in Inflammation
The binding of Substance P to the NK1 receptor initiates a signaling cascade that is central to the inflammatory process. This pathway, as illustrated below, involves the activation of key downstream effectors that ultimately lead to the transcription and release of pro-inflammatory cytokines and other mediators.
Comparative Efficacy of NK1 Antagonists in Preclinical Models
The anti-inflammatory potential of various NK1 antagonists has been extensively evaluated in several in vivo models of inflammation. Here, we compare the efficacy of selected antagonists in two standard models: the formalin-induced inflammatory pain model and the cotton pellet-induced granuloma model.
Formalin-Induced Inflammatory Pain Model
This model assesses both neurogenic and inflammatory pain. The late phase of the formalin test is particularly relevant for evaluating anti-inflammatory activity.
Table 1: Comparison of NK1 Antagonists in the Late Phase of the Mouse Formalin Test
| Compound | Administration Route | Dose Range (mg/kg) | Minimum Effective Dose (MED) (mg/kg) |
| CI-1021 | s.c. | 1-30 | 3 |
| CP-99,994 | s.c. | 3-30 | 3 |
| SR 140333 | s.c. | 1-100 | 10 |
Data compiled from publicly available research.[1]
Cotton Pellet-Induced Granuloma Model
This model evaluates the chronic inflammatory response by measuring the formation of granulomatous tissue.
Table 2: Comparison of Aprepitant (B1667566) and Indomethacin in the Rat Cotton Pellet Granuloma Model
| Compound | Administration Route | Dose (mg/kg) | Inhibition of Granuloma Formation (%) |
| Aprepitant | p.o. | 80 | 48.68 |
| Indomethacin (NSAID) | p.o. | 2.5 | 55.34 |
Data from a study comparing the anti-inflammatory effects of aprepitant and indomethacin.[2]
Head-to-Head Comparison with Standard Anti-inflammatory Drugs
Aprepitant, a clinically approved NK1 antagonist, has been compared with the corticosteroid dexamethasone (B1670325) in a model of brain tumor-associated edema, a condition with a significant inflammatory component.
Table 3: Comparison of Aprepitant and Dexamethasone on Blood-Brain Barrier (BBB) Permeability and Edema in a Rat Brain Tumor Model
| Treatment | Effect on BBB Permeability | Effect on Brain Water Content (Edema) |
| Aprepitant | Significant reduction, comparable to dexamethasone | Significant reduction |
| Dexamethasone | Significant reduction | Significant reduction |
This study highlights the potential of NK1 antagonists in managing inflammation-associated conditions, showing efficacy comparable to a standard corticosteroid.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Formalin-Induced Inflammatory Pain in Mice
This protocol outlines the procedure for inducing and assessing inflammatory pain using formalin.
Materials:
-
Male ICR mice (20-25 g)
-
2.5% formalin solution (in 0.9% saline)
-
NK1 antagonists (e.g., CI-1021, CP-99,994, SR 140333)
-
Vehicle control (e.g., saline)
-
Observation chambers
-
Stopwatch
Procedure:
-
Acclimatize mice to the transparent observation chambers for at least 30 minutes before the experiment.
-
Administer the NK1 antagonist or vehicle via the desired route (e.g., subcutaneous injection) at a predetermined time before the formalin injection (e.g., 30 minutes).
-
Inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw using a microsyringe.
-
Immediately return the mouse to the observation chamber.
-
Record the total time the animal spends licking the injected paw during the early phase (0-5 minutes post-injection) and the late phase (15-40 minutes post-injection).[1][3]
Cotton Pellet-Induced Granuloma in Rats
This protocol describes the induction of chronic inflammation and the assessment of anti-inflammatory effects.
Materials:
-
Male Wistar rats (150-200 g)
-
Sterile cotton pellets (10 mg)
-
Aprepitant
-
Indomethacin
-
Vehicle control
-
Surgical instruments
-
Anesthetic agent
Procedure:
-
Anesthetize the rats and shave the dorsal skin.
-
Make a small incision and subcutaneously implant two sterile 10 mg cotton pellets, one on each side of the dorsal midline.
-
Administer the test compounds (Aprepitant, Indomethacin) or vehicle orally once daily for 7 days, starting from the day of pellet implantation.[2]
-
On the 8th day, euthanize the animals.
-
Carefully dissect the cotton pellets enclosed by granulomatous tissue.
-
Record the wet weight of the pellets.
-
Dry the pellets in an oven at 60°C until a constant weight is achieved and record the dry weight.
-
Calculate the weight of the granuloma by subtracting the initial weight of the cotton pellet from the final dry weight.
-
The percentage inhibition of granuloma formation is calculated by comparing the mean granuloma weight of the treated groups with the control group.[2][4]
Conclusion
The in vivo data presented in this guide demonstrates that NK1 receptor antagonists possess significant anti-inflammatory properties. Their efficacy is comparable to that of established anti-inflammatory drugs, such as NSAIDs and corticosteroids, in relevant preclinical models. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers aiming to further investigate and validate the therapeutic potential of this promising class of compounds. The continued exploration of NK1 antagonists is warranted to unlock their full potential in the management of a wide range of inflammatory diseases.
References
Comparative Efficacy of NK1 Antagonists in Preclinical Animal Models of Disease
This guide provides a comparative analysis of the efficacy of Neurokinin-1 (NK1) receptor antagonists in various animal models of disease, including emesis, pain, inflammation, and depression. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of the therapeutic potential of NK1 antagonists.
NK1 Receptor Signaling Pathway
The NK1 receptor, the preferred receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor (GPCR).[1][2] Upon binding of SP, the receptor activates heterotrimeric G proteins, primarily Gq and Gs.[1][2] This activation triggers downstream signaling cascades, including the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[3] These second messengers mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[2][3] Subsequent pathways activated include the MAPK/ERK and PI3K/Akt pathways, which are involved in processes like cell proliferation, inflammation, and anti-apoptotic mechanisms.[2][4]
Emesis (Vomiting)
The ferret is considered the gold standard animal model for studying emesis due to its sensitivity to emetic stimuli, including chemotherapeutic agents like cisplatin (B142131).[5][6] NK1 antagonists have demonstrated broad-spectrum anti-emetic effects in preclinical studies.[7]
Experimental Protocol: Cisplatin-Induced Emesis in Ferrets
-
Animal Model: Male ferrets (Mustela putorius furo) are commonly used.[6]
-
Acclimatization: Animals are acclimatized to the experimental environment.
-
Emesis Induction: Cisplatin is administered, typically at doses ranging from 5 mg/kg to 10 mg/kg, to induce emesis.[8] A 5 mg/kg dose can induce both acute (day 1) and delayed (days 2-3) emetic phases.[8]
-
Drug Administration: The test NK1 antagonist is administered prior to the cisplatin injection.
-
Observation: The animals are observed for a set period (e.g., 6-72 hours), and the number of retches and vomiting episodes are recorded.[5][8] Nausea can be inferred by changes in eating behavior.[5]
Experimental Workflow: Emesis Model
Efficacy Data
| NK1 Antagonist | Animal Model | Emetic Stimulus | Key Efficacy Results | Reference(s) |
| Various | Ferret | Cisplatin (5 mg/kg) | 5-HT3 receptor antagonists reduced acute emesis by 68% and delayed emesis by 53-67%. NK1 antagonists are pivotal in this model. | [8] |
| Maropitant | Dog | Doxorubicin | Effective in controlling doxorubicin-induced emesis. | [7] |
| CJ-11,974, Netupitant, etc. | Ferret | Various (Cisplatin, Doxorubicin) | Show broad-spectrum effects, markedly reducing or blocking retching and vomiting. | [7] |
Pain
NK1 receptor antagonists have been extensively studied in animal models of inflammatory and neuropathic pain.[9] The formalin test is a widely used model to assess tonic, long-lasting pain.[10]
Experimental Protocol: Formalin Test in Rodents
-
Animal Model: Rats or mice are the most frequently used species.[11]
-
Drug Administration: The NK1 antagonist or vehicle is administered (e.g., subcutaneously) prior to the formalin injection.
-
Pain Induction: A dilute solution of formalin (e.g., 1-5%) is injected into the plantar surface of one hind paw.[12]
-
Observation & Scoring: Pain-related behaviors (e.g., licking, lifting, flinching, biting the injected paw) are observed and scored over a period of up to 60 minutes.[10][13] The response occurs in two distinct phases:
Experimental Workflow: Formalin Test
Efficacy Data
| NK1 Antagonist | Animal Model | Pain Model | Key Efficacy Results | Reference(s) |
| CI-1021 | Mouse | Formalin Test | Dose-dependently blocked the late phase (MED: 3 mg/kg, s.c.). | [15] |
| CP-99,994 | Mouse | Formalin Test | Dose-dependently blocked the late phase (MED: 3 mg/kg). | [15] |
| SR 140333 | Mouse | Formalin Test | Dose-dependently blocked the late phase (MED: 10 mg/kg). | [15] |
| SR140333B | Rat | Orofacial Formalin Test | Reduced both phases of the formalin response by about 50%. | [16] |
| LY303870 | Rat | Sciatic Nerve Transection (CRPS-II Model) | Intrathecal administration reversed mechanical hyperalgesia. Systemic administration reversed edema and warmth. | [17] |
| RP67580 | Rat | CFA-induced Latent Sensitization | Intrathecal administration prevented the development of allodynia. | [18] |
Inflammation
The carrageenan-induced paw edema model is a classic and highly reproducible model of acute inflammation used to screen for anti-inflammatory drugs.[19]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.[20][21]
-
Drug Administration: The NK1 antagonist or a reference drug (e.g., indomethacin) is administered, typically 30-60 minutes before the carrageenan injection.[20][21]
-
Inflammation Induction: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.[19][20][21]
-
Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection (e.g., every hour for up to 5 hours).[20][21][22]
-
Data Calculation: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema is determined by comparing the treated group with the control group.
Experimental Workflow: Paw Edema Model
Efficacy Data
| NK1 Antagonist | Animal Model | Inflammation Model | Key Efficacy Results | Reference(s) |
| RP-67,580 | Mouse | Trypanosoma Infection (Meningoencephalitis) | Significantly reduced the inflammatory response and reactive astrogliosis. | [23] |
| CJ-12,255 | Mouse | Cecal Ligation & Puncture (Sepsis) | Reduced circulating and peritoneal cytokine concentrations (IL-6, MIP-2). | [24] |
| Aprepitant | RAW264.7 Macrophages (In Vitro) | LPS-induced Inflammation | Inhibited the secretion of pro-inflammatory cytokines by mediating the NF-κB signaling pathway. | [25] |
| L703,606 oxalate | Mouse | N. meningitidis & B. burgdorferi Infection | Significantly inhibited CNS gliosis, demyelination, and inflammatory cytokine elevations. | [26] |
Depression & Anxiety
The Forced Swim Test (FST) is one of the most common assays used to screen for antidepressant efficacy and to study depressive-like behavior in rodents.[27][28] The test is based on the principle of "behavioral despair," where immobility is interpreted as a passive stress-coping strategy.[27][28]
Experimental Protocol: Forced Swim Test (FST) in Rodents
-
Apparatus: Animals are placed in a transparent cylinder filled with water (e.g., 23-25°C) deep enough so they cannot touch the bottom.[27][29]
-
Drug Administration: The NK1 antagonist or a reference antidepressant is administered prior to the test.
-
Test Procedure:
-
Mice: A single 6-minute session is typical. The first 2 minutes are for habituation, and behavior is scored during the final 4 minutes.[28][29]
-
Rats: A two-day protocol is often used, with a 15-minute pre-test on day 1, followed by a 5-minute test session on day 2. A single-session protocol is also used.[27]
-
-
Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is recorded. A decrease in immobility time suggests an antidepressant-like effect.[28]
Experimental Workflow: Forced Swim Test
Efficacy Data
| NK1 Antagonist | Animal Model | Depression Model | Key Efficacy Results | Reference(s) |
| CP-96,345 (NK1) | Rat | Forced Swim Test | Dose-related decrease in immobility time. | [30] |
| SR 48968 (NK2) | Rat | Forced Swim Test | Decreased immobility time (max effect at 2.5 mg/kg). | [30] |
| SR 142801 (NK3) | Rat | Forced Swim Test | Dose-related decrease in immobility time. | [30] |
| Aprepitant (MK-0869) | Gerbil | NK1 Agonist-Induced Foot Tapping | Strongly inhibited anxiety-like foot-tapping behavior. | [31] |
Note: While many preclinical studies showed promise, the translation to clinical efficacy for depression in humans has been challenging, with several large-scale trials failing to show a significant benefit over placebo.[32]
References
- 1. mdpi.com [mdpi.com]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 8. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NK1 (substance P) receptor antagonists--why are they not analgesic in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 11. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 12. criver.com [criver.com]
- 13. The formalin test: scoring properties of the first and second phases of the pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Peripheral substance P and neurokinin-1 receptors have a role in inflammatory and neuropathic orofacial pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A substance P receptor (NK1) antagonist can reverse vascular and nociceptive abnormalities in a rat model of complex regional pain syndrome type II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neurokinin 1 receptor activation in the rat spinal cord maintains latent sensitization, a model of inflammatory and neuropathic chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. inotiv.com [inotiv.com]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Antagonism of the Neurokinin-1 Receptor Improves Survival in a Mouse Model of Sepsis by Decreasing Inflammation and Increasing Early Cardiovascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The NK-1R Antagonist Aprepitant Prevents LPS-Induced Oxidative Stress and Inflammation in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 27. scispace.com [scispace.com]
- 28. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 29. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 31. psychiatrist.com [psychiatrist.com]
- 32. NK1 receptor antagonists under investigation for the treatment of affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oral Versus Intravenous Administration of NK1 Antagonists
This guide provides a detailed comparison of the oral and intravenous administration routes for Neurokinin-1 (NK1) receptor antagonists, a class of drugs primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][2] The comparison focuses on pharmacokinetic profiles, clinical efficacy, and safety, supported by experimental data. The primary examples used are aprepitant (B1667566), the first approved oral NK1 antagonist, and its intravenous prodrug, fosaprepitant (B1673561).[3][4]
Mechanism of Action and Signaling Pathway
NK1 receptor antagonists function by blocking the binding of Substance P (SP), a neuropeptide, to the NK1 receptor (also known as the tachykinin receptor 1).[5] The NK1 receptor is a G-protein coupled receptor (GPCR) found in the central and peripheral nervous systems, particularly in brain regions involved in the vomiting reflex.[2][3] The binding of Substance P to the NK1 receptor activates downstream signaling cascades that lead to the sensation of nausea and the act of emesis. By competitively inhibiting this interaction, NK1 antagonists prevent these downstream effects.[2]
The primary signaling pathway initiated by SP binding to the NK1 receptor involves the activation of Gq/11 proteins.[6] This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] DAG activates protein kinase C (PKC), while IP3 triggers the release of intracellular calcium (Ca2+).[6] These events lead to the activation of further downstream pathways, including the MAPK and PI3K/Akt pathways, and the transcription factor NF-κB, ultimately resulting in neuronal excitation and the emetic reflex.[3][7]
Pharmacokinetic Comparison: Oral vs. Intravenous
The route of administration significantly impacts a drug's absorption, distribution, metabolism, and excretion (ADME), which are collectively known as pharmacokinetics. When a drug is administered intravenously, it bypasses absorption barriers and its bioavailability is 100% by definition.[8][9][10] In contrast, orally administered drugs must pass through the gastrointestinal tract and are subject to first-pass metabolism in the liver, which can reduce the amount of active drug reaching systemic circulation.[9][11]
Fosaprepitant is a water-soluble prodrug that is rapidly converted to aprepitant by ubiquitous phosphatases within 30 minutes of intravenous infusion.[2][12] This allows for a direct comparison between the two administration routes.
Table 1: Pharmacokinetic Profile of Aprepitant (Oral) vs. Fosaprepitant (Intravenous)
| Parameter | Oral Administration (Aprepitant) | Intravenous Administration (Fosaprepitant) | Reference(s) |
| Bioavailability (F) | ~60% to 67% (dose-dependent) | 100% (as it is converted to aprepitant) | [1][2][13][14] |
| Time to Peak Plasma Conc. (Tmax) | ~4 hours | ~30 minutes (for conversion to aprepitant) | [1][2][14][15] |
| Prodrug | No | Yes (Fosaprepitant is a prodrug of aprepitant) | [1][4] |
| Plasma Protein Binding | >95% | >95% (for the active form, aprepitant) | [1][14] |
| Volume of Distribution (Vss) | ~70 L | ~70 L (for the active form, aprepitant) | [1][2] |
| Metabolism | Primarily hepatic via CYP3A4; minor roles by CYP1A2, CYP2C19 | Same as oral aprepitant after conversion | [1][2][13] |
| Terminal Half-life | 9 to 13 hours | 9 to 13 hours (for the active form, aprepitant) | [13][15] |
Clinical Efficacy and Safety Comparison
Multiple clinical trials have been conducted to establish the non-inferiority of a single-dose intravenous fosaprepitant regimen compared to a standard 3-day oral aprepitant regimen for preventing CINV.
A pivotal multicenter, randomized, double-blind, phase III trial compared a single 150 mg IV dose of fosaprepitant with a standard 3-day oral regimen of aprepitant (125 mg Day 1; 80 mg Days 2-3) in patients receiving high-dose cisplatin (B142131) chemotherapy.[16][17] The primary endpoint was complete response (CR), defined as no vomiting and no use of rescue antiemetic therapy.
Table 2: Comparison of Clinical Efficacy (Complete Response Rate) in HEC
| Phase of CINV | IV Fosaprepitant Regimen (CR Rate) | Oral Aprepitant Regimen (CR Rate) | P-value | Reference(s) |
| Overall Phase (0-120h) | 71.96% | 69.35% | 0.4894 | [16][17] |
| Acute Phase (0-24h) | 90.97% | 86.69% | 0.1036 | [17] |
| Delayed Phase (25-120h) | 75.08% | 73.07% | 0.5900 | [17] |
| (Data sourced from a phase III non-inferiority trial)[16][17] |
The results demonstrated that the single IV dose of fosaprepitant was non-inferior to the 3-day oral aprepitant course, providing a more convenient treatment option for patients who may have difficulty with oral medications.[16][18]
Table 3: Comparison of Common Adverse Events (≥1%)
| Adverse Event | IV Fosaprepitant Group | Oral Aprepitant Group | Reference(s) |
| Hiccups | 8.41% | Not specified in direct comparison | [16] |
| Constipation | 7.17% | Not specified in direct comparison | [16] |
| Decreased Appetite | 2.49% | Not specified in direct comparison | [16] |
| Fatigue | 2.18% | Not specified in direct comparison | [16] |
| Dizziness | 2.18% | Not specified in direct comparison | [16] |
| Infusion-site AEs | Higher incidence reported | Lower/No incidence | [19] |
| (Note: Tolerability profiles were generally similar between the two regimens, with the exception of infusion-site adverse events for the IV formulation.)[19] |
Experimental Methodologies
A. Clinical Trial Protocol for Efficacy Comparison
The standard for comparing these formulations is a multicenter, randomized, double-blind, double-dummy, positive-controlled, non-inferiority trial.[16][17]
-
Objective : To demonstrate that a single IV dose of fosaprepitant is non-inferior to a 3-day oral aprepitant regimen in preventing CINV.
-
Patient Population : Chemotherapy-naïve patients scheduled to receive highly emetogenic chemotherapy (e.g., cisplatin ≥70 mg/m²).[16]
-
Randomization : Patients are randomly assigned to one of two treatment arms.
-
Arm 1 (IV) : Receive IV fosaprepitant plus oral placebo on Day 1, and oral placebo on Days 2 and 3.
-
Arm 2 (Oral) : Receive IV placebo plus oral aprepitant on Day 1, and oral aprepitant on Days 2 and 3.
-
-
Concomitant Medication : Both groups receive standard therapy with a 5-HT3 receptor antagonist (e.g., ondansetron) and a corticosteroid (e.g., dexamethasone).[16]
-
Primary Endpoint : Complete Response (no emesis, no rescue therapy) in the overall phase (0-120 hours post-chemotherapy).[16]
-
Secondary Endpoints : Complete Response in the acute (0-24 hours) and delayed (25-120 hours) phases; incidence of nausea.[16]
-
Data Analysis : The difference in CR rates between the two groups is calculated with a 95% confidence interval. Non-inferiority is established if the lower limit of the confidence interval is above a pre-specified margin (e.g., -10%).[16]
B. Preclinical Protocol for Bioavailability Study
To determine the absolute bioavailability of an oral compound, a pharmacokinetic study is performed, typically in animal models, comparing plasma concentrations after oral and intravenous administration.[8]
-
Objective : To determine the absolute bioavailability (F) of an oral NK1 antagonist.
-
Animal Model : Species in which NK1 receptor pharmacology is representative of humans (e.g., gerbils, genetically modified mice expressing human NK1R).[5][20]
-
Study Design : A crossover design is often used, where the same group of animals receives both IV and oral formulations at different times, separated by a washout period.
-
Procedure :
-
Group 1 : Administer the NK1 antagonist intravenously at a specific dose (e.g., 1 mg/kg).
-
Group 2 : Administer the NK1 antagonist orally (e.g., via gavage) at a specific dose (e.g., 10 mg/kg).[21]
-
Blood Sampling : Collect serial blood samples at predefined time points (e.g., 5, 15, 30 min; 1, 2, 4, 8, 24 hours) after administration.
-
Plasma Analysis : Process blood samples to plasma and analyze the concentration of the drug using a validated method like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis : Plot plasma concentration versus time for each route. Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) for both IV and oral routes.
-
-
Calculation : Absolute bioavailability (F) is calculated using the formula:
-
F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Conclusion
The development of both oral and intravenous formulations of NK1 antagonists offers significant clinical flexibility.
-
Intravenous Administration (e.g., fosaprepitant) provides 100% bioavailability and a rapid onset of action, making it an ideal choice for patients who are unable to tolerate oral medications at the time of chemotherapy administration.[4][18] A single IV dose has been shown to be as effective as a multi-day oral regimen, improving convenience and potentially patient compliance.[16]
-
Oral Administration (e.g., aprepitant) is a convenient, non-invasive option for outpatient settings. While its bioavailability is lower than the intravenous route due to first-pass metabolism, its efficacy is well-established in a 3-day regimen for preventing both acute and, critically, delayed CINV.[4]
The choice between oral and intravenous administration depends on the clinical scenario, patient condition, and the specific emetogenic potential of the chemotherapy regimen. The availability of bioequivalent IV formulations provides a valuable alternative, ensuring that effective CINV prophylaxis can be delivered to a broader range of patients.
References
- 1. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicineinnovates.com [medicineinnovates.com]
- 6. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioavailability - Wikipedia [en.wikipedia.org]
- 9. What is the difference between IV and PO pharmacokinetic studies? [synapse.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. ovid.com [ovid.com]
- 16. Fosaprepitant versus aprepitant in the prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based chemotherapy: a multicenter, randomized, double-blind, double-simulated, positive-controlled phase III trial - Zhang - Annals of Translational Medicine [atm.amegroups.org]
- 17. Fosaprepitant versus aprepitant in the prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based chemotherapy: a multicenter, randomized, double-blind, double-simulated, positive-controlled phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 19. Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of an Intravenous Injectable NK1 Receptor Antagonist for Use in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Analysis of clinical trial data for different NK1 receptor antagonists
A deep dive into the clinical trial data of aprepitant (B1667566), fosaprepitant (B1673561), netupitant (B1678218), and rolapitant (B1662417), offering a comparative perspective for researchers and drug development professionals in oncology and supportive care.
The advent of Neurokinin-1 (NK1) receptor antagonists has revolutionized the prevention of chemotherapy-induced nausea and vomiting (CINV), a distressing side effect of many cancer treatments. This guide provides a comprehensive comparison of the clinical trial data for prominent NK1 receptor antagonists, focusing on their efficacy, safety, and pharmacological profiles. The information herein is intended to support researchers, scientists, and drug development professionals in their understanding and evaluation of these critical therapeutic agents.
Comparative Efficacy in Preventing Chemotherapy-Induced Nausea and Vomiting
The efficacy of NK1 receptor antagonists is typically evaluated based on the percentage of patients achieving a "complete response" (CR), defined as no emetic episodes and no use of rescue medication, during different phases following chemotherapy: the acute phase (0-24 hours), the delayed phase (25-120 hours), and the overall phase (0-120 hours).
Head-to-Head Clinical Trial Data
Direct comparative data is most valuable for assessing the relative efficacy of different NK1 receptor antagonists. The CONSOLE study was a phase III, randomized, double-blind trial that provided a head-to-head comparison of two intravenous NK1 receptor antagonists, fosnetupitant (B607539) and fosaprepitant, in patients receiving highly emetogenic chemotherapy (HEC).[1][2][3][4][5]
Table 1: Head-to-Head Comparison of Fosnetupitant and Fosaprepitant in HEC (CONSOLE Trial) [3][5]
| Efficacy Endpoint | Fosnetupitant + Palonosetron (B1662849) + Dexamethasone (B1670325) | Fosaprepitant + Palonosetron + Dexamethasone |
| Complete Response (Overall, 0-120h) | 75.2% | 71.0% |
| Complete Response (Acute, 0-24h) | 93.9% | 92.6% |
| Complete Response (Delayed, 24-120h) | 76.8% | 72.8% |
In this study, fosnetupitant was found to be non-inferior to fosaprepitant in preventing CINV.[3][5]
A meta-analysis of seven randomized controlled trials also provided comparative efficacy data between NEPA (netupitant/palonosetron) based regimens and aprepitant-based regimens. The analysis showed that NEPA-based regimens were superior in achieving a complete response in the overall and delayed phases for patients undergoing moderately emetogenic chemotherapy (MEC).
Data from Placebo-Controlled and Active-Comparator Trials
The following tables summarize efficacy data from key phase III clinical trials where NK1 receptor antagonists were compared against a standard of care that did not include an NK1 receptor antagonist (typically a 5-HT3 receptor antagonist plus dexamethasone).
Table 2: Efficacy of Aprepitant in Highly Emetogenic Chemotherapy (HEC) [6][7][8]
| Efficacy Endpoint | Aprepitant + Ondansetron (B39145) + Dexamethasone | Ondansetron + Dexamethasone (Control) |
| Complete Response (Overall, 0-120h) | 67.7% | 46.9% |
| Complete Response (Acute, 0-24h) | 89.2% | 77.7% |
| Complete Response (Delayed, 24-120h) | 71.5% | 50.4% |
Table 3: Efficacy of Rolapitant in Highly Emetogenic Chemotherapy (HEC) [9][10]
| Efficacy Endpoint | Rolapitant + Granisetron (B54018) + Dexamethasone | Placebo + Granisetron + Dexamethasone (Control) |
| Complete Response (Overall, 0-120h) | 68.7% | 58.4% |
| Complete Response (Acute, 0-24h) | 83.7% | 73.7% |
| Complete Response (Delayed, 24-120h) | 72.7% | 58.4% |
Table 4: Efficacy of NEPA (Netupitant/Palonosetron) in Moderately Emetogenic Chemotherapy (MEC) [11][12]
| Efficacy Endpoint | NEPA + Dexamethasone | Palonosetron + Dexamethasone (Control) |
| Complete Response (Overall, 0-120h) | 74.3% | 66.6% |
| Complete Response (Acute, 0-24h) | 88.4% | 85.0% |
| Complete Response (Delayed, 24-120h) | 76.9% | 69.5% |
Safety and Tolerability Profile
Overall, NK1 receptor antagonists are generally well-tolerated. The most commonly reported adverse events in clinical trials include fatigue, hiccups, asthenia, dyspepsia, and constipation.[3][13] A meta-analysis of 38 randomized controlled trials found that the use of NK1 receptor antagonists might be associated with an increased incidence of diarrhea and hiccups, while potentially decreasing the risk of constipation and insomnia compared to control regimens.[14]
In the head-to-head CONSOLE trial, the incidence of treatment-related adverse events was similar between the fosnetupitant (22.2%) and fosaprepitant (25.4%) groups.[3] Notably, fosnetupitant was associated with a lower incidence of injection site reactions compared to fosaprepitant.[3]
Pharmacokinetic Properties
The pharmacokinetic profiles of NK1 receptor antagonists vary, which influences their dosing schedules and potential for drug-drug interactions.
Table 5: Comparative Pharmacokinetics of NK1 Receptor Antagonists
| Parameter | Aprepitant | Fosaprepitant | Netupitant | Rolapitant |
| Half-life | 9-13 hours | Prodrug of aprepitant | ~96 hours | ~180 hours |
| Metabolism | Primarily via CYP3A4 | Converted to aprepitant | Primarily via CYP3A4 | Not a major substrate of CYP enzymes |
| CYP3A4 Interaction | Moderate inhibitor and inducer | Weak inhibitor | Moderate inhibitor | Not an inhibitor or inducer |
The longer half-lives of netupitant and rolapitant allow for single-dose administration per chemotherapy cycle, which may enhance patient convenience and adherence.[10] Aprepitant and its prodrug fosaprepitant have a shorter half-life, necessitating a 3-day dosing regimen.[6] Furthermore, aprepitant and netupitant are moderate inhibitors of CYP3A4, an important enzyme in drug metabolism, which requires careful consideration of potential drug-drug interactions.[15][16][17][18][19] Rolapitant does not significantly inhibit or induce CYP3A4, reducing the likelihood of such interactions.[10]
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for the key phase III trials cited in this guide.
Aprepitant Phase III Trial in HEC (Hesketh et al., 2003)
-
Study Design: A multinational, randomized, double-blind, placebo-controlled trial.[6][7][8][20]
-
Patient Population: Chemotherapy-naïve patients receiving a single-day, high-dose cisplatin (B142131) (≥70 mg/m²) regimen.
-
Treatment Arms:
-
Aprepitant group: Aprepitant 125 mg orally on day 1, followed by 80 mg orally on days 2 and 3; ondansetron 32 mg intravenously on day 1; dexamethasone 12 mg orally on day 1 and 8 mg orally on days 2-4.
-
Control group: Placebo for aprepitant; ondansetron 32 mg intravenously on day 1; dexamethasone 20 mg orally on day 1 and 8 mg orally twice daily on days 2-4.
-
-
Primary Endpoint: Complete response (no emesis and no use of rescue therapy) in the overall phase (days 1-5).
Rolapitant Phase III Trials in HEC (Rapoport et al., 2015)
-
Study Design: Two global, randomized, double-blind, active-controlled trials (HEC-1 and HEC-2).[9][10][21][22]
-
Patient Population: Chemotherapy-naïve patients scheduled to receive a cisplatin-based HEC regimen (≥60 mg/m²).
-
Treatment Arms:
-
Rolapitant group: A single oral dose of rolapitant 180 mg prior to chemotherapy.
-
Control group: Placebo for rolapitant.
-
Both groups also received granisetron (10 µg/kg intravenously) and dexamethasone (20 mg orally) on day 1, with dexamethasone continued on days 2-4.
-
-
Primary Endpoint: Complete response (no emetic episodes and no rescue medication) in the delayed phase (>24 to 120 hours).
NEPA Phase III Trial in MEC (Aapro et al., 2014)
-
Study Design: A multinational, randomized, double-blind, parallel-group study.[11][12][23][24]
-
Patient Population: Chemotherapy-naïve patients receiving an anthracycline and cyclophosphamide-based MEC regimen.
-
Treatment Arms:
-
NEPA group: A single oral dose of NEPA (300 mg netupitant/0.5 mg palonosetron) plus dexamethasone 12 mg on day 1.
-
Control group: A single oral dose of palonosetron 0.5 mg plus dexamethasone 20 mg on day 1.
-
-
Primary Endpoint: Complete response (no emesis and no rescue medication) in the delayed phase (25-120 hours).
Fosnetupitant vs. Fosaprepitant Phase III Trial (CONSOLE)
-
Study Design: A randomized, double-blind, active-control, non-inferiority trial.[1][2][3][4][5]
-
Patient Population: Patients scheduled to receive cisplatin-based HEC (≥70 mg/m²).
-
Treatment Arms:
-
Fosnetupitant group: Fosnetupitant 235 mg as a 30-minute intravenous infusion.
-
Fosaprepitant group: Fosaprepitant 150 mg as a 30-minute intravenous infusion.
-
Both groups also received palonosetron 0.75 mg intravenously and dexamethasone.
-
-
Primary Endpoint: Complete response (no emetic events and no rescue medication) in the overall phase (0-120 hours).
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: NK1 Receptor Signaling Pathway in Emesis.
Caption: General Workflow of a CINV Clinical Trial.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Fosnetupitant vs Fosaprepitant for Prevention of Chemotherapy-Induced Nausea and Vomiting - The ASCO Post [ascopost.com]
- 4. droracle.ai [droracle.ai]
- 5. ascopubs.org [ascopubs.org]
- 6. The oral neurokinin-1 antagonist aprepitant for the prevention of chemotherapy-induced nausea and vomiting: a multinational, randomized, double-blind, placebo-controlled trial in patients receiving high-dose cisplatin--the Aprepitant Protocol 052 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combined data from two phase III trials of the NK1 antagonist aprepitant plus a 5HT 3 antagonist and a corticosteroid for prevention of chemotherapy-induced nausea and vomiting: effect of gender on treatment response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of rolapitant for prevention of chemotherapy-induced nausea and vomiting after administration of cisplatin-based highly emetogenic chemotherapy in patients with cancer: two randomised, active-controlled, double-blind, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. ascopubs.org [ascopubs.org]
- 12. A randomized phase III study evaluating the efficacy and safety of NEPA, a fixed-dose combination of netupitant and palonosetron, for prevention of chemotherapy-induced nausea and vomiting following moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. Efficacy and Safety of Neurokinin-1 Receptor Antagonists for Prevention of Chemotherapy-Induced Nausea and Vomiting: Systematic Review and Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aprepitant and fosaprepitant drug interactions: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Aprepitant and fosaprepitant drug interactions: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug interactions with aprepitant or fosaprepitant: Review of literature and implications for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Evaluation of risk factors predictive of nausea and vomiting with current standard-of-care antiemetic treatment: analysis of two phase III trials of aprepitant in patients receiving cisplatin-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy and safety of rolapitant for prevention of chemotherapy-induced nausea and vomiting over multiple cycles of moderately or highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rolapitant for the prevention of nausea in patients receiving highly or moderately emetogenic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A phase III study evaluating the safety and efficacy of NEPA, a fixed-dose combination of netupitant and palonosetron, for prevention of chemotherapy-induced nausea and vomiting over repeated cycles of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Netupitant-palonosetron (NEPA) for Preventing Chemotherapy-induced Nausea and Vomiting: From Clinical Trials to Daily Practice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Neurokinin-1 (NK1) Receptor Antagonists: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like Neurokinin-1 (NK1) receptor antagonists are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures, emphasizing safe operational practices and adherence to regulatory standards.
Core Principles of NK1 Antagonist Disposal
The disposal of NK1 antagonists, as with many potent pharmaceutical compounds, is governed by regulations for chemical and hazardous waste. The primary goal is to prevent the release of these biologically active agents into the environment and to ensure the safety of all personnel. Adherence to institutional and local environmental health and safety (EHS) guidelines is mandatory.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Safe handling is the first step in safe disposal.
| Protective Equipment | Specification and Use |
| Gloves | Wear suitable, chemical-impermeable gloves. Double gloving is recommended when handling concentrated forms of the antagonist.[1] |
| Eye Protection | Use safety goggles or a full-face shield to protect against splashes or aerosols.[1] |
| Lab Coat/Gown | A solid-front barrier gown or a fully fastened lab coat should be worn to protect street clothing.[2] This clothing should not be worn outside the laboratory area.[2] |
| Respiratory Protection | If there is a risk of generating aerosols or dust, work within a certified chemical fume hood.[2][3] |
Step-by-Step Disposal Protocol for NK1 Antagonists
The following steps outline the general procedure for the disposal of NK1 antagonist waste. This process should be adapted to comply with your institution's specific protocols.
-
Waste Segregation :
-
Do not mix NK1 antagonist waste with other waste streams.[1]
-
Establish separate, clearly labeled waste containers for solid and liquid NK1 antagonist waste.
-
-
Container Selection and Labeling :
-
Use suitable, closed containers for waste collection.[3] These containers must be compatible with the chemical nature of the waste.
-
Label all waste containers clearly with "Hazardous Waste" and the specific name of the NK1 antagonist. Ensure the label includes the accumulation start date and any other information required by your institution.
-
-
Solid Waste Disposal :
-
This category includes contaminated consumables such as gloves, absorbent pads, and empty vials.
-
Place all solid waste directly into the designated, labeled hazardous waste container.
-
For empty vials, ensure they are thoroughly emptied. If required by institutional protocols, rinse the vial with a suitable solvent, and collect the rinsate as hazardous liquid waste.[4]
-
-
Liquid Waste Disposal :
-
This includes unused solutions, reaction mixtures, and contaminated solvents.
-
Collect all liquid waste in a sealed, compatible, and labeled hazardous waste container.
-
Do not dispose of liquid NK1 antagonist waste down the drain.[3] This is to avoid environmental contamination.
-
-
Decontamination of Work Surfaces :
-
After handling and disposal procedures are complete, decontaminate all work surfaces.
-
Use an appropriate cleaning agent as recommended by your institution's safety office.
-
Dispose of any cleaning materials (e.g., wipes, absorbent pads) as solid hazardous waste.
-
-
Waste Storage and Collection :
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
Ensure containers are tightly closed except when adding waste.
-
Arrange for waste pickup by your institution's EHS department in a timely manner, following established schedules and procedures.
-
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.
-
Alert Personnel : Immediately alert others in the vicinity of the spill.
-
Evacuate : If the spill is large or involves a highly volatile substance, evacuate the immediate area.
-
Don PPE : Before attempting to clean the spill, don the appropriate PPE, including double gloves, eye protection, and a lab coat.
-
Containment :
-
For liquid spills, use a chemical spill kit to absorb the material. Cover the spill with absorbent pads, working from the outside in.
-
For solid spills, gently cover the material with absorbent pads to avoid raising dust.
-
-
Cleanup :
-
Carefully collect the absorbed material and any contaminated debris.
-
Place all cleanup materials into a designated hazardous waste container.
-
-
Decontamination : Clean the spill area with a decontaminating solution as recommended by your EHS office.
-
Reporting : Report the spill to your laboratory supervisor and EHS department, as required by your institution's policy.
Disposal Workflow for Neurokinin-1 Antagonists
Caption: Workflow for the proper disposal of NK1 antagonist waste.
Disclaimer: This guide provides general procedures for the disposal of Neurokinin-1 (NK1) receptor antagonists. It is not a substitute for institution-specific protocols and regulatory requirements. Always consult your organization's Environmental Health and Safety (EHS) department for detailed guidance and to ensure full compliance with local, state, and federal regulations.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Neurokinin 1 Antagonists
In the landscape of modern drug development, Neurokinin 1 (NK1) antagonists represent a significant class of compounds with therapeutic potential. As researchers and scientists handle these potent molecules, ensuring personal safety through appropriate protective measures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for handling NK1 antagonists in a laboratory setting.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is critical to minimize exposure to NK1 antagonists. The required level of protection depends on the specific compound, its physical form (powder or liquid), the quantity being handled, and the nature of the laboratory procedure. The following table summarizes the recommended PPE for handling three common NK1 antagonists: Aprepitant, Fosaprepitant, and Casopitant.
| Activity | Aprepitant | Fosaprepitant | Casopitant |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or N95 respirator- Double nitrile gloves- Disposable gown- Safety goggles | - Full-face PAPR or N95 respirator- Double nitrile gloves- Disposable gown- Safety goggles | - Full-face PAPR or N95 respirator- Double nitrile gloves- Disposable gown- Safety goggles |
| Solution Preparation | - Chemical fume hood- Nitrile gloves- Lab coat- Safety glasses with side shields | - Chemical fume hood- Nitrile gloves- Lab coat- Safety glasses with side shields | - Chemical fume hood- Nitrile gloves- Lab coat- Safety glasses with side shields |
| General Laboratory Handling | - Lab coat- Nitrile gloves- Safety glasses | - Lab coat- Nitrile gloves- Safety glasses | - Lab coat- Nitrile gloves- Safety glasses |
Operational Plans: Step-by-Step Guidance
Adherence to standardized operational procedures is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.
Experimental Protocol: Weighing and Dispensing of NK1 Antagonist Powders
-
Preparation: Don all required PPE as specified in the table above. Ensure a chemical fume hood or a biological safety cabinet is certified and functioning correctly. Decontaminate the work surface before and after handling the compound.
-
Weighing:
-
Perform all weighing activities within the containment of a fume hood or biological safety cabinet.
-
Use a dedicated set of weighing tools (spatulas, weigh boats).
-
Handle the powder with care to minimize aerosol generation.
-
-
Post-Weighing:
-
Carefully seal the primary container.
-
Decontaminate the exterior of the primary container and all weighing tools.
-
Dispose of all contaminated disposable materials (e.g., weigh boats, gloves) in a designated hazardous waste container.
-
Emergency Protocol: Spill Management
Immediate and appropriate action is critical in the event of a spill to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator, double gloves, a disposable gown, and safety goggles.[1]
-
Containment:
-
For liquid spills, cover with an absorbent material (e.g., spill pads, vermiculite).
-
For powder spills, gently cover with damp absorbent paper towels to avoid generating dust.[1]
-
-
Cleanup:
-
Work from the outer edge of the spill towards the center.
-
Use forceps to pick up any broken glass or sharp objects and place them in a designated sharps container.[1]
-
Collect all contaminated materials and place them in a labeled hazardous waste bag.
-
-
Decontamination:
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.
Disposal Plan: Managing NK1 Antagonist Waste
Proper disposal of NK1 antagonist waste is essential to prevent environmental contamination and comply with regulations.
Waste Segregation and Collection
-
Designated Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all NK1 antagonist waste.[3] These containers should be specifically marked as "Cytotoxic Waste" or "Hazardous Pharmaceutical Waste."[4]
-
Sharps: All sharps, such as needles, syringes, and contaminated glassware, must be disposed of in a designated sharps container.[5]
-
Solid Waste: Contaminated lab coats, gloves, bench paper, and other solid materials should be collected in a designated hazardous waste bag.[3]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and labeled hazardous liquid waste container.
Disposal Procedure
-
Packaging: Ensure all waste containers are securely sealed to prevent leakage.
-
Labeling: Clearly label each waste container with the contents and the appropriate hazard symbols.
-
Storage: Store waste in a designated, secure area away from general laboratory traffic until it can be collected for disposal.
-
Professional Disposal: Arrange for the disposal of all NK1 antagonist waste through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[3][4]
Visual Workflow Guides
To further clarify the operational procedures, the following diagrams illustrate the recommended workflows for handling NK1 antagonists.
References
- 1. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 2. How to safely clean up a chemotherapy or hazardous drug spill - Pharma ChoicePharma Choice [pharma-choice.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. kingstonhsc.ca [kingstonhsc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
